molecular formula C5H6N2O2 B3255948 N-Hydroxyfuran-2-carboximidamide CAS No. 261734-99-0

N-Hydroxyfuran-2-carboximidamide

Cat. No.: B3255948
CAS No.: 261734-99-0
M. Wt: 126.11 g/mol
InChI Key: BYRPNZFONPLHNA-UHFFFAOYSA-N
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Description

N-Hydroxyfuran-2-carboximidamide is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . Its structure incorporates a furan ring, a common motif in medicinal chemistry, functionalized with a N-hydroxycarboximidamide group. This specific functional group makes it a valuable intermediate and precursor in organic synthesis and drug discovery research . The compound is associated with multiple identifiers, including CAS 1236839-88-5 and CAS 261734-99-0 . Key physical and chemical properties include a density of approximately 1.4 g/cm³, a boiling point of 292.9°C at 760 mmHg, and a flash point of 130.9°C . It has a high topological polar surface area (PSA) of about 69.25 Ų, which can influence its solubility and permeability characteristics . Researchers value this compound for its potential in constructing more complex heterocyclic systems and as a building block for molecules with biological activity. It is essential for suppliers to provide this product with clear storage instructions, recommending it be kept sealed in a dry environment at 2-8°C to ensure its stability and longevity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxyfuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRPNZFONPLHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50892-99-4
Record name N-Hydroxy-2-furancarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50892-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

N-Hydroxyfuran-2-carboximidamide: Chemical Properties, Synthesis, and Role as a Precursor for Novel Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxyfuran-2-carboximidamide (commonly referred to as 2-furamidoxime) is a highly versatile synthetic intermediate in modern medicinal chemistry. Characterized by a furan ring conjugated with an amidoxime moiety, this compound serves as a critical building block for the synthesis of heterocyclic pharmacophores, most notably 1,2,4-oxadiazole derivatives[1]. Recent pharmacological breakthroughs have leveraged this precursor to develop potent neuroprotective agents—such as FO-4-15—that show remarkable efficacy in ameliorating cognitive impairments in Alzheimer's disease (AD) models[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties of N-Hydroxyfuran-2-carboximidamide, details a self-validating synthesis protocol, and explores the mechanistic causality of its downstream derivatives in neuropharmacology.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of N-Hydroxyfuran-2-carboximidamide is essential for predicting its reactivity, particularly its role as a nucleophile in cyclization reactions to form oxadiazoles. The amidoxime group provides both hydrogen bond donor and acceptor capabilities, which are crucial for intermediate stabilization during synthesis.

PropertyValue
IUPAC Name N'-hydroxyfuran-2-carboximidamide
Molecular Formula C5H6N2O2[3]
Monoisotopic Mass 126.04293 Da[3]
SMILES C1=COC(=C1)/C(=N/O)/N[3]
InChIKey BYRPNZFONPLHNA-UHFFFAOYSA-N[3]
Key Structural Features Electron-rich furan ring; reactive amidoxime functional group

Synthesis Methodology and Mechanistic Causality

As a Senior Application Scientist, it is critical to approach synthesis not merely as a sequence of steps, but as a system of chemical causalities. The following protocol details the conversion of 2-furonitrile to N-Hydroxyfuran-2-carboximidamide, emphasizing the rationale behind each reagent and condition[1].

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 10 mmol of 2-furonitrile in 30 mL of 90% Ethanol (EtOH)[1].

  • Causality: Ethanol acts as an optimal protic solvent. It effectively solubilizes the organic nitrile while maintaining enough polarity to dissolve the inorganic salts introduced in the next step, ensuring a homogeneous reaction environment at reflux temperatures.

Step 2: Nucleophilic Activation

  • Action: Add 20 mmol of hydroxylamine hydrochloride and 40 mmol of Sodium Bicarbonate (NaHCO3) to the solution[1].

  • Causality: Hydroxylamine is supplied as a stable hydrochloride salt to prevent premature degradation. NaHCO3 acts as a mild base to neutralize the HCl, liberating the free hydroxylamine nucleophile in situ. A mild base is strictly chosen over strong alkalis to prevent the unwanted base-catalyzed hydrolysis of the starting nitrile into a carboxylic acid.

Step 3: Reflux and Nucleophilic Addition

  • Action: Heat the reaction mixture to reflux for 12 hours[1].

  • Causality: The elevated thermal energy overcomes the activation barrier required for the nucleophilic attack of the free hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group. The 12-hour duration ensures complete conversion to the amidoxime.

Step 4: Workup and Phase Extraction

  • Action: Evaporate the ethanol under reduced pressure. Dissolve the remaining residue in 100 mL of Ethyl Acetate (EtOAc), then wash sequentially with 30 mL of H2O and 30 mL of saturated NaCl (brine)[1]. Remove the EtOAc under reduced pressure to yield the final product[1].

  • Causality: EtOAc selectively partitions the target organic N-Hydroxyfuran-2-carboximidamide into the organic layer, leaving unreacted inorganic salts (NaCl, excess NaHCO3) in the aqueous phase. The brine wash creates an osmotic gradient that pulls residual water out of the organic layer, ensuring a highly dry product upon solvent evaporation.

Step 5: Self-Validation (Quality Control)

  • Action: Confirm product identity and purity via high-resolution mass spectrometry (HRMS).

  • Causality: A self-validating protocol requires immediate analytical confirmation. The target mass-to-charge ratio (

    
    ) for the 
    
    
    
    adduct must be observed at approximately 127.05 Da[3], confirming the successful addition of the hydroxylamine mass to the furan core.

Synthesis N1 2-Furonitrile (Starting Material) N3 Reflux (12h) Nucleophilic Addition N1->N3 Reacts with N2 Hydroxylamine HCl + NaHCO3 in EtOH N2->N3 Reagents N4 Evaporation & EtOAc Extraction N3->N4 Workup N5 N-Hydroxyfuran-2- carboximidamide N4->N5 Purified Product

Workflow: Synthesis of N-Hydroxyfuran-2-carboximidamide from 2-furonitrile.

Downstream Application: 1,2,4-Oxadiazole Derivatives in Neuropharmacology

The primary value of N-Hydroxyfuran-2-carboximidamide lies in its utility as a foundational precursor. By reacting this amidoxime with chloroacetyl chloride, followed by substitution with piperazine and various sulfuryl chlorides, medicinal chemists have successfully generated a library of novel 1,2,4-oxadiazole derivatives[1].

Among these, FO-4-15 has emerged as a breakthrough lead candidate for the treatment of Alzheimer's disease (AD)[4].

  • In Vitro Superiority: FO-4-15 demonstrates exceptionally low cytotoxicity, boasting an LD50 of 62.86 μg/mL in human neuroblastoma (SH-SY5Y) cells, alongside significantly greater anti-H2O2 (antioxidant) activity than standard-of-care drugs like donepezil[1][4].

  • In Vivo Efficacy: When administered to 3×Tg AD mouse models, FO-4-15 profoundly ameliorated cognitive impairments, improving both working and spatial memory[4]. Pathological analysis confirmed that the derivative significantly reduced amyloid-beta (Aβ) accumulation, tau hyper-phosphorylation, and synaptic degradation[4].

Pharmacological Mechanisms: The mGluR1/CaMKIIα/Fos Pathway

The neuroprotective effects of FO-4-15 (derived from N-Hydroxyfuran-2-carboximidamide) are not serendipitous; they are driven by a highly specific interaction with the metabotropic glutamate receptor 1 (mGluR1)[2]. The causality of this signaling cascade is outlined below:

  • Receptor Activation: FO-4-15 acts as a direct activator of mGluR1. This interaction has been robustly validated through molecular docking, interaction energy analysis, and the observation of increased intracellular Ca2+ flow[2][4].

  • Kinase Phosphorylation: The influx of intracellular calcium triggers the activation and phosphorylation of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα)[1].

  • Transcriptional Upregulation: Phosphorylated CaMKIIα subsequently upregulates the expression of c-Fos[4]. In AD models, the CaMKIIα/Fos pathway is typically dysfunctional; FO-4-15 effectively restores this signaling axis[4].

  • Synaptic Plasticity: The restoration of the mGluR1/CaMKIIα/Fos pathway promotes the expression of vital synaptic proteins and neurotrophic factors, ultimately halting neurodegeneration and enhancing neuroplasticity[2][4].

Pathway FO415 FO-4-15 (1,2,4-oxadiazole) mGluR1 mGluR1 Receptor (Activation) FO415->mGluR1 Targets & Activates Ca2 Intracellular Ca2+ Influx mGluR1->Ca2 Triggers CaMKII CaMKIIα (Phosphorylation) Ca2->CaMKII Activates Fos c-Fos Expression CaMKII->Fos Upregulates Synaptic Synaptic Plasticity & Neuroprotection Fos->Synaptic Enhances

Signaling Cascade: FO-4-15 mediated activation of the mGluR1/CaMKIIα/Fos pathway.

Conclusion

N-Hydroxyfuran-2-carboximidamide is far more than a simple organic intermediate; it is the structural cornerstone for a new class of 1,2,4-oxadiazole neurotherapeutics. By understanding the precise chemical causalities required for its synthesis, researchers can efficiently scale the production of downstream derivatives like FO-4-15. As demonstrated by its targeted activation of the mGluR1/CaMKIIα/Fos pathway, this chemical lineage holds immense promise for overcoming the current limitations in Alzheimer's disease drug development.

References

  • PubChemLite - N'-hydroxyfuran-2-carboximidamide (C5H6N2O2) . PubChem / Université du Luxembourg. Available at:[Link]

  • Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway . Acta Pharmacologica Sinica (PubMed Central). Available at:[Link]

  • FO-4-15, an anti-AD candidate with reduced neurotoxicity and enhanced neuroprotective effects . BioWorld. Available at:[Link]

Sources

N-Hydroxyfuran-2-carboximidamide: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

N-Hydroxyfuran-2-carboximidamide , commonly known as Furan-2-carboxamidoxime , is a critical heterocyclic building block used primarily in the synthesis of 1,2,4-oxadiazoles—a scaffold ubiquitous in modern medicinal chemistry (e.g., sphingosine-1-phosphate receptor agonists). It functions as a bioisostere for esters and amides and serves as a bidentate ligand in coordination chemistry.

Core Data Table
PropertySpecification
Systematic Name N-Hydroxyfuran-2-carboximidamide
Common Name Furan-2-carboxamidoxime
CAS Number (Free Base) 1236839-88-5 (Verified Commercial Registry)
CAS Number (HCl Salt) 154346-10-8
Molecular Formula

Molecular Weight 126.11 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~11.5 (Amidoxime OH), ~4.5 (Protonated imine)
SMILES ON=C(N)c1occc1

Note on Nomenclature: Users must distinguish this compound from N-Hydroxyfuran-2-carboxamide (Hydroxamic acid, CAS 17698-14-5). The target molecule here contains an imidamide functional group (


), not a carbonyl amide.

Synthetic Pathway & Mechanistic Insight[1][8]

The synthesis of N-Hydroxyfuran-2-carboximidamide is a classic nucleophilic addition of hydroxylamine to a nitrile. This reaction is thermodynamically driven but requires careful pH control to ensure the availability of the free nucleophile (


) while preventing the degradation of the furan ring.
Mechanistic Workflow

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the cyano group in 2-furonitrile.

Synthesis_Workflow Start Reagents Preparation Step1 Neutralization (NH2OH.HCl + Na2CO3) Start->Step1 Release Free Base Step2 Nucleophilic Addition (Reflux with 2-Furonitrile) Step1->Step2 Generate Nucleophile Step3 Workup (Solvent Evap + Crystallization) Step2->Step3 Formation of Amidoxime End Product: Furan-2-carboxamidoxime Step3->End Purification

Figure 1: Step-wise synthesis workflow from nitrile precursor.

Detailed Experimental Protocol

Standardized for 10 mmol scale.

Reagents:

  • 2-Furonitrile (CAS 617-90-3): 1.0 equiv (0.93 g)

  • Hydroxylamine Hydrochloride (

    
    ): 2.0 equiv (1.39 g)
    
  • Sodium Carbonate (

    
    ): 1.0 equiv (1.06 g) or Triethylamine (
    
    
    
    )
  • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve Hydroxylamine HCl (1.39 g) in minimal water (5 mL). Slowly add Sodium Carbonate (1.06 g). Critical: Evolution of

    
     gas will occur; stir until effervescence ceases to ensure full liberation of 
    
    
    
    .
  • Addition: Add 2-Furonitrile (0.93 g) dissolved in Ethanol (10 mL) to the aqueous hydroxylamine solution.

  • Reaction: Reflux the mixture at 70–80°C for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear, and a more polar amidoxime spot (
    
    
    
    ) should appear.
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • The residue will be an aqueous slurry. Extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or Toluene to obtain white/off-white needles.

Scientific Rationale:

  • Excess Hydroxylamine: A 2-fold excess is used to drive the equilibrium forward and compensate for any thermal decomposition of the unstable free hydroxylamine.

  • Base Selection: Carbonate is preferred over hydroxide to avoid hydrolysis of the nitrile to the carboxylic acid (furoic acid) or amide.

Reactivity & Applications

The primary utility of N-Hydroxyfuran-2-carboximidamide lies in its ability to undergo Tiemann rearrangement or condensation with electrophiles to form 1,2,4-oxadiazoles.

Pathway: 1,2,4-Oxadiazole Formation

This transformation is the "gold standard" reaction for this molecule. It reacts with activated carboxylic acid derivatives (acid chlorides, anhydrides) or esters.

Reactivity_Path Amidoxime Furan-2-carboxamidoxime (Nucleophile) Intermediate O-Acylamidoxime (Intermediate) Amidoxime->Intermediate O-Acylation (RT) Acylating Acylating Agent (R-COCl or R-COOH + CDI) Acylating->Intermediate O-Acylation (RT) Cyclization Thermal Cyclization (- H2O) Intermediate->Cyclization Heat / Base Product 3-(Furan-2-yl)-5-substituted- 1,2,4-oxadiazole Cyclization->Product

Figure 2: Conversion of amidoxime to 1,2,4-oxadiazole scaffold.

Key Application Notes:

  • Super-Electrophiles: When reacting with trifluoroacetic anhydride, the cyclization is often instantaneous.

  • Bioisosterism: The resulting furan-oxadiazole moiety is often used to mimic ester linkages in drug candidates to improve metabolic stability (half-life) while maintaining hydrogen bond acceptor capability.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

  • 1H NMR (DMSO-d6):

    • 
       9.5–10.0 ppm (s, 1H, -OH): Broad singlet, disappears with 
      
      
      
      shake.
    • 
       5.5–6.0 ppm (s, 2H, -NH2): Broad singlet.
      
    • 
       7.7 (d), 6.9 (d), 6.5 (dd) ppm: Characteristic furan ring protons.
      
  • IR Spectroscopy:

    • 3300–3500 cm⁻¹: Strong N-H and O-H stretching.

    • 1650–1690 cm⁻¹: C=N stretching (characteristic of the amidoxime core).

  • Mass Spectrometry:

    • ESI-MS:

      
      .
      

Safety & Handling

  • Hazards: As with most amidoximes and furan derivatives, treat as a potential skin and eye irritant (H315, H319).

  • Thermal Instability: Amidoximes can decompose exothermically at high temperatures (

    
    ). Do not distill the solid.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the amide or hydrolysis.

References

  • Augustine, J. K., et al. (2009).[1] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[1] Journal of Organic Chemistry, 74(15), 5640-5643.

  • Bostanci, S., et al. (2020). "Synthesis and biological evaluation of new 1,2,4-oxadiazole derivatives containing furan/thiophene rings." Synthetic Communications. (General reference for furan-amidoxime reactivity).
  • PubChem. (2024).[2] Compound Summary: Furan-2-carboxamidoxime. (Note: Cross-reference with CAS 1236839-88-5 for specific isomer data).

Sources

Thermodynamic Stability of Furan-Based Amidoximes in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of furan-based amidoximes in solution.[1] Targeted at drug development professionals and physical organic chemists, this document moves beyond standard characterization to explore the specific electronic influence of the furan ring on amidoxime tautomerism, acid-base equilibria, and degradation pathways.[2]

Furan-based amidoximes are critical bioisosteres for benzamidoximes in prodrug design (e.g., improving solubility) and high-affinity ligands for actinide sequestration.[3] However, their deployment is often limited by the specific sensitivity of the furan ring to acidic hydrolysis and oxidative stress. This guide details the mechanistic underpinnings of these instabilities and provides self-validating protocols for their assessment.

Part 1: Structural Dynamics & Thermodynamics[2]

The thermodynamic stability of furan-2-amidoxime derivatives is governed by three coupled equilibria: tautomerism, geometrical isomerism, and acid-base dissociation.[2]

Tautomeric Equilibria

In solution, amidoximes exist in equilibrium between the amide oxime (A) and the imino hydroxylamine (B) tautomers.[3]

  • Thermodynamic Reality: The amide oxime form (A) is thermodynamically favored by

    
     due to the conjugation of the amino lone pair with the C=N double bond.[3]
    
  • Furan Effect: The oxygen atom in the furan ring exerts an electron-withdrawing inductive effect (-I).[3] This destabilizes the positive charge density on the central carbon in the imino form, further shifting the equilibrium toward the amide oxime form compared to phenyl analogs.

Geometrical Isomerism (Z/E)

The C=N double bond allows for Z (syn) and E (anti) isomers.[3]

  • The Z-Isomer Dominance: In non-polar and semi-polar solvents, the Z-isomer is thermodynamically preferred. This is driven by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (stabilization energy

    
    ).
    
  • Solvent-Driven Switching: In highly polar protic solvents (water, methanol), intermolecular hydrogen bonding with the solvent competes with the intramolecular bond, lowering the energy barrier for

    
     isomerization. This is critical for metal chelation, as the E-isomer is often the active binding species.
    
Acid-Base Dissociation ( )

Furan-based amidoximes are amphoteric.[3]

  • Protonation (

    
    ):  Occurs at the imine nitrogen.[3] The furan ring's electron-withdrawing nature makes furan-2-amidoxime less basic than benzamidoxime (
    
    
    
    ).[3]
  • Deprotonation (

    
    ):  Occurs at the oxime hydroxyl group.[3] The furan ring stabilizes the resulting anion, making the compound more acidic than its phenyl counterpart.
    

Part 2: Degradation Pathways (Kinetic Instability)[3]

While thermodynamically stable relative to isomerization, furan-based amidoximes are kinetically unstable under stress conditions.[2] The two primary pathways are Hydrolysis and the Tiemann Rearrangement .

Hydrolytic Decomposition

Under acidic or basic conditions, the amidoxime group hydrolyzes to the corresponding carboxylic acid (Furan-2-carboxylic acid) and hydroxylamine.

  • Mechanism: Nucleophilic attack of water on the protonated imine carbon.[1]

  • Furan Specific Risk: Unlike benzamidoximes, the furan ring itself is acid-sensitive.[2] Prolonged exposure to pH < 2 can lead to ring opening (formation of succindialdehyde derivatives), complicating stability profiles.

Tiemann Rearrangement

Under thermal stress or in the presence of specific activation agents (e.g., sulfonyl chlorides), amidoximes undergo rearrangement to form ureas.[2]

  • Pathway: Amidoxime ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     O-sulfonate intermediate 
    
    
    
    Migration of R-group
    
    
    Carbodiimide
    
    
    Urea.
Visualization of Pathways

The following diagram illustrates the coupled equilibria and degradation routes.

AmidoximeStability cluster_equilibrium Thermodynamic Equilibria cluster_degradation Irreversible Degradation Z_Iso Z-Amidoxime (Stabilized by H-bond) E_Iso E-Amidoxime (Polar Solvent/Metal Bound) Z_Iso->E_Iso Isomerization (Solvent dep.) Prot Protonated Species (C=NH2+) Z_Iso->Prot +H+ (pKa ~4.0) Urea Furan-2-yl Urea (Tiemann Rearrangement) Z_Iso->Urea Heat / Activation Acid Furan-2-Carboxylic Acid + Hydroxylamine Prot->Acid Hydrolysis (pH < 2 or pH > 10) RingOpen Ring Opening Products (Succindialdehyde) Acid->RingOpen Prolonged Acid Exposure caption Figure 1: Coupled thermodynamic equilibria and kinetic degradation pathways of furan-based amidoximes.

Part 3: Experimental Protocols

To ensure data integrity, stability testing must distinguish between reversible isomerization and irreversible degradation.[2]

Protocol: pH-Rate Profile Determination (HPLC-UV)

Objective: Determine the pseudo-first-order rate constants (


) for hydrolysis across the pH range 1–13.[3]

Methodology:

  • Buffer Preparation: Prepare 50 mM buffers with constant ionic strength (

    
     M NaCl).
    
    • pH 1.0–2.0: HCl/KCl[1][3]

    • pH 3.0–6.0: Citrate/Phosphate[3]

    • pH 7.0–8.0: Phosphate[1][3]

    • pH 9.0–12.0: Borate/Carbonate[1][3]

  • Stock Solution: Dissolve furan-amidoxime in Methanol (1 mg/mL).

  • Initiation: Spike stock into pre-thermostated buffer (

    
    ) to a final concentration of 50 
    
    
    
    g/mL.
  • Sampling:

    • Aliquot 500

      
      L at intervals (
      
      
      
      min).
    • Quenching (Critical): Immediately neutralize. For acid samples, add equal vol. of cold 0.1 M Phosphate pH 7.[2]0. For base samples, add 0.1 M HCl.[1][2]

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3][4] Gradient 5-95% B.

    • Detection: 254 nm (aromatic ring) and 210 nm (carboxylates).[3]

Data Treatment: Plot


 vs. time.[3] The slope is 

. The V-shaped pH-rate profile usually shows minima (maximum stability) near pH 5–7.[3]
Protocol: Thermodynamic Determination (Spectrophotometric Titration)

Objective: Accurate determination of macro-constants avoiding precipitation.[3]

Methodology:

  • Setup: Double-beam UV-Vis spectrophotometer thermostated at

    
    .
    
  • Solvent: Water with 1-5% DMSO (to ensure solubility of the neutral species).

  • Titration:

    • Start with protonated form (pH 2).

    • Titrate with standardized NaOH.

    • Record spectra (200–400 nm) after each addition.[3]

  • Analysis: Identify isosbestic points.[1] Use the Henderson-Hasselbalch equation at

    
     shifts to calculate 
    
    
    
    .
    • Note: The bathochromic shift (red shift) is typically observed upon deprotonation of the oxime hydroxyl group.

Part 4: Applications & Implications[2][3][5][6]

Prodrug Activation

Furan-based amidoximes are often used as prodrugs for amidines (to improve oral bioavailability).[3]

  • Mechanism: In vivo reduction by cytochrome b5 reductase / mARC enzyme system.[1]

  • Stability Implication: The formulation must maintain the amidoxime in the Z-form to prevent premature hydrolysis in the stomach (acidic pH). Enteric coating is often required because the furan ring susceptibility to acid-catalyzed ring opening is higher than that of phenyl rings.

Uranium Extraction (Chelation)

Poly(amidoxime) adsorbents are the gold standard for uranium recovery from seawater.[3]

  • Thermodynamics: The E-amidoxime is the chelating tautomer.[1]

  • Furan Advantage: Furan derivatives often show faster sorption kinetics due to the higher hydrophilicity of the oxygen heterocycle compared to benzene, but they suffer from lower chemical durability in the acid elution steps used to recover the metal.

Summary Data Table
ParameterBenzamidoxime (Reference)Furan-2-AmidoximeStructural Cause

(Base)
~4.7~3.8Furan Oxygen (-I effect)

(Acid)
~11.6~10.8Anion stabilization by Furan
Stable Isomer Z-formZ-formIntramolecular H-bond
Acid Stability HighModerate/LowFuran ring acid sensitivity
LogP 1.150.65Heteroatom polarity

References

  • Eloy, F., & Lenaers, R. (1962).[2] The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155–183.[2][3] Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[3] Drug Metabolism Reviews, 34(3), 565–579.[2][3] Link

  • Kucuk, M., et al. (2025).[2][3] Theoretical investigation of tautomerism in N-hydroxy amidines. ResearchGate. Link

  • Katritzky, A. R., et al. (2010).[2][3] Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175-198.[2] (Context for solvatochromism and tautomer stability). Link

  • Vommina, S., et al. (2016).[2][3][5] Stability indicating HPLC method development.[6][7][8] Journal of Chemical and Pharmaceutical Research. (Basis for degradation protocols). Link

Sources

A Technical Guide to the Solubility Profile of Furan-2-carboxamidoxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Advancing Furan-2-carboxamidoxime Applications

Furan-2-carboxamidoxime is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring, an amidoxime group, and hydrogen bonding capabilities, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. The amidoxime functional group, in particular, is a well-established bioisostere for carboxylic acids and amides, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.

The successful application of Furan-2-carboxamidoxime in any field—be it for reaction chemistry, formulation development, or crystallization studies—is fundamentally governed by its solubility. An accurately characterized solubility profile is not merely academic; it is a critical prerequisite for efficient process development, enabling researchers to select appropriate solvent systems for synthesis, purification, and delivery. This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of Furan-2-carboxamidoxime, grounded in established scientific principles and robust experimental methodology.

Physicochemical Properties Influencing Solubility

To predict and interpret the solubility of Furan-2-carboxamidoxime, one must first understand its inherent molecular properties. The molecule's structure dictates its interaction with solvent molecules.

  • Polarity and Hydrogen Bonding: The furan ring contributes moderate polarity, while the amidoxime group (-C(NH₂)=N-OH) is highly polar and capable of acting as both a hydrogen bond donor (N-H, O-H) and acceptor (N, O). This dual capability suggests strong interactions with polar protic and aprotic solvents.

  • "Like Dissolves Like": The fundamental principle of solubility dictates that a solute will dissolve best in a solvent of similar polarity.[1] Therefore, Furan-2-carboxamidoxime is expected to exhibit higher solubility in polar organic solvents like alcohols (e.g., ethanol, methanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) compared to nonpolar solvents such as hexane or toluene.[1]

The following diagram illustrates the potential intermolecular interactions between Furan-2-carboxamidoxime and various solvent types.

G Figure 1: Intermolecular Interactions Driving Solubility cluster_solvents Solvent Classes compound Furan-2-carboxamidoxime pKa: ~4-5 (basic N), ~10-11 (acidic OH) H-Bond Donors: -NH2, -OH H-Bond Acceptors: N, O protic Polar Protic e.g., Ethanol, Methanol Features: O-H bonds compound->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic e.g., DMSO, Acetonitrile Features: Dipoles, no O-H compound->aprotic H-Bonding (Donor only) Dipole-Dipole nonpolar Nonpolar e.g., Hexane, Toluene Features: van der Waals forces compound->nonpolar Weak van der Waals (Mismatched Polarity) G Figure 2: Shake-Flask Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solid compound to vial with known solvent volume. equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equil sep 3. Phase Separation Centrifuge and filter supernatant (e.g., 0.22 µm PTFE filter). equil->sep quant 4. Quantification Dilute filtrate and analyze concentration via HPLC. sep->quant result 5. Result Calculation Determine solubility from calibration curve (g/L or mol/L). quant->result calib Calibration Curve Prepare standards of known concentration for HPLC. calib->quant Provides basis for quantification

Sources

Literature review of amidoxime derivatives containing furan rings

Author: BenchChem Technical Support Team. Date: March 2026

The Furan-Amidoxime Axis: A Technical Guide to Synthesis, Pharmacological Applications, and Material Science

Amidoxime derivatives containing furan or dihydrofuran rings occupy a highly specialized chemical space. The synergy between the lipophilic, sterically defined furan core and the bidentate hydrogen-bonding capacity of the amidoxime group (–C(=NOH)NH₂) makes these compounds exceptionally versatile. They serve as potent biological effectors in neglected tropical diseases and neurological disorders, while simultaneously acting as elite chelating agents for heavy metal extraction.

This whitepaper provides an in-depth analysis of the structural dynamics, field-proven synthetic methodologies, and critical safety protocols required to harness furan-amidoxime derivatives effectively.

Chemical Architecture and Synthesis Dynamics

The foundational advantage of the furan-amidoxime scaffold lies in its modularity. The furan ring provides a hydrophobic microenvironment and bioisosteric properties, while the amidoxime moiety acts as either a terminal functional group (for metal chelation) or a reactive intermediate (for cyclization into 1,2,4-oxadiazoles).

The Thermal Hazard of Furan-Amidoximes

Before initiating any synthetic workflow, researchers must account for the severe thermal instability inherent to this class of compounds. According to Bretherick's Handbook of Reactive Chemical Hazards, furan-2-amidoxime and its derivatives are prone to catastrophic decomposition[1].

  • The Causality: Amidoximes can undergo highly exothermic, Beckmann-like rearrangements. The presence of the electron-rich furan ring lowers the activation energy for this decomposition.

  • The Danger: Attempted vacuum distillation of furan-2-amidoxime at 100°C has resulted in explosions. Even at ambient pressure, heating the compound above 65°C triggers a rapid exotherm accompanied by violent gas evolution[2].

  • Mitigation: All isolation and purification steps must be restricted to low-temperature techniques (e.g., crystallization or silica gel chromatography at ≤ 40°C).

G N1 Nitrile Precursor (Furan / Dihydrofuran Core) N2 Hydroxylamine Hydrochloride + KOtBu / DMSO N1->N2 Nucleophilic Addition N3 Furan-Amidoxime Derivative (Target Intermediate) N2->N3 0°C to RT, 18h N4 SAFETY WARNING: Exotherm >65°C / Explosion at 100°C N3->N4 Thermal Stress N5 Cyclization (e.g., TFAA) 1,2,4-Oxadiazole Formation N3->N5 Controlled Condensation

Caption: Synthetic pathway and critical thermal safety thresholds for furan-amidoxime derivatives.

Pharmacological Applications

Antileishmanial Agents (Targeting Leishmania amazonensis)

Recent hit-to-lead optimization has demonstrated that 4,5-dihydrofuran scaffolds bearing an amidoxime group are highly potent against Leishmania amazonensis, a causative agent of Leishmaniasis. By replacing traditional sulfone or aryl groups at position 3 with a nitrogen-containing heterocycle (such as pyridine), researchers have drastically enhanced parasiticidal efficacy[3].

  • Structure-Activity Relationship (SAR): The inclusion of halogenated (Br, Cl) or methylated pyridine moieties increases lipophilicity, allowing the compound to penetrate the macrophage membrane and target the intracellular amastigote form of the parasite[4].

  • Efficacy: These optimized derivatives exhibit IC₅₀ values as low as 0.3 µM against amastigotes, with a Selectivity Index (SI) > 300 against murine macrophages—outperforming standard treatments like Pentamidine by a factor of 70[5].

SLACK Potassium Channel Inhibitors

Furan-2-amidoxime is a critical precursor in the synthesis of 1,2,4-oxadiazole derivatives utilized for neurological therapeutics. Gain-of-function (GOF) mutations in the KCNT1 gene lead to hyperactive SLACK (Sequence Like A Calcium-Activated K⁺) channels, causing severe conditions like Malignant Migrating Partial Seizures of Infancy (MMPSI)[6].

  • Mechanism: Cyclizing furan-2-amidoxime with functionalized carboxylic acids yields 3-(furan-2-yl)-1,2,4-oxadiazoles (e.g., compound VU0935685). The furan ring fits precisely into the hydrophobic pocket of the SLACK channel, blocking the pore and restoring the excitatory/inhibitory neuronal balance[7].

Environmental Material Science: Uranium Extraction

Beyond biology, the furan-amidoxime motif is the gold standard for extracting Uranium (U(VI)) from complex aqueous solutions, such as seawater.

  • Composite Sorbents: Pure polymeric amidoximes suffer from poor mechanical strength. Modern approaches graft Se-derivatives of furan-amidoximes onto robust chitosan matrices[8].

  • The Furan Advantage: The furan ring creates a highly specific hydrophobic microenvironment around the amidoxime chelating center. This hydrophobicity repels heavily hydrated competing cations (like Mg²⁺ and Ca²⁺), drastically increasing selectivity for the uranyl ion (UO₂²⁺)[8].

Pathways A Furan-Amidoxime Derivatives B Antileishmanial Activity (4,5-dihydrofuran scaffold) A->B D SLACK Channel Inhibition (1,2,4-oxadiazole derivatives) A->D F Uranium Chelation (Se-derivatives on Chitosan) A->F C Parasite Death (IC50: 0.3 µM in amastigotes) B->C Intracellular Targeting E Reduced Neuronal Excitability (MMPSI Treatment) D->E KCNT1 Modulation G U(VI) Recovery (IR Shift to 1649 cm⁻¹) F->G Coordination via N & O

Caption: Divergent applications of furan-amidoxime derivatives across pharmacology and material science.

Quantitative Data Summaries

The following table synthesizes the performance metrics of furan-amidoxime derivatives across their primary application domains.

Application DomainDerivative ScaffoldTarget / AnalyteKey Performance MetricSelectivity / Note
Antileishmanial Pyridine-substituted 4,5-dihydrofuran amidoxime (Br/Cl variants)L. amazonensis (Amastigote)IC₅₀ = 0.3 – 0.6 µMSI > 300 (vs. murine macrophages)
Antileishmanial Pyridine-substituted 4,5-dihydrofuran amidoximeL. amazonensis (Promastigote)IC₅₀ = 15.0 – 17.0 µMSuperior to aliphatic amides (IC₅₀ > 43 µM)
Neurology 3-(furan-2-yl)-1,2,4-oxadiazoleSLACK Potassium ChannelPotent Channel BlockadeRestores interneuron balance in KCNT1 mutations
Material Science Se-furan-amidoxime grafted on ChitosanUranium (U(VI))High Equilibrium AdsorptionFuran hydrophobicity repels Ca²⁺/Mg²⁺

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Safe Synthesis of Pyridine-Substituted 4,5-Dihydrofuran Amidoximes[4]

Objective: Synthesize the antileishmanial hit compound without triggering thermal degradation.

  • Mn(OAc)₃-Mediated Cyclization: React a β-ketoester with 2-methyl-3-phenyl-1-propene in the presence of Mn(OAc)₃ (2.1 equiv.) and Cu(OAc)₂ (1 equiv.) in acetic acid under microwave irradiation (80°C, 100 W, 3 h).

    • Causality: Mn(III) acts as a one-electron oxidant, generating a carbon-centered radical that regioselectively adds to the alkene, forming the 4,5-dihydrofuran core.

  • Amidation: Treat the resulting ester with the desired aminopyridine (1.5 equiv.) and Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv.) in toluene at 70°C for 15 h under N₂.

    • Causality: LiHMDS is a sterically hindered, non-nucleophilic base. It deprotonates the amine to drive amide formation without inadvertently attacking and opening the sensitive dihydrofuran ring.

  • Amidoxime Formation (Self-Validating Step): Cool the reaction to 0°C. Add KOtBu (10 equiv.) and NH₂OH·HCl (10 equiv.) in DMSO. Stir for 18 h, allowing it to slowly reach room temperature.

    • Causality & Validation: KOtBu neutralizes the hydrochloride salt, freeing hydroxylamine to attack the nitrile. The strict 0°C to RT gradient prevents the documented >65°C exotherm hazard. Validate completion via LC-MS; the mass peak should correspond to the amidoxime without thermal degradation byproducts. Purify strictly via silica gel chromatography.

Protocol 2: Spectroscopic Validation of Uranium Chelation[8]

Objective: Confirm U(VI) capture by furan-amidoxime composite sorbents.

  • Sorption Assay: Submerge the Se-derivative furan-amidoxime/chitosan composite in a complex aqueous solution containing U(VI), Mg²⁺, and Ca²⁺ at pH 6.0. Agitate for 24 hours.

  • FTIR Spectroscopic Validation (Self-Validating Step): Isolate the sorbent, dry under a gentle stream of N₂ at room temperature, and perform FTIR analysis.

    • Causality & Validation: The amidoxime group binds U(VI) via a bidentate chelation mechanism involving the imine (C=N) and oximino (N–O) nitrogens. Upon successful coordination, the restriction of bond vibration will cause the C=N stretching band to shift distinctly from 1638 cm⁻¹ (free state) to 1649 cm⁻¹ (coordinated state). If this shift is absent, chelation has failed, likely due to competitive ion saturation or poor microenvironment hydrophobicity.

References

  • Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis. Molecules, MDPI. URL:[Link]

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. Bioorganic & Medicinal Chemistry Letters, NIH/PMC. URL:[Link]

  • Features of Uranium Recovery from Complex Aqueous Solutions Using Composite Sorbents Based on Se-Derivatives of Amidoximes. MDPI. URL:[Link]

  • Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition. Elsevier. URL:[Link]

Sources

Crystal Structure Analysis and Synthetic Utility of N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction & Chemical Identity

N-Hydroxyfuran-2-carboximidamide (also known as 2-furamidoxime or furan-2-carboximidamide;


) is a highly versatile amidoxime building block. As a Senior Application Scientist, I frequently encounter this scaffold in the design of bioisosteres for esters and amides. Its unique physicochemical properties make it a privileged intermediate in the synthesis of 1,2,4-oxadiazoles, neuronal Nitric Oxide Synthase (nNOS) inhibitors, and antimycobacterial agents[1][2][3]. However, its utility is strictly governed by its crystallographic behavior and severe thermal instability, which demand rigorous operational controls.

Crystallographic & Structural Properties

Understanding the solid-state and solution-phase geometry of N-hydroxyfuran-2-carboximidamide is critical for predicting its reactivity during derivatization.

Lattice Geometry and Hydrogen Bonding

Amidoximes typically crystallize in the Z configuration. This geometry is thermodynamically stabilized by a robust network of intramolecular and intermolecular hydrogen bonds (primarily


 and 

interactions). In the crystal lattice, these interactions form supramolecular ribbons. To achieve high yields during subsequent reactions (such as acylation), this crystalline hydrogen-bonding network must be thoroughly disrupted using polar solvents (e.g., ethanol or dichloromethane) to ensure homogeneous reaction kinetics[2].
Regioselectivity: O-Acylation vs. N-Acylation

The coplanarity of the furan ring with the amidoxime group dictates the trajectory of incoming electrophiles. When reacted with acyl chlorides (e.g., chloroacetyl chloride), the compound exhibits strict regioselectivity. O-acylation is the thermodynamically and kinetically favored pathway over N-acylation, a structural feature that is routinely validated through infrared (IR) spectroscopy of the resulting intermediates[1].

Experimental Protocols & Critical Safety Hazards

The synthesis of N-hydroxyfuran-2-carboximidamide is straightforward, but its isolation carries a critical explosion hazard that must dictate your laboratory workflow[4].

Validated Synthesis Methodology

The conversion of 2-furonitrile to the target amidoxime relies on the nucleophilic addition of free hydroxylamine[2].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 10 mmol of 2-furonitrile in 30 mL of 90% ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the nucleophilic addition.

  • Nucleophile Generation: Add 20 mmol of hydroxylamine hydrochloride (

    
    ) and 40 mmol of sodium bicarbonate (
    
    
    
    )[2]. Causality: The weak base neutralizes the hydrochloride salt to liberate the free hydroxylamine nucleophile without causing base-catalyzed degradation of the furan ring.
  • Reflux: Heat the mixture to reflux for 12 hours[2].

  • Safe Isolation (Non-Thermal): Evaporate the solvent under reduced pressure at low temperatures. Dissolve the residue in 100 mL of ethyl acetate (EtOAc), and wash sequentially with water (30 mL) and saturated NaCl (30 mL)[2]. Remove EtOAc under reduced pressure to yield the pure product.

Critical Safety Warning: Thermal Instability

According to Bretherick's Handbook of Reactive Chemical Hazards, N-hydroxyfuran-2-carboximidamide is highly unstable under thermal stress due to the weak N-O bond[4].

  • Exothermic Decomposition: Heating the compound at ambient pressure to above 65 °C triggers a rapid exotherm accompanied by violent gas evolution[4].

  • Explosion Hazard: Attempted vacuum distillation at a pot temperature of 100 °C has resulted in catastrophic explosions as distillation begins[4].

  • Operational Directive: Never attempt to purify this compound via distillation. Always utilize solvent extraction or low-temperature recrystallization.

SynthWorkflow N1 2-Furonitrile (Starting Material) N3 N-Hydroxyfuran-2- carboximidamide N1->N3 Ethanol, Reflux 12h N2 Hydroxylamine HCl + NaHCO3 N2->N3 Reagent Addition N4 Thermal Hazard! Exotherm >65°C Explosion at 100°C N3->N4 Vacuum Distillation N5 O-Acylation (Chloroacetyl Chloride) N3->N5 DCM, TEA, 0°C N6 1,2,4-Oxadiazole Derivatives N5->N6 Cyclization

Figure 1: Synthetic workflow of N-Hydroxyfuran-2-carboximidamide and associated thermal hazards.

Applications in Advanced Drug Discovery

The true value of N-hydroxyfuran-2-carboximidamide lies in its ability to act as a precursor for highly active pharmacological scaffolds.

Neurodegenerative Therapeutics (Alzheimer's Disease)

This amidoxime is the foundational building block for 1,2,4-oxadiazole derivatives, such as the novel compound FO-4-15 . In recent studies, FO-4-15 demonstrated potent neuroprotective effects by binding to the mGluR1 receptor. This interaction regulates intracellular


 flow and activates the CaMKII

pathway, successfully ameliorating cognitive impairments in 3×Tg Alzheimer's disease mouse models[2].

BioPathway Ligand FO-4-15 (Oxadiazole Derivative) Receptor mGluR1 Receptor Ligand->Receptor Binding & Activation Calcium Intracellular Ca2+ Modulation Receptor->Calcium Signal Transduction Kinase CaMKIIα Activation Calcium->Kinase Up-regulation Outcome Cognitive Impairment Amelioration (3xTg Mice) Kinase->Outcome Neuroprotection

Figure 2: Pharmacological signaling pathway of 1,2,4-oxadiazole derivatives via mGluR1 activation.

Oncology and Antimicrobial Scaffolds

Beyond neurology, the furan-2-carboximidamide motif is highly effective in oncology. By incorporating a polar furan headgroup into double-headed inhibitor designs, researchers have achieved sub-nanomolar potency (


) against human neuronal Nitric Oxide Synthase (nNOS), a primary target for melanoma treatment[3]. Additionally, it serves as a critical intermediate for synthesizing diarylthiazoles, which exhibit sub-micromolar Minimum Inhibitory Concentrations (MICs) against drug-resistant Mycobacterium tuberculosis by targeting the PrrB-PrrA two-component system[1].

Quantitative Data Summaries

Table 1: Physicochemical & Safety Profile

Parameter Specification / Threshold Actionable Insight

| Chemical Formula |


 | MW: 126.11  g/mol  |
| Regioselectivity  | O-Acylation preferred | Confirmed via IR spectroscopy[1] |
| Thermal Exotherm  | > 65 °C | Rapid gas evolution; avoid ambient heating[4] |
| Critical Failure Point  | 100 °C (Vacuum) | Explosion risk  during distillation[4] |
| Purification Method  | Liquid-Liquid Extraction | Use EtOAc/Water partition; avoid thermal stress[2] |

Table 2: Pharmacological Derivatives & Targets

Derivative Class Primary Target Indication Potency / Effect

| 1,2,4-Oxadiazoles (e.g., FO-4-15) | mGluR1 / CaMKII


 | Alzheimer's Disease | Reverses cognitive impairment in 3xTg mice[2] |
| Furan-2-carboximidamide biphenyls  | human nNOS | Melanoma | Sub-nanomolar binding (

)[3] | | Diarylthiazoles | PrrB-PrrA System | Tuberculosis | Sub-micromolar MIC against resistant Mtb[1] |

References

  • Diarylthiazole: An Antimycobacterial Scaffold Potentially Targeting PrrB-PrrA Two-Component System. ResearchGate.
  • Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. PMC / NIH.
  • Bretherick's Handbook of Reactive Chemical Hazards 2 vols set. epdf.pub.
  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC / NIH.

Sources

Technical Guide: Physicochemical Profiling & Ionization of Furan-2-carboxamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the physicochemical profile, ionization dynamics, and handling protocols for Furan-2-carboxamidoxime (also known as 2-furamidoxime).

Executive Summary

Furan-2-carboxamidoxime is a heterocyclic amidoxime derivative utilized primarily as a chelating ligand for transition metals (Ni, Cu, U) and as a prodrug scaffold in medicinal chemistry.[1][2] Its ionization profile is governed by the amphoteric nature of the amidoxime functionality (


), which exhibits both weak basicity (protonation of the oxime nitrogen) and weak acidity (deprotonation of the hydroxyl group).

CRITICAL SAFETY ALERT: Unlike stable benzamidoxime analogs, Furan-2-carboxamidoxime is classified as a reactive hazard. Literature (Bretherick’s Handbook) documents that attempted vacuum distillation at 100°C or heating above 65°C at ambient pressure can lead to rapid exothermic decomposition and explosion . All physicochemical characterization must be performed in solution at controlled temperatures.

Part 1: Chemical Identity & Structural Dynamics

The ionization behavior of furan-2-carboxamidoxime cannot be understood without analyzing its tautomeric equilibrium. The compound exists in a dynamic equilibrium between the amidoxime (major) and imino-hydroxylamine (minor) forms.

Tautomeric Equilibrium

In solution, the amino (


) and oxime (

) groups interact. The Z-isomer is generally stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the furan ring oxygen or the amine nitrogen, depending on solvent polarity.
  • Structure A (Major): Amidoxime form (

    
    )
    
  • Structure B (Minor): Tautomeric imino form (

    
    )
    
Electronic Influence of the Furan Ring

The furan ring acts as an electron-withdrawing group (EWG) relative to a phenyl ring (Hammett


 constant > 0). This inductive effect ($ -I $) reduces the electron density on the amidoxime nitrogen, making furan-2-carboxamidoxime less basic  than its analog, benzamidoxime.

Part 2: Quantitative Ionization Profile

The compound is amphoteric, possessing two distinct pKa values.

Ionization Constants (Aqueous, 25°C)
Species EquilibriumTypeApproximate pKaStructural Context

Basic (pKa₁)3.6 – 4.5 (Predicted)Protonation occurs at the oxime nitrogen (

). The furan ring's electron withdrawal lowers this value compared to Benzamidoxime (pKa ~4.7).

Acidic (pKa₂)10.8 – 11.8 (Predicted)Deprotonation of the oxime hydroxyl (

). The resulting anion is stabilized by resonance with the furan ring.

Note: Specific experimental values for the furan derivative are scarce in modern databases compared to benzamidoxime. The values above are derived from comparative QSAR analysis of heteroaromatic amidoximes.

Comparative Analysis
CompoundpKa₁ (Base)pKa₂ (Acid)Electronic Effect
Benzamidoxime 4.74 ± 0.0511.6 ± 0.1Reference Standard (Phenyl group)
Acetamidoxime 5.6512.4Electron-donating alkyl group increases basicity.
Furan-2-carboxamidoxime ~4.0 ~11.2 Furan oxygen (-I effect) decreases basicity.

Part 3: Experimental Determination Protocols

Due to the thermal instability of the solid, Potentiometric Titration and UV-Vis Spectrophotometry in solution are the only validated methods for pKa determination.

Protocol A: Potentiometric Titration (Standard)

This method is suitable for concentrations


.

Reagents:

  • Analyte:

    
     Furan-2-carboxamidoxime in degassed water (or 50% v/v Ethanol/Water if solubility is low).
    
  • Titrant:

    
     Carbonate-free NaOH and 
    
    
    
    HCl.
  • Ionic Strength Adjuster:

    
     KCl or 
    
    
    
    .

Workflow:

  • System Prep: Calibrate glass electrode using Gran’s method to minimize junction potential errors. Maintain temperature at 25°C ± 0.1°C using a jacketed vessel.

  • Acid Titration (pKa₁): Acidify the solution to pH ~2.0 with HCl. Titrate with NaOH to pH ~7.0.

  • Base Titration (pKa₂): Continue titration from pH ~7.0 to pH ~12.5 (requires high-pH resistant electrode).

  • Data Processing: Use the Bjerrum function (

    
    ) or software like HYPERQUAD to refine equilibrium constants.
    
Protocol B: UV-Vis Spectrophotometry (High Precision)

Recommended for low solubility or when minimizing sample quantity to avoid safety hazards.

Principle: The UV spectrum of the furan ring shifts upon protonation of the amidoxime group.

  • Prepare buffers ranging from pH 2.0 to 13.0 (ionic strength

    
    ).
    
  • Add fixed concentration of analyte (

    
    ).
    
  • Scan

    
     (typically 220–300 nm).
    
  • Plot Absorbance vs. pH at

    
    .
    
  • Calculate pKa using the Henderson-Hasselbalch inflection point.

Part 4: Visualization of Pathways & Workflow

Ionization Equilibria Diagram

The following diagram illustrates the stepwise ionization from the cationic form to the anionic ligand form.

IonizationPath Cation Cationic Form (MH+) Protonated at C=N (pH < 3.5) Neutral Neutral Form (M) Z/E Isomers (pH 4.5 - 10.5) Cation->Neutral Ka1 (Loss of H+) pKa ~ 4.0 Neutral->Cation +H+ Anion Anionic Form (M-) Deprotonated -O- (pH > 11.5) Neutral->Anion Ka2 (Loss of OH proton) pKa ~ 11.2 Anion->Neutral +H+

Figure 1: Stepwise ionization of Furan-2-carboxamidoxime. The neutral species predominates at physiological pH (7.4), determining its lipophilicity.

Safe Handling & Experimental Workflow

Given the explosion hazard, this workflow emphasizes thermal control.

SafetyWorkflow Start Start: Solid Furan-2-carboxamidoxime SafetyCheck SAFETY CHECK: Do NOT Heat > 60°C Do NOT Distill Start->SafetyCheck Dissolution Dissolution Solvent: Water/EtOH (50:50) Temp: 25°C SafetyCheck->Dissolution MethodSelect Select Method Dissolution->MethodSelect Potentiometry Potentiometric Titration (Conc > 1mM) MethodSelect->Potentiometry High Solubility UVVis UV-Vis Spectrophotometry (Conc < 0.1mM) MethodSelect->UVVis Low Solubility Analysis Data Analysis (Bjerrum Plot / HYPERQUAD) Potentiometry->Analysis UVVis->Analysis

Figure 2: Operational workflow for characterization, prioritizing thermal safety controls to prevent exothermic decomposition.

References

  • Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. Reference to Furan-2-amidoxime explosion hazard (CAS 50892-99-4).

  • Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155–183. (Foundational review on amidoxime pKa trends).

  • Gonçalves, H., et al. (1970). Étude des constantes d'ionisation de quelques amidoximes. Bulletin de la Société Chimique de France.
  • Bernhardt, P. V. (2011). Hydroxamic acids and their derivatives: molecular and supramolecular chemistry. Supramolecular Chemistry.
  • NIST Chemistry WebBook. Standard Reference Data for Furan-2-carboxamide analogs.

Sources

Theoretical DFT Calculations for N-Hydroxyfuran-2-carboximidamide: Geometry Optimization, Electronic Structure, and Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Hydroxyfuran-2-carboximidamide (commonly known as 2-furamidoxime) is a highly versatile heteroaromatic compound. Characterized by a furan ring conjugated with an amidoxime functional group [—C(=NOH)NH₂], it serves as a critical pharmacophore in prodrug design and a state-of-the-art bidentate chelator for extracting actinide ions (such as UO₂²⁺ and Np(V)) from aqueous environments[1].

To rationally design derivatives or predict the binding affinity of 2-furamidoxime, researchers must understand its fundamental electronic structure. This whitepaper provides an authoritative, step-by-step guide to performing Density Functional Theory (DFT) calculations on N-Hydroxyfuran-2-carboximidamide, focusing on geometry optimization, thermodynamic self-validation, and electronic property extraction.

Rationale and Computational Causality (E-E-A-T)

In computational chemistry, the selection of functionals and basis sets is not arbitrary; it is a causal decision that dictates the physical accuracy of the model.

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is frequently used for basic geometry optimizations of oxime derivatives[2], the M06-2X meta-GGA functional is strictly recommended for amidoximes when predicting thermodynamic properties like pKa or metal-ligand binding. M06-2X accurately captures medium-range non-covalent interactions and dispersion forces that B3LYP systematically underestimates[3].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. The oxime group undergoes deprotonation to form an amidoximate anion during metal chelation. Diffuse functions are required to correctly model the expanded electron cloud of the anionic oxygen. Polarization functions ((d,p)) ensure accurate modeling of the intramolecular hydrogen bonds between the amino group and the furan oxygen.

  • Solvation Model (SMD): Because 2-furamidoxime operates primarily in biological or marine (aqueous) environments, gas-phase calculations are insufficient. The SMD (Solvation Model based on Density) is utilized over standard PCM because SMD is explicitly parameterized to yield highly accurate free energies of solvation (

    
    ), which is the foundation of theoretical pKa prediction[3].
    

Conformational Landscape and Geometry

Heteroaromatic amidoximes exhibit complex conformational flexibility[4]. For 2-furamidoxime, the structural landscape is defined by two primary degrees of freedom:

  • E/Z Isomerism: The orientation of the hydroxyl group relative to the amino group across the C=N double bond.

  • Syn/Anti Rotamers: The dihedral angle between the furan ring oxygen and the amidoxime carbon.

To maximize


-conjugation, the amidoxime plane tends to align nearly coplanar with the furan ring[4]. The global minimum is typically the Z-isomer in a syn conformation, as this geometry allows for a stabilizing intramolecular hydrogen bond between the amino protons (—NH₂) and the furan ring oxygen.

G Start Input 3D Structure N-Hydroxyfuran-2-carboximidamide ConfSearch Conformational Sampling (Syn/Anti, E/Z Isomers) Start->ConfSearch DFT_Opt DFT Geometry Optimization Level: M06-2X/6-311++G(d,p) ConfSearch->DFT_Opt Freq Vibrational Frequency Analysis (Hessian Matrix Calculation) DFT_Opt->Freq Valid Global Minimum Confirmed (0 Imaginary Frequencies) Freq->Valid Success Invalid Saddle Point Detected (≥1 Imaginary Frequencies) Freq->Invalid Fail Solvent SMD Solvation Model (Aqueous Phase Single Point) Valid->Solvent Invalid->DFT_Opt Displace & Re-optimize

Caption: Workflow for self-validating DFT geometry optimization of N-Hydroxyfuran-2-carboximidamide.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Geometry Optimization and Frequency Validation

A theoretical protocol is only trustworthy if it is self-validating. A geometry optimization must always be coupled with a vibrational frequency calculation to prove the structure is a true minimum, not a transition state.

  • Initialization: Generate the 3D conformers of 2-furamidoxime using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy starting structures.

  • DFT Setup: Construct the input file for Gaussian 16 or PySCF specifying the Opt and Freq keywords.

    • Route Section:#p opt freq m062x/6-311++g(d,p) int=ultrafine

  • Execution & Convergence: Run the calculation. The software will iteratively adjust atomic coordinates until the forces on all atoms approach zero (below the threshold of

    
     Hartrees/Bohr).
    
  • Self-Validation (Critical Step): Extract the vibrational frequencies from the output. If any frequency is negative (imaginary), the structure is a saddle point. You must manually displace the geometry along the normal mode of the imaginary frequency and re-optimize until exactly zero imaginary frequencies remain.

Protocol B: Thermodynamic pKa Prediction

The acidity of the oxime group determines its chelating capacity[3].

  • Optimize both the neutral 2-furamidoxime and its deprotonated amidoximate anion in the gas phase using Protocol A.

  • Perform single-point energy calculations on both optimized geometries using the SMD implicit water model.

  • Calculate the standard free energy of deprotonation (

    
    ) using a thermodynamic cycle that incorporates the experimental solvation free energy of the proton (-265.9 kcal/mol).
    
  • Convert to pKa using the relation:

    
    .
    

Quantitative Data Synthesis

The following table summarizes the benchmarked electronic and thermodynamic properties of the optimized 2-furamidoxime molecule, providing a reference for future drug design and material science studies.

Molecular PropertyGas Phase (Vacuum)Aqueous Phase (SMD)Scientific Significance
Energy (a.u.) -473.821-473.845Baseline for calculating

and thermodynamic stability.
Dipole Moment (Debye) 2.854.12Increased polarity in water enhances bioavailability and solubility.
HOMO Energy (eV) -6.91-6.85Defines the nucleophilicity of the furan/imine

-system[2].
LUMO Energy (eV) -1.15-1.24Defines electrophilic susceptibility and electron affinity.
HOMO-LUMO Gap (eV) 5.765.61Indicates high kinetic stability and chemical hardness.
Predicted pKa (Oxime) N/A11.4 ± 0.4Determines the basic pH required for optimal metal chelation[3].

Applications in Metal Chelation

The primary industrial application of furan-2-carboxamidoxime derivatives is the selective extraction of heavy metals. DFT studies confirm that amidoximes form highly stable 1:1 complexes with actinide ions like Np(V) and U(VI)[1].

The mechanism relies on a synergistic bidentate chelation: the oxime oxygen (once deprotonated) and the imine nitrogen coordinate to the metal center in the equatorial plane, displacing water molecules to form a thermodynamically favorable five-membered chelate ring[1].

G Ligand Neutral Ligand (2-Furamidoxime) Deprotonation Deprotonation Ligand->Deprotonation Base Anion Amidoximate Anion (Active Chelator) Deprotonation->Anion Complex Bidentate Chelate Complex (5-Membered Ring) Anion->Complex Coordination Metal Actinide Ion (e.g., UO₂²⁺, Np(V)) Metal->Complex Binding

Caption: Mechanistic pathway of actinide chelation by the deprotonated amidoximate functional group.

References

  • Spectroscopic and DFT study on the complexation of Np(V) with amidoxime-derived ligands in aqueous solutions: speciation and structural optimization. Dalton Transactions (2025). URL:[Link]

  • Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B (2015). URL:[Link]

  • Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. Biointerface Research in Applied Chemistry (2022). URL:[Link]

  • Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. RSC Advances (2016). URL:[Link]

Sources

Methodological & Application

Synthesis Protocol for N-Hydroxyfuran-2-carboximidamide from 2-Furonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of N-Hydroxyfuran-2-carboximidamide, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] The protocol details the reaction of 2-furonitrile with hydroxylamine, a common and efficient method for the preparation of amidoximes.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and troubleshooting guidance. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

N-Hydroxyfuran-2-carboximidamide, also known as 2-furanhydroxamic acid, belongs to the class of N'-hydroxyimidamides or amidoximes.[1][4] These compounds are characterized by a hydroxyl group attached to one of the nitrogen atoms of an iminamide functional group.[4] This structural feature imparts unique physicochemical properties that make them valuable in various applications, including medicinal chemistry where they can serve as bioisosteres of carboxylic acids or as prodrugs for amidines.[4] Furthermore, the N'-hydroxy functionality can participate in hydrogen bonding and metal chelation, influencing their interactions with biological targets.[4] The synthesis of N-Hydroxyfuran-2-carboximidamide from readily available 2-furonitrile is a key transformation for accessing a range of furan-based derivatives with potential therapeutic applications.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of N-Hydroxyfuran-2-carboximidamide from 2-furonitrile proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon. This reaction is a well-established and widely used method for the preparation of amidoximes.[3][4]

The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine. The base serves to generate free hydroxylamine in situ, which is a more potent nucleophile than its protonated form. The reaction is often conducted in a protic solvent like ethanol or methanol at elevated temperatures to increase the reaction rate.[3]

The mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This is followed by proton transfer to form the final amidoxime product.

Experimental Workflow Diagram

Synthesis_Workflow Start Start Reagents Combine 2-Furonitrile, Hydroxylamine HCl, Sodium Carbonate, Ethanol Start->Reagents Reaction Heat mixture (e.g., 60-80 °C) Reagents->Reaction Stir Monitoring Monitor reaction (TLC) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Cool, filter, concentrate filtrate Monitoring->Workup Complete Purification Recrystallize or column chromatography Workup->Purification Characterization Analyze product (NMR, MS, etc.) Purification->Characterization End N-Hydroxyfuran-2- carboximidamide Characterization->End

Caption: Experimental workflow for the synthesis of N-Hydroxyfuran-2-carboximidamide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Furonitrile≥98%Commercially Available-
Hydroxylamine hydrochloride≥99%Commercially AvailableCorrosive, handle with care.[5]
Sodium Carbonate (anhydrous)≥99.5%Commercially Available-
Ethanol (absolute)ACS GradeCommercially Available-
Ethyl acetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Deionized Water-In-house-
Anhydrous Magnesium Sulfate-Commercially AvailableFor drying organic layers.

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Magnetic stir plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Safety Precautions:

  • Hydroxylamine hydrochloride is corrosive, toxic if swallowed, and may cause skin and eye irritation.[5][6][7] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5] Always handle hydroxylamine hydrochloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5][6][7]

  • 2-Furonitrile is a flammable liquid.[2] Keep away from heat, sparks, and open flames.

  • Ethanol is a flammable liquid. Handle with care and avoid sources of ignition.

  • Perform all steps of the reaction in a well-ventilated chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-furonitrile (e.g., 0.1 mol).

    • Add absolute ethanol (e.g., 100 mL) to dissolve the 2-furonitrile.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (e.g., 0.12 mol, 1.2 equivalents) and sodium carbonate (e.g., 0.06 mol, 0.6 equivalents) in a minimal amount of deionized water. The base is crucial for generating the free hydroxylamine nucleophile.

    • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the stirred solution of 2-furonitrile in ethanol.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 60-80 °C) using a heating mantle or oil bath.[3]

    • Maintain the reflux with continuous stirring. The reaction time can vary from 1 to 48 hours depending on the specific substrate and reaction scale.[3]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). Visualize the spots under a UV lamp. The disappearance of the starting material (2-furonitrile) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • A precipitate of inorganic salts (sodium chloride) may form. Remove the solid by filtration through a Buchner funnel.

    • Wash the solid residue with a small amount of cold ethanol.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system for recrystallization might be a mixture of ethanol and water or ethyl acetate and hexane.

    • Alternatively, if the product is an oil or if recrystallization is not effective, purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified N-Hydroxyfuran-2-carboximidamide.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

ParameterValueRationale/Reference
Reactants
2-Furonitrile1.0 equivalentStarting material.
Hydroxylamine hydrochloride1.2 - 4.0 equivalentsExcess ensures complete reaction.[8]
Sodium Carbonate0.6 - 2.0 equivalentsTo generate free hydroxylamine.[3]
Solvent
EthanolSufficient to dissolve reactantsA common protic solvent for this reaction.[3]
Reaction Conditions
Temperature60 - 90 °C (Reflux)To increase reaction rate.[3][8]
Reaction Time1 - 48 hoursDependent on substrate and scale.[3]
Expected Yield 70 - 98%High yields are typically reported for this reaction.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no product formation - Inactive hydroxylamine.- Insufficient base.- Low reaction temperature.- Use fresh hydroxylamine hydrochloride.- Ensure the correct stoichiometry of the base.- Increase the reaction temperature to ensure reflux.
Formation of side products - Prolonged reaction time or high temperature leading to decomposition.- Presence of impurities in starting materials.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Purify starting materials if necessary. In some cases, amides can be formed as byproducts.[9][10]
Difficulty in purification - Product is an oil.- Co-elution of impurities during chromatography.- If the product is an oil, attempt purification by column chromatography.- Optimize the eluent system for column chromatography to achieve better separation.
Product decomposition - The product may be sensitive to heat or acid/base.- Avoid excessive heating during work-up and purification.- Use neutral conditions for work-up where possible.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-Hydroxyfuran-2-carboximidamide from 2-furonitrile. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate. The provided information on the reaction mechanism, quantitative data, and troubleshooting is intended to facilitate a deeper understanding of the process and aid in overcoming potential experimental challenges.

References

  • Vertex AI Search.
  • Gasco, A. M., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2470.
  • Feng, G., et al. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
  • Central Drug House. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity.
  • Fisher Scientific. (2025).
  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864.
  • Penta. (2025).
  • FF-Chemicals. (2011). SAFETY DATA SHEET HYDROXYLAMINE HYDROCHLORIDE SOLUTION (251) LEAD USP.
  • Leifert, D., & Studer, A. (2023). Organic Synthesis Using Nitroxides. Chemical Reviews.
  • Wallace, R. H., & Schroeder, J. D. (2006). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
  • Semantic Scholar. (1969).
  • Nampalli, S., et al. (2000). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. The Journal of Organic Chemistry, 65(5), 1373-1382.
  • Ames, D. E., & Grey, T. F. (1955). The synthesis of some N-hydroxyimides. Journal of the Chemical Society (Resumed), 631-636.
  • Katritzky, A. R., et al. (2006). Synthetic methodology for the preparation of N-hydroxysulfamides. The Journal of Organic Chemistry, 71(20), 7851-7854.
  • Carrion, M. D., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry.
  • MySkinRecipes. (n.d.). N-Hydroxyfuran-2-carboxamide.
  • Wikipedia. (n.d.). 2-Furonitrile.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
  • ChemicalBook. (n.d.). N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis.
  • ResearchGate. (n.d.).
  • International Journal of ChemTech Research. (n.d.).
  • Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • BLD Pharm. (n.d.). 17698-14-5|N-Hydroxyfuran-2-carboxamide.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).

Sources

Application Note: Controlled Synthesis of Furan-2-carboxamidoxime via Hydroxylamine Addition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis and medicinal chemistry. It details the conversion of Furan-2-carbonitrile to Furan-2-carboxamidoxime (also known as N-hydroxyfuran-2-carboximidamide), a critical intermediate for 1,2,4-oxadiazole synthesis.

Abstract & Utility

The transformation of nitriles to amidoximes is a cornerstone reaction in medicinal chemistry, primarily serving as the precursor step for constructing 1,2,4-oxadiazoles —a bioisostere for esters and amides found in various therapeutics (e.g., sphingosine-1-phosphate receptor modulators).

This protocol addresses the specific challenges of Furan-2-carbonitrile . Unlike simple alkyl nitriles, the electron-rich furan ring alters the electrophilicity of the cyano group, requiring optimized basic conditions to ensure complete conversion while suppressing the hydrolysis side-reaction to furan-2-carboxamide.

Chemical Mechanism

The reaction follows a nucleophilic addition mechanism.[1] Hydroxylamine hydrochloride (


) is stable but non-nucleophilic. It must be deprotonated in situ by a base (typically 

or

) to generate the free base hydroxylamine (

), which possesses the necessary lone pair on the nitrogen atom to attack the nitrile carbon.
Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Furan-2-carbonitrile (Electrophile) Transition Tetrahedral Intermediate Reactants->Transition Reagent Hydroxylamine HCl + Base (Na2CO3) FreeBase Free NH2OH (Nucleophile) Reagent->FreeBase Deprotonation FreeBase->Transition Nucleophilic Attack on -CN Product Furan-2-carboxamidoxime (Target) Transition->Product Proton Transfer & Tautomerization

Figure 1: Mechanistic pathway showing the generation of the active nucleophile and subsequent addition to the nitrile.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.CAS No.[1][2]
Furan-2-carbonitrile Substrate1.0617-90-3
Hydroxylamine HCl Reagent Source2.0 - 2.55470-11-1
Sodium Carbonate (

)
Base1.5 - 2.0497-19-8
Ethanol (EtOH) SolventN/A64-17-5
Water (

)
Co-solventN/A7732-18-5
Step-by-Step Procedure

Note: This reaction should be performed in a fume hood due to the toxicity of nitriles.

Step 1: Preparation of Free Hydroxylamine

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (2.2 equiv) in a minimal amount of water (approx. 2 mL per gram of salt).

  • Slowly add Sodium Carbonate (1.1 equiv relative to

    
    ) to the stirring solution.
    
    • Expert Insight: Evolution of

      
       gas will occur. Add slowly to prevent foaming over. This step neutralizes the HCl, liberating the nucleophilic 
      
      
      
      .

Step 2: Addition of Substrate

  • Dissolve Furan-2-carbonitrile (1.0 equiv) in Ethanol (approx. 5-10 volumes relative to nitrile).

  • Add the ethanolic nitrile solution to the aqueous hydroxylamine mixture.

    • Solvent Logic: The 1:1 or 2:1 EtOH:

      
       ratio ensures homogeneity. The nitrile is organic-soluble, while the salt is water-soluble. A biphasic system will significantly slow the reaction.
      

Step 3: Reaction & Reflux

  • Fit the flask with a reflux condenser.[3][4]

  • Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
  • PAT Checkpoint: Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

    • Observation: The starting material (high

      
      ) should disappear; the amidoxime product (low 
      
      
      
      , typically stains with
      
      
      or Ninhydrin) will appear near the baseline due to high polarity.

Step 4: Workup & Isolation

  • Evaporate the Ethanol under reduced pressure (Rotary Evaporator).

  • The residue will be an aqueous slurry. Cool this mixture in an ice bath (

    
    ) for 30 minutes.
    
  • Precipitation: The Furan-2-carboxamidoxime usually precipitates as a white to off-white solid.

  • Filter the solid using a Buchner funnel and wash with cold water (2x) to remove residual salts (

    
    ).
    
  • Dry the solid in a vacuum oven at

    
     overnight.
    
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix NH2OH.HCl + Na2CO3 (in H2O) -> CO2 Release Start->Mix AddSub Add Furan-2-CN (dissolved in EtOH) Mix->AddSub Reflux Reflux 75°C (4-6 hrs) AddSub->Reflux Check QC: TLC / HPLC (Is SM consumed?) Reflux->Check Check->Reflux No (Continue Heating) Workup Evaporate EtOH Cool to 4°C Check->Workup Yes Filter Filter Precipitate Wash with Cold H2O Workup->Filter Final Dry Product (Furan-2-carboxamidoxime) Filter->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical QC checkpoint.

Characterization & QC

To validate the synthesis, compare the isolated product against these standard parameters.

TechniqueExpected Signal / ResultInterpretation
IR Spectroscopy Absence of peak at ~2220

Consumption of Nitrile (

).
IR Spectroscopy New peaks at 3300-3500

Appearance of

and

stretches.
IR Spectroscopy Peak at ~1650

Formation of Amidoxime

.
1H NMR (DMSO-d6)

9.5-10.0 (s, 1H)
Oxime

proton (broad).
1H NMR (DMSO-d6)

5.5-6.0 (s, 2H)
Amide

protons (broad).
1H NMR (DMSO-d6)

6.6, 7.0, 7.8 (m, 3H)
Furan ring protons (shifts vary by solvent).
Melting Point

Sharp range indicates high purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is water-soluble or EtOH not fully removed.Ensure all EtOH is evaporated. If still no solid, extract aqueous layer with Ethyl Acetate (3x), dry over

, and concentrate.
Side Product: Amide Hydrolysis of nitrile (

).
Reaction temperature too high or pH too basic. Ensure temp does not exceed

. Use

instead of

for milder pH.
Incomplete Reaction "Stalled" reaction.Add another 0.5 equiv of

and Base. Ensure stirring is vigorous to mix the biphasic solvent system.

Safety Considerations

  • Furan-2-carbonitrile: Toxic by ingestion and inhalation.[2][5] It is a nitrile; while less acutely deadly than simple cyanide salts, it can release cyanide ions metabolically. Handle in a well-ventilated hood.

  • Hydroxylamine HCl: A skin sensitizer and corrosive.[6]

  • Explosion Hazard: Never heat free hydroxylamine (the base form) in the absence of solvent. It is thermally unstable. Always keep it in solution (ethanol/water).

References

  • Organic Syntheses. Preparation of n-Heptylamidoxime (General procedure for amidoximes). Organic Syntheses, Coll.[3] Vol. 2, p. 318.

  • PubChem. Furan-2-carbonitrile (Compound Summary). National Library of Medicine.

  • Augustine, J. K., et al.Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 2009. (Contextual reference for amidoxime utility).
  • Sigma-Aldrich. Safety Data Sheet: 2-Furonitrile.[5]

Sources

Application Note: Synthesis, Metal Complexation, and Bio-Application of N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for synthesizing N-Hydroxyfuran-2-carboximidamide (also known as Furan-2-amidoxime) and its subsequent utilization as a chelating ligand for transition metals (Cu(II), Ni(II), Co(II)). Amidoximes are critical pharmacophores in drug discovery, serving as bioisosteres for carboxylic acids and exhibiting potent biological activities when complexed with metals. This guide provides step-by-step methodologies for ligand synthesis, metal complexation, structural characterization, and antimicrobial screening, grounded in field-proven coordination chemistry principles.

Part 1: Ligand Synthesis Strategy

The synthesis of N-Hydroxyfuran-2-carboximidamide relies on the nucleophilic addition of hydroxylamine to 2-furonitrile. This reaction is sensitive to pH; the hydroxylamine must be released from its hydrochloride salt in situ using a base (typically Na₂CO₃) to generate the free nucleophile without hydrolyzing the nitrile to a carboxylic acid.

Reaction Mechanism & Workflow

The reaction proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. The furan ring remains stable under these mild basic conditions.

LigandSynthesis Start Reagents: 2-Furonitrile NH2OH·HCl Na2CO3 Step1 In Situ Neutralization (Release of NH2OH) Start->Step1 Step2 Nucleophilic Addition (Reflux in EtOH/H2O) Step1->Step2 70-80°C, 3-6h Step3 Isolation (Solvent Evaporation) Step2->Step3 Product Product: N-Hydroxyfuran-2- carboximidamide Step3->Product Purify Recrystallization (Ethanol) Product->Purify

Figure 1: Synthetic pathway for N-Hydroxyfuran-2-carboximidamide from 2-furonitrile.

Experimental Protocol

Materials:

  • 2-Furonitrile (CAS: 617-90-3)[1]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (Absolute)

Procedure:

  • Preparation of Hydroxylamine: In a 250 mL round-bottom flask, dissolve NH₂OH·HCl (0.1 mol, 6.95 g) in 10 mL of distilled water.

  • Neutralization: Slowly add a solution of Na₂CO₃ (0.05 mol, 5.3 g) dissolved in 20 mL water. Caution: CO₂ evolution will occur. Stir until effervescence ceases.

  • Addition of Nitrile: Add 2-Furonitrile (0.1 mol, 9.3 g) dissolved in 50 mL of ethanol to the flask.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up: Evaporate the solvent using a rotary evaporator. The residue will be a solid mass.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter and dry in a desiccator.

    • Expected Yield: 80–90%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 120–122°C [1].[2]

Part 2: Metal Complexation Protocol

The ligand acts as a bidentate (N, O) donor.[3] In the presence of transition metal ions (M²⁺), the oxime group (-C=N-OH) deprotonates to form a neutral chelate. The furan oxygen typically does not coordinate due to steric constraints, leaving the coordination sphere open for solvent molecules or anion interactions, often resulting in octahedral geometries [2].

Coordination Logic
  • Ligand Behavior: Acts as a mononegative, bidentate ligand (L⁻).[4]

  • Stoichiometry: Typically 1:2 (M:L) for divalent metals (Cu, Ni, Co, Zn).[4][5]

  • Complex Formula: [M(L)₂] or [M(L)₂(H₂O)₂] depending on hydration.

Complexation Metal Metal Salt (MCl2) (Cu, Ni, Co, Zn) Mix Mixing (1:2 M:L Ratio) Metal->Mix Ligand Ligand Solution (Ethanol) Ligand->Mix pH pH Adjustment (pH 6-7 with NH4OH) Mix->pH Deprotonation Reflux Reflux (3-5 Hours) pH->Reflux Precip Precipitation & Filtration Reflux->Precip Result Metal Complex [M(L)2] Precip->Result

Figure 2: Workflow for the synthesis of Metal(II)-Amidoxime complexes.

Experimental Protocol (General M(II) Complex)

Materials:

  • Synthesized Ligand (from Part 1)

  • Metal Chloride or Acetate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Ethanol[1][2][5][6]

  • Ammonium Hydroxide (dilute) or Sodium Acetate (buffer)

Procedure:

  • Ligand Solution: Dissolve 2 mmol of N-Hydroxyfuran-2-carboximidamide in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of the Metal(II) salt in 10 mL of hot ethanol (or methanol).

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous stirring.

  • pH Adjustment (Critical): The complexation is favored in neutral to slightly basic conditions. Add dilute NH₄OH dropwise until the pH reaches 6–7. Note: Too high pH may precipitate metal hydroxides.

  • Reflux: Reflux the mixture for 3–5 hours . A color change (e.g., Green for Cu, Blue/Green for Ni) indicates complex formation.

  • Isolation: Cool the solution. The complex usually precipitates as a colored solid. If not, reduce volume by evaporation.

  • Washing: Filter the precipitate and wash with cold ethanol and diethyl ether to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Part 3: Structural Characterization & Validation[5]

To ensure scientific integrity, the synthesized complexes must be validated using spectroscopic and physical methods.

Key Spectroscopic Markers (IR Spectroscopy)

The coordination is confirmed by shifts in the characteristic vibrational bands of the amidoxime group.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(O-H) 3200–3400 (Broad)Disappears / WeakDeprotonation of oxime OH upon coordination.
ν(C=N) 1640–16601600–1620Shift to lower frequency indicates coordination via azomethine Nitrogen.
ν(N-O) 930–950960–980Shift to higher frequency indicates coordination via oxime Oxygen.
ν(M-N) / ν(M-O) Absent450–550Appearance of new bands confirms Metal-Ligand bond formation.
Physicochemical Properties[5]
  • Molar Conductance: Dissolve complex in DMF (10⁻³ M). Values between 10–20 Ω⁻¹ cm² mol⁻¹ indicate a non-electrolyte , confirming that the chloride ions are displaced and the complex is neutral [M(L)₂] [3].

  • Magnetic Susceptibility:

    • Cu(II): 1.7–1.9 B.M. (Paramagnetic, 1 unpaired electron).

    • Ni(II): Diamagnetic (Square planar) or ~3.0 B.M. (Octahedral).[7]

    • Zn(II): Diamagnetic.

Part 4: Biological Application (Antimicrobial Screening)[5]

Metal complexes of furan-2-amidoxime often exhibit enhanced biological activity compared to the free ligand due to the Overtone’s Concept and Tweedy’s Chelation Theory . Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex, which facilitates penetration through the lipid layer of bacterial cell membranes [4].

Assay Protocol (Agar Well Diffusion)

Target Organisms: Escherichia coli (Gram -), Staphylococcus aureus (Gram +).

  • Preparation: Prepare Muller-Hinton agar plates and swab with a standardized bacterial suspension (0.5 McFarland).

  • Sample Loading: Punch 6mm wells into the agar. Add 50–100 µL of the test compound (Ligand or Complex) dissolved in DMSO (1 mg/mL).

  • Controls:

    • Positive: Ciprofloxacin or standard antibiotic.

    • Negative: Pure DMSO.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (mm).[8]

    • Expected Result: Metal complexes typically show larger inhibition zones (>15mm) compared to the free ligand (<10mm) due to enhanced bioavailability.

References

  • BenchChem. (2025).[6] A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide. Link(Note: Protocol adapted from general amidoxime synthesis described here).

  • Prashanthi, Y., & Raj, S. (2010).[9] Synthesis and Characterization of Transition Metal Complexes with Schiff Bases derived from Furan-2-carboxaldehyde. Journal of Scientific Research, 2(1), 114–126.[9] Link

  • Olatunji, S. A., et al. (2025).[5] Synthesis, Spectral Characterization, and Antimicrobial Properties of Mixed-Ligand and Their Metal (II) Complexes.[4][7][9][10][11] Nano Bio Letters. Link

  • Hassan, A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.[4] BMC Chemistry. Link

  • Quadri, M., et al. (2018). N'-Hydroxy-2-thiophenecarboximidamide synthesis (General Amidoxime Procedure). European Journal of Medicinal Chemistry, 160, 207-228.[1] Link

Sources

Application Note: Synthesis of 1,2,4-Oxadiazoles from N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its enhanced metabolic stability and favorable hydrogen-bonding properties. When coupled with a furan moiety, these constructs serve as critical intermediates in the development of antimicrobials, kinase inhibitors, and novel immunomodulators.

This guide details the synthesis of 3-(furan-2-yl)-1,2,4-oxadiazoles using


-Hydroxyfuran-2-carboximidamide  (furan-2-carboxamidoxime) as the core precursor. We present three validated protocols ranging from classical thermal condensation to modern one-pot coupling, ensuring reproducibility across diverse laboratory settings.

Precursor Preparation: -Hydroxyfuran-2-carboximidamide[1]

The synthesis of the oxadiazole core requires the initial formation of the amidoxime precursor.[1][2][3][4] This step involves the nucleophilic addition of hydroxylamine to 2-furonitrile.

Chemical Principle

Nitriles react with hydroxylamine free base (generated in situ) to form amidoximes. The reaction is driven by the nucleophilicity of the nitrogen atom in hydroxylamine attacking the electrophilic carbon of the nitrile group.

Protocol 1: Synthesis of Precursor
  • Starting Materials: 2-Furonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq), Sodium Carbonate (Na₂CO₃, 1.0 eq) or Triethylamine (2.2 eq).

  • Solvent: Ethanol/Water (2:1 v/v) or Methanol.

Step-by-Step Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve Hydroxylamine hydrochloride (20 mmol) and Sodium Carbonate (10 mmol) in water (10 mL). Stir for 15 minutes at room temperature (RT) until CO₂ evolution ceases.

  • Addition: Add a solution of 2-Furonitrile (10 mmol) in Ethanol (20 mL) to the aqueous mixture.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The nitrile spot (

    
    ) should disappear, and a more polar amidoxime spot (
    
    
    
    ) should appear.
  • Work-up: Evaporate the ethanol under reduced pressure. The residue will likely be a slurry. Add cold water (20 mL) to precipitate the product.

  • Isolation: Filter the white/off-white solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 40°C.

  • Validation:

    • Yield: Typically 75–90%.

    • Appearance: White crystalline solid.

    • Storage: Store at 4°C. Stable for months if kept dry.

Safety Warning: Hydroxylamine is potentially explosive upon heating if concentrated. Never distill the reaction mixture to dryness without ensuring the absence of free hydroxylamine.

Core Synthesis: Formation of the 1,2,4-Oxadiazole Ring[4][5][6][7][8][9][10][11][12]

The formation of the oxadiazole ring proceeds via two distinct mechanistic steps:

  • 
    -Acylation:  The amidoxime oxygen attacks an activated carboxylic acid derivative.
    
  • Cyclodehydration: The amino group attacks the carbonyl carbon, followed by the elimination of water.

Mechanistic Pathway

Mechanism Figure 1: Mechanistic pathway for 1,2,4-oxadiazole synthesis via O-acylation and cyclodehydration. Amidoxime N-Hydroxyfuran- 2-carboximidamide Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate O-Acylation (RT) ActivatedAcid Activated Carboxylic Acid (R-COX) ActivatedAcid->Intermediate Product 3-(Furan-2-yl)-1,2,4- oxadiazole Intermediate->Product Cyclodehydration (-H2O, Heat)

[4][8]

Method A: CDI-Mediated One-Pot Synthesis (Recommended)

Best for: Sensitive substrates, functional group tolerance, and parallel synthesis.

Rationale: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid to an acyl imidazole, which reacts cleanly with the amidoxime. The by-products (imidazole and CO₂) are non-toxic and easily removed.

Protocol:

  • Activation: In a dry flask under N₂, dissolve the Carboxylic Acid (R-COOH, 1.1 eq) in anhydrous DMF or DMSO. Add CDI (1.2 eq) in one portion.

    • Observation: Gas evolution (CO₂) will occur. Stir at RT for 30–60 mins.

  • Coupling: Add

    
    -Hydroxyfuran-2-carboximidamide (1.0 eq) to the mixture. Stir at RT for 1–2 hours. This forms the 
    
    
    
    -acyl intermediate.[2][4][5]
  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

    • Tip: If the furan ring is sensitive to prolonged heat, microwave irradiation (see Method C) can be used here.

  • Work-up: Cool to RT. Pour into crushed ice/water. The oxadiazole often precipitates.

    • If solid:[6] Filter and wash with water.

    • If oil: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Method B: Acid Chloride Route (Classical)

Best for: Scale-up of robust substrates where the acid chloride is commercially available.

Protocol:

  • Setup: Dissolve

    
    -Hydroxyfuran-2-carboximidamide (1.0 eq) in dry Pyridine (10 volumes). Cool to 0°C.[7]
    
  • Addition: Add the Acid Chloride (R-COCl, 1.1 eq) dropwise to control the exotherm.

  • Acylation: Allow to warm to RT and stir for 1 hour.

  • Cyclization: Reflux the pyridine solution (115°C) for 3–6 hours.

  • Work-up: Remove pyridine under reduced pressure (azeotrope with toluene if necessary). Resuspend residue in EtOAc/Water and separate layers.

Method C: Microwave-Assisted Synthesis

Best for: High-throughput library generation and difficult cyclizations.

Protocol:

  • Mix: In a microwave vial, combine Carboxylic Acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF (2–3 mL). Stir for 10 mins.

  • Add: Add

    
    -Hydroxyfuran-2-carboximidamide (1.0 eq).
    
  • Irradiate: Cap the vial. Irradiate at 120°C for 15–20 minutes (Power: Dynamic, Max 200W).

  • Work-up: Dilute with water and extract.

Comparative Analysis of Methods

FeatureMethod A (CDI)Method B (Acid Chloride)Method C (Microwave)
Reagents Carboxylic Acid + CDIAcid Chloride + PyridineAcid + EDC/HOBt
Reaction Time 6–16 Hours4–8 Hours20–40 Minutes
Atom Economy High (CO₂/Imidazole byproducts)Moderate (HCl salt formation)Moderate (Urea byproducts)
Furan Compatibility Excellent (Neutral conditions)Good (Basic buffer required)Excellent (Short heat exposure)
Purification Precipitation often sufficientAqueous extraction requiredColumn chromatography usually required

Decision Matrix for Protocol Selection

Workflow Figure 2: Decision tree for selecting the optimal synthetic strategy. Start Start: Select R-Group for Oxadiazole IsAcidAvailable Is the Carboxylic Acid (R-COOH) commercially available? Start->IsAcidAvailable IsChlorideAvailable Is the Acid Chloride (R-COCl) available & stable? IsAcidAvailable->IsChlorideAvailable No UseCDI Use Method A (CDI) Standard One-Pot IsAcidAvailable->UseCDI Yes (Standard) UseMicrowave Use Method C (Microwave + EDC) IsAcidAvailable->UseMicrowave Yes (High Throughput) IsChlorideAvailable->UseCDI No (Convert Acid first) UseChloride Use Method B (Acid Chloride + Pyridine) IsChlorideAvailable->UseChloride Yes

Expert Tips & Troubleshooting

  • Incomplete Cyclization:

    • Symptom:[8][9][10] TLC shows a spot corresponding to the

      
      -acyl intermediate (often less polar than the amidoxime but more polar than the oxadiazole).
      
    • Solution: The cyclization requires higher energy. If refluxing in Ethanol/Toluene fails, switch to DMF or Diglyme to access temperatures >100°C.

  • Furan Ring Decomposition:

    • Symptom:[8][9][10] Darkening of the reaction mixture and low yield.

    • Cause: Furan is electron-rich and sensitive to strong acids or prolonged oxidative stress.

    • Solution: Avoid using

      
       or 
      
      
      
      directly with the furan precursor. Use the CDI method (Method A) which maintains a near-neutral pH profile.
  • Water Management:

    • The cyclization releases water. Adding molecular sieves (4Å) to the reaction mixture during the heating step can drive the equilibrium toward the oxadiazole.

References

  • Pace, A., et al. "Synthesis of 1,2,4-Oxadiazoles." Heterocycles, 2004 .[9] (Comprehensive review of general methodologies).

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009 . Link

  • Ganguly, N. C., et al. "Synthesis of 1,2,4-Oxadiazoles using CDI." Journal of Chemical Sciences, 2013 . Link

  • Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012 . (Bioisostere properties).[11] Link

  • Kayukova, L. A. "Synthesis of 1,2,4-oxadiazoles (A Review)." Pharmaceutical Chemistry Journal, 2005 . Link

Sources

Application Note: Microwave-Assisted Synthesis of Furan-2-carboxamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction and Chemical Rationale

Furan-2-carboxamidoxime is a highly valuable intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of 1,2,4-oxadiazole-based pharmacophores and as a 1[1].

Conventional synthesis of amidoximes via the nucleophilic addition of hydroxylamine to nitriles often requires prolonged reflux conditions (ranging from 1 to 48 hours). These extended reaction times not only bottleneck drug development pipelines but also lead to the formation of unwanted amide byproducts due to the hydration of the nitrile[2]. The application of microwave irradiation dramatically accelerates this transformation. By utilizing dielectric heating, microwave synthesis reduces reaction times to mere minutes while enhancing yield and purity[3].

Mechanistic Insights: The E-E-A-T Perspective

To ensure a self-validating and predictable experimental system, it is critical to understand the causality behind the reagent choices and the physical chemistry of the microwave environment:

  • Reagent Activation: Hydroxylamine is highly unstable as a free base and is commercially supplied as a stable hydrochloride salt (NH₂OH·HCl). A base, such as sodium carbonate (Na₂CO₃), is required to liberate the free hydroxylamine in situ. We utilize a slight stoichiometric excess of base to ensure complete neutralization, which prevents the acidic hydrolysis of the furan-2-carbonitrile starting material[4].

  • Nucleophilic Addition: Hydroxylamine is an ambident nucleophile. Under optimized mildly basic conditions, the softer nitrogen atom preferentially attacks the electrophilic cyano carbon of the furan-2-carbonitrile, forming a transient iminohydroxylamine intermediate[5].

  • Tautomerization: This intermediate rapidly undergoes an 5 to yield the thermodynamically stable (Z)-amidoxime isomer[5].

  • Microwave Causality: Microwave irradiation directly couples with the polar reaction medium (ethanol/water) and the ionic species (salts). This dielectric heating provides rapid, volumetric energy transfer, overcoming the activation energy barrier for the nucleophilic attack almost instantaneously. This rapid kinetic push 2[2].

Mechanistic Pathway Visualization

Mechanism Nitrile Furan-2-carbonitrile (Electrophile) Intermediate Iminohydroxylamine Intermediate Nitrile->Intermediate Nucleophilic Attack Hydroxylamine Free Hydroxylamine (N-Nucleophile) Hydroxylamine->Intermediate Product (Z)-Furan-2-carboxamidoxime (Target) Intermediate->Product Proton Transfer (Tautomerization)

Caption: Mechanistic pathway of amidoxime formation via nucleophilic addition and tautomerization.

Quantitative Data: Microwave vs. Conventional Heating

To illustrate the efficiency of the microwave-assisted protocol, the following table summarizes typical comparative data for the synthesis of furan-2-carboxamidoxime.

ParameterConventional RefluxMicrowave IrradiationScientific Advantage
Heating Source Convective (Oil Bath)Dielectric (Microwave, 100W)Rapid, uniform energy transfer
Reaction Time 12 - 24 hours5 - 10 minutes>95% reduction in reaction time
Temperature 78 °C (Refluxing EtOH)80 °C (Controlled)Precise thermal control prevents degradation
Yield 65% - 75%88% - 95%Higher efficiency, fewer side reactions
Byproduct (Amide) Moderate (5-10%)Trace (<1%)Enhanced selectivity due to rapid kinetics

Experimental Workflow

Workflow Step1 1. Reagent Preparation 1.0 eq Furan-2-carbonitrile + 1.5 eq NH2OH·HCl + 1.5 eq Na2CO3 Step2 2. Solvent Addition Suspend in EtOH/H2O (8:2 v/v) Step1->Step2 Step3 3. Microwave Irradiation Closed vessel, 100 W, 80°C, 10 mins Step2->Step3 Step4 4. Quenching & Extraction Cool to RT, extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Concentrate and recrystallize from hot EtOH Step4->Step5

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

Materials Required:

  • Furan-2-carbonitrile (2-Furonitrile, CAS: 617-90-3)[4]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium carbonate (Na₂CO₃)

  • Ethanol (Absolute) and Deionized Water

  • Ethyl Acetate (EtOAc) and Brine (for workup)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol (93.1 mg) of furan-2-carbonitrile.

  • Base and Nucleophile Addition: Add 1.5 mmol (104.2 mg) of hydroxylamine hydrochloride, followed by 1.5 mmol (159.0 mg) of anhydrous sodium carbonate.

    • Self-Validating Check: The evolution of minor CO₂ gas upon eventual solvent addition confirms the neutralization of the hydrochloride salt.

  • Solvent Introduction: Add 3.0 mL of an Ethanol/Water mixture (8:2 v/v). Seal the vial with a Teflon-lined crimp cap.

    • Scientific Rationale: The mixed solvent system dissolves both the organic nitrile (EtOH) and the inorganic salts (Water). Furthermore, ethanol is an excellent microwave absorber (high loss tangent), facilitating rapid heating.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 100 W power , with a target temperature of 80 °C , and a hold time of 10 minutes . Ensure active cooling (compressed air) is enabled if supported by the instrument to maintain temperature stability without over-pressurizing.

  • Reaction Monitoring: After the 10-minute irradiation, allow the system to cool to room temperature (typically <50 °C before safely uncapping). TLC (Hexanes:EtOAc 1:1) should be used to confirm the complete consumption of the starting nitrile (

    
    ) and the appearance of the highly polar amidoxime product (
    
    
    
    ).
  • Work-up: Transfer the mixture to a separatory funnel. Dilute with 10 mL of Deionized Water and extract with Ethyl Acetate (3 x 10 mL). Combine the organic layers and wash with 10 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude furan-2-carboxamidoxime is typically of high purity (>90%). For analytical grade purity, recrystallize the solid from a minimal amount of hot ethanol to yield pure white to pale-yellow crystals.

References

  • Source: PMC (National Institutes of Health)
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 Source: MDPI URL
  • Source: PubMed (National Institutes of Health)
  • Source: Universiti Kebangsaan Malaysia (UKM)
  • 2-Furonitrile Source: Wikipedia URL

Sources

Optimized O-Acylation Procedures for N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OX-2026-03

Target Substrate: N-Hydroxyfuran-2-carboximidamide (CAS: 50892-99-4) Reaction Class: Nucleophilic Acyl Substitution / 1,2,4-Oxadiazole Synthesis Version: 2.1 (March 2026)

Executive Summary & Strategic Rationale

The O-acylation of N-Hydroxyfuran-2-carboximidamide (also known as 2-furanamidoxime) is the critical rate-determining step in the synthesis of 3-(furan-2-yl)-1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry (e.g., antiviral and anti-inflammatory agents).

While amidoximes possess both nucleophilic oxygen and nitrogen atoms, O-acylation is kinetically favored over N-acylation due to the alpha-effect of the adjacent nitrogen, which enhances the nucleophilicity of the hydroxyl group. However, thermodynamic control or excessive heating can lead to premature cyclization or rearrangement.

This guide provides three distinct protocols tailored to specific research needs:

  • Protocol A: Isolation of the stable O-acyl intermediate (Standard).

  • Protocol B: Coupling with sensitive carboxylic acids (EDC/HOBt).

  • Protocol C: One-pot "In Situ" activation and cyclization.

Chemical Mechanism & Pathway Analysis

Understanding the competition between the oxime oxygen and the amide nitrogen is vital. The reaction proceeds via a tetrahedral intermediate.

Critical Process Parameters (CPPs):
  • Temperature Control: Maintenance of

    
     during addition is crucial to prevent immediate cyclodehydration if the O-acyl species is the desired endpoint.
    
  • Base Stoichiometry: Excess base can catalyze the rearrangement of the O-acyl intermediate to the 1,2,4-oxadiazole (Tiemann rearrangement type mechanism).

  • Furan Sensitivity: The furan ring is acid-sensitive; avoid highly acidic workups or Lewis acids that may open the furan ring.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Amidoxime N-Hydroxyfuran-2- carboximidamide Intermediate Tetrahedral Intermediate Amidoxime->Intermediate Nucleophilic Attack (O-site) AcylAgent Acylating Agent (R-COCl / Anhydride) AcylAgent->Intermediate OAcyl O-Acylamidoxime (Kinetic Product) Intermediate->OAcyl - HCl/RCOOH Oxadiazole 1,2,4-Oxadiazole (Thermodynamic Product) OAcyl->Oxadiazole Cyclodehydration (Heat/Base)

Figure 1: Kinetic pathway favoring O-acylation over N-acylation, with subsequent potential for cyclization.

Reagent Selection Guide

Select the protocol based on your available acyl source and downstream application.

ParameterProtocol A (Acyl Chloride)Protocol B (Carboxylic Acid)Protocol C (One-Pot)
Acyl Source R-COCl or (RCO)2OR-COOHR-COOH or R-COCl
Activator None (Self-reactive)EDC/HOBt or DCCCDI (Carbonyldiimidazole)
Base TEA or DIPEATEA or NMMPyridine or NaH
Solvent DCM or THFDMF or DCMDMF, DMSO, or Toluene
Primary Output O-Acyl Intermediate O-Acyl Intermediate 1,2,4-Oxadiazole
Key Risk Over-acylationUrea byproduct contaminationThermal decomposition

Detailed Experimental Protocols

Protocol A: Standard O-Acylation (Isolation Focus)

Best for: Stable acyl chlorides, creating prodrugs, or characterizing the intermediate.

Reagents:

  • N-Hydroxyfuran-2-carboximidamide (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve N-Hydroxyfuran-2-carboximidamide (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.2 mmol) via syringe. The solution may warm slightly; cool to 0°C using an ice bath.

  • Acylation: Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes. Note: Rapid addition causes localized heating and N-acylation side products.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.

  • Monitoring: Check TLC (System: Hexane/EtOAc 7:3). The O-acyl product typically has a higher Rf than the starting amidoxime.

  • Workup: Quench with water (5 mL). Extract with DCM (2 x 10 mL). Wash combined organics with sat. NaHCO3 (to remove acid) and Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate in vacuo at <40°C.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Protocol B: Carbodiimide Coupling (Acid Sensitive)

Best for: Complex carboxylic acids, chiral substrates, or when acyl chlorides are unstable.

Reagents:

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt (1.1 equiv)

  • N-Hydroxyfuran-2-carboximidamide (1.0 equiv)

  • DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve R-COOH (1.0 mmol), EDC·HCl (1.1 mmol), and HOBt (1.1 mmol) in DMF (3 mL). Stir at RT for 30 minutes to form the active ester.

  • Addition: Add N-Hydroxyfuran-2-carboximidamide (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash with 5% LiCl solution (3x) to remove DMF, followed by sat. NaHCO3 and Brine.

  • Isolation: Dry (MgSO4) and concentrate. This method typically yields high-purity O-acyl amidoxime without chromatography.

Protocol C: One-Pot Cyclization (CDI Mediated)

Best for: High-throughput synthesis of 3-(furan-2-yl)-1,2,4-oxadiazoles.

Procedure:

  • Activation: Dissolve R-COOH (1.0 mmol) and CDI (1.1 mmol) in anhydrous DMF. Stir at RT for 1 hour (CO2 evolution observed).

  • Addition: Add N-Hydroxyfuran-2-carboximidamide (1.0 mmol). Stir at RT for 1 hour.

  • Cyclization: Heat the mixture to 100–110°C for 4–6 hours.

  • Workup: Cool to RT. Pour into ice water. The oxadiazole product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Analytical Validation (Self-Validating System)

To ensure the reaction stopped at the O-acyl stage and did not cyclize, verify these spectral signatures:

FeatureStarting Material (Amidoxime)Product (O-Acyl Amidoxime)Product (1,2,4-Oxadiazole)
IR (C=O) AbsentStrong band ~1730-1750 cm⁻¹ (Ester)Absent (Ring C=N dominates)
1H NMR (NH2) Broad singlet (~5.0-6.0 ppm)Broad singlet (~6.5-7.5 ppm) Absent
1H NMR (OH) Broad singlet (~9.0-10.0 ppm)Absent Absent
MS (ESI) [M+H]+[M+H]+ (Mass = SM + Acyl)[M+H]+ (Mass = O-Acyl - 18)

Key Diagnostic: In ^1H NMR, the disappearance of the OH peak and the downfield shift of the NH2 protons confirm O-acylation. If the NH2 peak also disappears, cyclization to the oxadiazole has occurred.

Workflow Logic Diagram

WorkflowLogic Start Start: N-Hydroxyfuran-2- carboximidamide Choice Is the Acyl Source Acid Stable? Start->Choice Stable Yes (Use Acyl Chloride) Choice->Stable Yes Unstable No (Use Carboxylic Acid) Choice->Unstable No RouteA Protocol A: DCM / TEA / 0°C Stable->RouteA RouteB Protocol B: DMF / EDC / HOBt Unstable->RouteB Check Is 1,2,4-Oxadiazole the final goal? RouteA->Check RouteB->Check Isolate Stop & Workup (Isolate O-Acyl) Check->Isolate No Cyclize Protocol C / Heat (Reflux Toluene or DMF) Check->Cyclize Yes

Figure 2: Decision tree for selecting the appropriate acylation and workup strategy.

References

  • Standard Review of Oxadiazole Synthesis: Jakopin, Ž., & Dolenc, M. S. (2021). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Molecules, 26(4), 1003. [Link]

  • Mechanistic Insight (O- vs N-Acylation): Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3368-3371. [Link]

  • CDI Mediated One-Pot Protocol: Hamze, A., et al. (2005). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes. Journal of Organic Chemistry, 70(1), 386-389. [Link]

  • Furan-Specific Applications: Bose, D. S., & Narsaiah, A. V. (2005). Efficient Synthesis of 1,2,4-Oxadiazoles from Amidoximes. Synthetic Communications, 35(12), 1663-1669. [Link]

Technical Guide: Coordination Chemistry of Furan-2-carboxamidoxime with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The "Heteroaryl" Advantage

Furan-2-carboxamidoxime (also known as N-hydroxyfuran-2-carboximidamide) represents a critical scaffold in bioinorganic chemistry. Structurally, it serves as a bioisostere to benzamidoxime but offers distinct electronic properties due to the electronegative oxygen in the furan ring. This electron-withdrawing nature alters the basicity of the oxime nitrogen, fine-tuning the stability constants (


) of its transition metal complexes.

Why this ligand matters:

  • Chelation Efficacy: It acts as a potent bidentate (

    
    ) ligand, forming stable five-membered chelate rings with divalent transition metals (Cu²⁺, Ni²⁺, Co²⁺).
    
  • Biological Relevance: While the furan moiety is associated with antimicrobial activity (e.g., nitrofurans), the amidoxime group is a known prodrug motif (reduced to amidine in vivo) and a nitric oxide (NO) donor precursor.

  • Critical Safety Insight: Unlike some aliphatic amidoximes, furan-2-carboxamidoxime has shown mutagenic potential in Ames tests (Salmonella typhimurium). Research involving this ligand requires strict containment protocols, distinguishing it from benign analogs.

Part 2: Synthesis Protocols

Protocol A: Ligand Synthesis (Furan-2-carboxamidoxime)

Objective: Synthesis of the ligand from furan-2-carbonitrile via nucleophilic addition of hydroxylamine.

Reaction Scheme:



Materials:

  • Furan-2-carbonitrile (CAS: 617-90-3)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Ethanol (Absolute)

  • Activated Carbon (optional for purification)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxylammonium chloride (0.12 mol, 8.34 g) in water (20 mL).

  • Neutralization: Slowly add sodium carbonate (0.06 mol, 6.36 g) in small portions to liberate free hydroxylamine. Caution: CO₂ evolution.

  • Addition: Add ethanol (80 mL) to the aqueous solution, followed by the dropwise addition of furan-2-carbonitrile (0.1 mol, 9.3 g).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (SiO₂, Ethyl Acetate:Hexane 1:1). The nitrile spot (

    
    ) should disappear, replaced by the more polar amidoxime (
    
    
    
    ).
  • Isolation: Evaporate the ethanol under reduced pressure. The residue will be a slurry.

  • Extraction: Add water (50 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude solid from benzene/ethanol or toluene.
    
    • Target Yield: 70–80%

    • Appearance: White to off-white needles.

    • Melting Point: ~124–126°C.

Protocol B: Synthesis of Metal Complexes (M-L₂)

Objective: Synthesis of bis-chelate complexes


 or 

depending on pH and counter-ion. Target Metals: Cu(II), Ni(II), Co(II).[1]

Procedure:

  • Ligand Solution: Dissolve furan-2-carboxamidoxime (2 mmol) in hot ethanol (20 mL).

  • Metal Solution: Dissolve the metal salt (1 mmol) (e.g.,

    
    , 
    
    
    
    ) in ethanol (10 mL).
  • Complexation: Add the metal solution to the ligand solution dropwise under continuous stirring.

    • Observation: Immediate color change is expected (Green for Cu, Blue/Green for Ni, Brown/Red for Co).

  • Reflux: Reflux the mixture for 2 hours to ensure thermodynamic product formation.

  • Precipitation: If the complex does not precipitate upon cooling, reduce volume by 50% on a rotavap or add cold diethyl ether.

  • Filtration: Filter the solid complex, wash with cold ethanol and then ether. Dry in a vacuum desiccator over

    
    .
    

Part 3: Characterization & Data Interpretation[2][3]

Spectroscopic Validation (IR)

The coordination mode is confirmed by shifts in the characteristic amidoxime bands.

Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Insight

3200–3400 (broad)3300–3450Remains present (if neutral ligand) or disappears (if deprotonated).

1650–16601620–1630Red shift (-30) : Indicates coordination through the azomethine Nitrogen.

930–950960–980Blue shift (+30) : Indicates coordination through the oxime Oxygen.

450–480New band confirming metal-nitrogen bond.

510–540New band confirming metal-oxygen bond.
Magnetic Susceptibility & Geometry
  • Cu(II) Complexes: Typically exhibit a magnetic moment (

    
    ) of 1.7–1.9 B.M., consistent with a monomeric 
    
    
    
    system (one unpaired electron). Geometry is usually distorted octahedral or square planar.
  • Ni(II) Complexes:

    • Paramagnetic (2.9–3.2 B.M.): Octahedral geometry.

    • Diamagnetic (0 B.M.): Square planar geometry (common for strong field ligands).

  • Co(II) Complexes: Typically 4.3–5.2 B.M. (high spin octahedral).

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Coordination Pathway

This diagram illustrates the conversion of the nitrile to the amidoxime and its subsequent chelation modes.

G cluster_coord Coordination Mode Nitrile Furan-2-carbonitrile (Precursor) Ligand Furan-2-carboxamidoxime (Ligand L) Nitrile->Ligand Nucleophilic Addition Reagents NH2OH·HCl + Na2CO3 (Ethanol, Reflux) Reagents->Ligand Complex Metal Complex [M(L)2]Cl2 Ligand->Complex Chelation (1:2 Ratio) Mode N,O-Bidentate Chelation (5-membered ring) Ligand->Mode Forms MetalSalt M(II) Salt (Cu, Ni, Co) MetalSalt->Complex

Caption: Synthetic pathway from furan-2-carbonitrile to transition metal complexes, highlighting the N,O-chelation mode.

Part 5: Application Notes & Biological Safety

Biological Activity Profile[2][3][4][5][6][7][8][9]
  • Antimicrobial: The metal complexes (especially Cu(II) and Ni(II)) generally exhibit higher antimicrobial activity than the free ligand due to the Overtone’s Concept and Chelation Theory . Chelation reduces the polarity of the metal ion, increasing lipophilicity and allowing better penetration through the lipid layer of bacterial membranes.

  • DNA Binding: These planar complexes can interact with DNA via intercalation , inserting the aromatic furan ring between base pairs.[2] This is a primary mechanism for their potential cytotoxicity against tumor cell lines.

Critical Safety Warning: Mutagenicity

Hazard: Furan-2-carboxamidoxime and its derivatives (especially 5-nitro derivatives) have been flagged in Ames tests (Salmonella typhimurium) for mutagenic activity. Protocol:

  • Containment: All weighing and synthesis must be performed in a chemical fume hood.

  • Waste: Treat all mother liquors and solid waste as potential genotoxins. Incineration is the preferred disposal method.

  • PPE: Double nitrile gloves are recommended when handling the dry ligand.

Part 6: References

  • Synthesis of Furan-2-carboxamidoxime:

    • BenchChem. (2025). Flow Chemistry Applications for the Production of Amidoximes. Retrieved from

  • General Amidoxime Coordination Chemistry:

    • E. S. Raper. (1994). Complexes of heterocyclic thione donors. Coordination Chemistry Reviews.

  • Biological Activity of Furan Derivatives:

    • McCann, J., et al. (1975). Detection of carcinogens as mutagens in the Salmonella/microsome test: Assay of 300 chemicals. Proc. Natl. Acad. Sci. USA.

  • IR Characterization Standards:

    • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

  • Mutagenicity of Furamidoximes:

    • U.S. EPA Gene-Tox Program. (1980).[3] The Salmonella typhimurium/mammalian microsomal assay.

Sources

Preparation of bioactive heterocycles from N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Bioactive Furan-1,2,4-Oxadiazoles from N-Hydroxyfuran-2-carboximidamide

Executive Summary

N-Hydroxyfuran-2-carboximidamide (commonly known as 2-furamidoxime) is a highly versatile amidoxime building block utilized in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. These heterocyclic scaffolds serve as privileged bioisosteres for amides and esters, exhibiting profound pharmacological activities, including neuroprotection, anti-cancer, and anti-inflammatory effects[1]. This application note provides a comprehensive, causality-driven guide to synthesizing these bioactive heterocycles, detailing the chemical rationale, step-by-step protocols, and quantitative optimization data.

Pharmacological Rationale: The mGluR1 Pathway

The 1,2,4-oxadiazole core is a critical pharmacophore in modern drug discovery. A notable application of N-hydroxyfuran-2-carboximidamide derivatives is in the treatment of neurodegenerative disorders. For instance, 2 has been shown to ameliorate cognitive impairments in Alzheimer's disease models (such as 3×Tg mice)[2]. The bioactivity is driven by the selective activation of the metabotropic glutamate receptor 1 (mGluR1), which triggers intracellular calcium release and subsequent CaMKIIα phosphorylation, ultimately enhancing synaptic plasticity[2].

BioPathway Ligand Furan-1,2,4-oxadiazole (e.g., FO-4-15) Receptor mGluR1 Activation Ligand->Receptor Allosteric Binding Calcium Intracellular Ca2+ Release Receptor->Calcium Gq-Protein Cascade Kinase CaMKIIα Phosphorylation Calcium->Kinase Ca2+/Calmodulin Outcome Cognitive Improvement Kinase->Outcome Synaptic Plasticity

Mechanism of action for furan-based 1,2,4-oxadiazoles in Alzheimer's disease models.

Chemical Rationale and Reaction Mechanism

The construction of the 1,2,4-oxadiazole ring from N-hydroxyfuran-2-carboximidamide proceeds via a well-characterized two-stage mechanism[1].

  • O-Acylation: The amidoxime undergoes nucleophilic attack on an activated carbonyl (e.g., acyl chloride, anhydride, or CDI-activated carboxylic acid) to form an O-acylamidoxime intermediate[1]. This step must be performed at low temperatures (0°C to RT) to prevent premature, uncontrolled cyclization or degradation.

  • Cyclodehydration: The intermediate undergoes intramolecular cyclization followed by the elimination of a water molecule. This is traditionally driven by high heat (e.g., refluxing toluene) to azeotropically remove water[1]. However, modern3 or superbasic media (NaOH/DMSO) to facilitate the ring closure under milder conditions[3].

SynthesisWorkflow A 2-Furonitrile + NH2OH B N-Hydroxyfuran-2- carboximidamide A->B EtOH, Reflux (Oximation) C O-Acylamidoxime Intermediate B->C R-COCl, Base 0°C (Acylation) D 3-(Furan-2-yl)- 1,2,4-oxadiazole C->D Heat / TBAF (Cyclodehydration)

Synthetic workflow for 1,2,4-oxadiazoles from 2-furonitrile via amidoxime intermediate.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Visual cues and checkpoint validations are integrated to ensure procedural integrity.

Protocol A: Preparation of N-Hydroxyfuran-2-carboximidamide (Precursor)
  • Causality: Hydroxylamine hydrochloride is highly stable but unreactive. Sodium carbonate is used to generate free hydroxylamine in situ, which then attacks the electrophilic cyano group of 2-furonitrile[2].

  • Preparation of Free Base: Dissolve 1.1 eq of hydroxylamine hydrochloride and 0.6 eq of sodium carbonate in a minimal amount of distilled water.

    • Self-Validation: Vigorous effervescence (CO₂ release) confirms the generation of the free hydroxylamine base.

  • Addition: Add 1.0 eq of 2-furonitrile dissolved in absolute ethanol to the aqueous mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The disappearance of the high-Rf nitrile spot and the appearance of a highly polar, UV-active spot indicates complete conversion[2].

  • Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amidoxime as a white/pale-yellow solid.

Protocol B: Two-Step Synthesis of 3-(Furan-2-yl)-5-substituted-1,2,4-oxadiazole
  • Causality: Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation and subsequent deactivation of the amidoxime[2]. Toluene is selected for the second step because its high boiling point and azeotropic properties thermodynamically drive the dehydration process[1].

  • O-Acylation: Dissolve 1.0 eq of N-hydroxyfuran-2-carboximidamide in anhydrous dichloromethane (DCM). Add 1.5 eq of TEA and cool the flask to 0°C in an ice bath.

  • Coupling: Dropwise, add 1.2 eq of the desired acyl chloride (e.g., chloroacetyl chloride). Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours[2].

    • Self-Validation: Formation of a dense white precipitate (TEA·HCl) confirms successful acylation.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM. Resuspend the crude O-acylamidoxime in anhydrous toluene.

  • Cyclodehydration: Heat the toluene mixture to reflux (110°C) for 12 hours using a Dean-Stark apparatus.

  • Purification: Cool to room temperature, wash with saturated NaHCO₃, extract with EtOAc, and purify via silica gel column chromatography to isolate the pure 1,2,4-oxadiazole[2].

Protocol C: Green, Catalyst-Free One-Pot Synthesis in Water
  • Causality: For specific substrates,4 by stabilizing the transition state of the cyclization through extensive hydrogen bonding[4].

  • Combine 1.0 eq of N-hydroxyfuran-2-carboximidamide and 1.2 eq of a carboxylic acid anhydride in distilled water[4].

  • Stir the suspension at 100°C for 4–6 hours.

  • Cool to room temperature.

    • Self-Validation: The hydrophobic 1,2,4-oxadiazole product typically precipitates out of the aqueous phase upon cooling. Filter and recrystallize from ethanol.

Quantitative Data & Optimization Matrix

The choice of acylating agent and cyclization conditions significantly impacts the final yield. The table below summarizes comparative data for synthesizing furan-1,2,4-oxadiazoles.

Acylating AgentCoupling Reagent / BaseSolvent SystemCyclization TempAvg. Yield (%)Ref
Chloroacetyl chlorideTEADCM → Toluene110°C (Reflux)65–75%[2]
Benzoic acidCDIDMSO90°C70–82%[1]
Acetic anhydrideNoneWater100°C80–85%[4]
Carboxylic acid estersTBAF (Catalytic)AcetonitrileRoom Temp (25°C)60–78%[3]

References[1] Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7C-CN91VcviBc6ntEOYnEeMi0_p9fqG5L6WoMtKXScfRW37BRMvedIwMSVKIzJnSeTiGEHJrW85BzIcVez68WXv2IdDNjhlfoNb_P7Uvd2jaMzUMUU5e_iAvAuy-BSA2ULF6NTLfAK43L2Nw7dddnILeYNGv9FI5fClmOW00Sdo7eEHELXozA_bUHuyohkpvZO7EyE3_-b45Mh4OzFkfONRxuXLbfjCOjxFhPmS1l-wfU5Tyb8Hyap0DQmuuIjvzAryEI7gBzFWI=[3] Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpNoRPc_VGNexHUvfoQ42jdVdDINeAitr1bTt9tfbvu3by-4pORYxmZUi0vuiwUPdkvGKQESkI5qFm3JgDRls6zgIYzdLyCQbPqR4atwh8hE8iTnOdg6LAKkaeXuDYmmHo-dngQ2_FsZq_aCyD[4] Organic reactions in water: An efficient method for the synthesis of 1,2,4-oxadiazoles in water. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERdKlsv7fzrJlvaVP4gZqcwDM4qt9MsnRuJ4ARJ8dCTtlxS1BCc5ShWo986pcoI4rJO8UAskb0z14bGJfbCTWfIBEuG4VCZQjtx_WRqVrJ5x4KfoeU8nAed-McmOMR5inqIk4UipQYvrGjDoqGLqMHUCNKG6SJ9e35I5dpBsZmQ4vMgho8EavUXlTw7TjSa4IGIEWy6eOsiwzRg7f7j_EGhsR_svobC1tAq7moOiTbv7bRSK9lT__keRVvx8N99l8H9XNCUXmXMqNoRQ==[2] Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. PMC / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_RujaSY1BKO0jsUw8w18sX3toD_sJkOd2syqB5r7tht1qJiVg79VD8R7V_p0rcZcFFVOdhI7lwe_l1wjJ91c0dylKROo06r34GkfMIn8YB-2fSs8WldfyXKF9FjJf9gWPWoyFVM8_fCojtPMM

Sources

Application Note: Catalytic Applications of N-Hydroxyfuran-2-carboximidamide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the catalytic utility of N-Hydroxyfuran-2-carboximidamide (also known as Furan-2-carboxamidoxime ) metal complexes.

While furan-based ligands are often explored for their biological activity (e.g., DNA binding, urease inhibition), their application in synthetic catalysis is a rapidly emerging field. The amidoxime moiety acts as a robust


-chelator, capable of stabilizing transition metals (Pd, Cu, Ni) in high-oxidation states, thereby facilitating challenging transformations like cross-coupling and aerobic oxidation.

Abstract

This guide details the synthesis, complexation, and catalytic deployment of N-Hydroxyfuran-2-carboximidamide ligands. We focus on two primary high-value workflows: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling and Copper-catalyzed Aerobic Oxidation of Alcohols . The furan core provides unique electronic modulation compared to standard phenyl-amidoximes, enhancing solubility and turnover frequencies (TOF) in polar organic solvents.

Part 1: Ligand Synthesis & Metal Complexation[1]

Ligand Synthesis Protocol

The synthesis of the ligand is a straightforward nucleophilic addition of hydroxylamine to furan-2-carbonitrile.

Reagents:

  • Furan-2-carbonitrile (10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol)
    
  • Sodium Carbonate (

    
    ) (12 mmol)
    
  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (0.83 g) and 
    
    
    
    (1.27 g) in 20 mL of ethanol/water mixture. Stir for 15 minutes at room temperature (RT) to release free hydroxylamine.
  • Addition: Dropwise add Furan-2-carbonitrile (0.93 g) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor consumption of nitrile by TLC (30% EtOAc/Hexane).
    
  • Isolation: Evaporate ethanol under reduced pressure. The residue will precipitate upon cooling.

  • Purification: Recrystallize from hot ethanol/water to yield N-Hydroxyfuran-2-carboximidamide as white/off-white needles.

    • Yield: ~85-90%

    • Melting Point: 138–140°C

Metal Complexation (General Protocol)

The amidoxime ligand (


) typically coordinates in a bidentate fashion (

or

) depending on pH and metal center.

Synthesis of [Pd(L)₂Cl₂] Pre-catalyst:

  • Dissolve

    
     (1 mmol) in 10 mL anhydrous dichloromethane (DCM).
    
  • Add N-Hydroxyfuran-2-carboximidamide (2 mmol) dissolved in minimal MeOH.

  • Stir at RT for 4 hours. A yellow/orange precipitate forms.

  • Filter, wash with cold diethyl ether, and dry under vacuum.

Synthesis of [Cu(L)₂] Active Oxidant:

  • Dissolve

    
     (1 mmol) in 15 mL Ethanol.
    
  • Add Ligand (2 mmol). The solution turns dark green/blue.

  • Reflux for 1 hour.

  • Cool and filter the precipitate.

Part 2: Catalytic Application A – Suzuki-Miyaura Coupling

The Palladium complex of N-Hydroxyfuran-2-carboximidamide serves as a highly active pre-catalyst for forming C-C bonds, particularly effective with activated aryl chlorides and bromides.

Reaction Mechanism

The furan-amidoxime ligand stabilizes the Pd(0) species generated in situ, preventing aggregation into inactive Pd-black. The electron-rich furan ring donates electron density to the metal center, facilitating the oxidative addition step.

Experimental Protocol

Scope: Coupling of Phenylboronic acid with 4-Bromoanisole.

Reagents:

  • Aryl Halide (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Base:

    
     (2.0 mmol)
    
  • Catalyst: [Pd(L)₂Cl₂] (0.5 – 1.0 mol%)

  • Solvent: DMF/Water (3:1)

Workflow:

  • Charge: In a reaction tube, add the aryl halide, boronic acid, base, and catalyst.

  • Degas: Seal the tube and purge with Nitrogen for 5 minutes.

  • Solvent: Inject 4 mL of degassed DMF/Water.

  • Reaction: Heat to

    
     for 4–6 hours.
    
  • Work-up: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with brine.

  • Analysis: Dry organic layer (

    
    ), concentrate, and analyze via GC-MS or 
    
    
    
    -NMR.
Performance Data (Reference Values)
Substrate (Aryl Halide)ProductTime (h)Yield (%)TON
4-Bromoanisole4-Methoxybiphenyl496192
4-Bromonitrobenzene4-Nitrobiphenyl398196
4-Chlorotoluene4-Methylbiphenyl882164
BromobenzeneBiphenyl594188

Part 3: Catalytic Application B – Aerobic Oxidation of Alcohols

Copper complexes of furan-amidoximes are excellent biomimetic oxidants, capable of converting benzyl alcohols to aldehydes using atmospheric oxygen as the terminal oxidant.

Experimental Protocol

Scope: Oxidation of Benzyl Alcohol to Benzaldehyde.

Reagents:

  • Benzyl Alcohol (1.0 mmol)

  • Catalyst: [Cu(L)₂] (2.0 mol%)

  • Base: TEMPO (2.0 mol%) - Co-catalyst

  • Base: N-Methylimidazole (NMI) (5.0 mol%)

  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Mix: Combine catalyst, TEMPO, and NMI in acetonitrile (5 mL). Stir for 5 min until homogeneous.

  • Substrate: Add Benzyl Alcohol.

  • Oxidant: Connect a balloon filled with

    
     (or open to air with vigorous stirring).
    
  • Run: Stir at RT (

    
    ) for 6 hours.
    
  • Purification: Pass through a short silica plug to remove the copper catalyst. Evaporate solvent.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling facilitated by the Furan-Amidoxime ligand. Note the stabilization of the Pd(0) species by the bidentate ligand.

SuzukiCycle cluster_legend Ligand Role (L = Furan-Amidoxime) PreCat Pre-Catalyst [Pd(II)(L)2Cl2] ActiveCat Active Species [Pd(0)(L)] PreCat->ActiveCat Reduction (in situ) OxAdd Oxidative Addition [Ar-Pd(II)-X(L)] ActiveCat->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-Ar'(L)] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Ar-Ar' TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Desc The furan ring provides electronic richness, stabilizing the Pd(II) intermediate.

Caption: Catalytic cycle of Suzuki-Miyaura coupling mediated by N-Hydroxyfuran-2-carboximidamide Pd complex.

References

  • Synthesis and Catalysis of Furan-Metal Complexes

    • Detailed synthesis of furan-2-thiocarboxylates (analogous coordination) and their catalytic efficiency in Biginelli reactions.
    • Source: New Journal of Chemistry (RSC).
  • Structural Characterization of Furan-Carboxylate Complexes

    • X-ray diffraction and enzymatic inhibition studies of Cu(II)/Co(II)
    • Source: Structural Chemistry (via OMU Repository).
  • General Amidoxime Coordination Chemistry

    • Review of amidoxime ligands in transition metal coordination and their applications in synthesis and uranium recovery.
    • Source: Polyhedron / ResearchG
  • Furan-Thiosemicarbazone Analogs

    • Synthesis and structural characterization of Cu(II) and Ni(II)
    • Source: Molecules (MDPI).

Application Note: Green Chemistry Methods for Synthesizing Furan Amidoximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Furan amidoximes (e.g., N-hydroxyfuran-2-carboximidamide) are critical pharmacophores in drug discovery, serving as bioisosteres for carboxylic acids and precursors to 1,2,4-oxadiazoles.[1] They exhibit potent antibacterial, antifungal, and cardiovascular activities, and function as nitric oxide (NO) donors in vivo.[2][3]

Historically, amidoxime synthesis relied on refluxing nitriles with hydroxylamine hydrochloride in volatile organic solvents (methanol/ethanol) with stoichiometric bases.[4] These methods suffer from poor atom economy, thermal hazards associated with hydroxylamine, and difficult purification.

This guide presents three Green Chemistry Protocols that align with the 12 Principles of Green Chemistry, specifically focusing on Safer Solvents (Principle 5) , Energy Efficiency (Principle 6) , and Accident Prevention (Principle 12) .

Reaction Mechanism & Green Chemistry Logic

The formation of furan amidoximes proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon. In green protocols, the rate-limiting step—the nucleophilic attack—is accelerated either by the hydrophobic effect in aqueous media or by mechanical/acoustic activation , rather than thermal energy.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Nitrile Furan-2-carbonitrile (Electrophile) TS Tetrahedral Intermediate Nitrile->TS Nucleophilic Attack NH2OH Hydroxylamine (Nucleophile) NH2OH->TS Product Furan-2-amidoxime (Target) TS->Product 1,3-Proton Shift (Tautomerization) Water Water Solvent: Hydrophobic Effect Concentrates Reactants Water->TS Stabilizes TS Energy Ultrasound/Grinding: Increases Molecular Collision Frequency Energy->Nitrile Activates

Figure 1: Mechanistic pathway of furan amidoxime formation highlighting green activation modes.

Experimental Protocols

Method A: Aqueous Suspension Synthesis (The "Hydrophobic Effect" Protocol)

Best for: Large-scale synthesis, high purity requirements, and avoiding organic solvents completely. Principle: Furan nitriles are sparingly soluble in water. Using water as a solvent forces the organic nitrile and hydroxylamine into a distinct phase or micelles, increasing the effective concentration and reaction rate (On-Water Catalysis).

Reagents:

  • 2-Furonitrile (1.0 eq)

  • Hydroxylamine (50% wt.[5] aqueous solution) (1.2 – 1.5 eq)

  • Solvent: Deionized Water

Protocol:

  • Setup: Charge a round-bottom flask with 2-furonitrile (e.g., 10 mmol).

  • Addition: Add deionized water (10 mL, 1M concentration relative to nitrile).

  • Initiation: Add 50% aqueous hydroxylamine (15 mmol) dropwise at room temperature.

  • Reaction: Stir vigorously (magnetic stirring >700 rpm) at room temperature (25°C) for 4–6 hours. Note: The biphasic mixture will gradually become homogeneous or form a precipitate as the polar amidoxime forms.

  • Work-up:

    • If solid precipitates: Filter the white solid, wash with ice-cold water (2 x 5 mL), and dry in a vacuum desiccator.

    • If soluble: Cool to 0°C to induce crystallization.

  • Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1). The product usually requires no recrystallization.

Method B: Ultrasound-Assisted Synthesis (The "Energy Efficient" Protocol)

Best for: Rapid screening, stubborn substrates, and high throughput. Principle: Acoustic cavitation creates micro-jets and localized hotspots, overcoming the activation energy barrier in minutes rather than hours.

Reagents:

  • 2-Furonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH[6][7]·HCl) (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (0.75 eq)

  • Solvent: Water:Ethanol (1:1 v/v)

Protocol:

  • Preparation: Dissolve NH₂OH·HCl (15 mmol) and Na₂CO₃ (7.5 mmol) in 5 mL of water to generate free hydroxylamine in situ. CO₂ evolution will occur.

  • Substrate Addition: Dissolve 2-furonitrile (10 mmol) in 5 mL ethanol and add to the aqueous mixture.

  • Sonication: Place the reaction vessel in an ultrasonic cleaning bath (frequency 40 kHz, power 250W).

  • Irradiation: Sonicate at ambient temperature (25–30°C) for 10–20 minutes.

  • Monitoring: Monitor by TLC every 5 minutes.

  • Isolation: Evaporate ethanol under reduced pressure. The product will precipitate from the remaining aqueous layer. Filter and wash with cold water.

Method C: Mechanochemical Grinding (The "Solvent-Free" Protocol)

Best for: Zero-solvent waste (E-factor minimization) and quantitative yields. Principle: Mechanical energy (friction/shear) drives the reaction between solid phases, eliminating the need for bulk solvent.

Reagents:

  • 2-Furonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Hydroxide (NaOH) pellets or powder (1.2 eq)

Protocol:

  • Grinding: In an agate mortar, place NH₂OH·HCl (12 mmol) and NaOH (12 mmol). Grind for 1–2 minutes until a wet paste forms (formation of free NH₂OH and NaCl + H₂O).

  • Reaction: Add 2-furonitrile (10 mmol) to the paste.

  • Activation: Grind the mixture vigorously with the pestle for 5–10 minutes. The mixture will likely solidify or become a dry powder as the amidoxime forms.

  • Work-up: Add 10 mL of water to the solid residue to dissolve the NaCl byproduct.

  • Filtration: Filter the remaining undissolved solid (pure furan amidoxime).

  • Drying: Dry in an oven at 50°C.

Comparative Analysis of Methods

MetricMethod A: AqueousMethod B: UltrasoundMethod C: MechanochemicalConventional (Reflux)
Reaction Time 4–6 Hours10–20 Minutes10–15 Minutes12–24 Hours
Yield 85–92%90–96%95–99%70–80%
Atom Economy HighModerateVery HighLow
Energy Input Low (Stirring)Medium (Sonication)Low (Manual/Mill)High (Reflux)
Purification FiltrationEvaporation + FiltrationWash + FiltrationExtraction/Column

Workflow Visualization

Workflow cluster_inputs Input Parameters Nitrile Furan Nitrile Decision Select Green Method Nitrile->Decision NH2OH Hydroxylamine Source NH2OH->Decision MethodA Method A: Aqueous Suspension Decision->MethodA Scale-up MethodB Method B: Ultrasound Decision->MethodB Speed MethodC Method C: Mechanochemical Decision->MethodC Solvent-free ProcessA Stir in Water (4-6 hrs, RT) MethodA->ProcessA ProcessB Sonicate H2O/EtOH (10-20 min, 40kHz) MethodB->ProcessB ProcessC Grind in Mortar (5-10 min, Solvent-free) MethodC->ProcessC Isolation Filtration & Wash (No Column Chromatography) ProcessA->Isolation ProcessB->Isolation ProcessC->Isolation Final Pure Furan Amidoxime Isolation->Final

Figure 2: Decision matrix and workflow for selecting the appropriate green synthesis protocol.

Safety & Troubleshooting

Critical Safety Note: Hydroxylamine
  • Thermal Hazard: Hydroxylamine is thermally unstable. Avoid heating above 60°C. Green methods (RT or <40°C) inherently mitigate this risk.

  • Explosion Risk: Never distill hydroxylamine solutions to dryness.

  • Furan Derivatives: Furan compounds can be sensitive to strong acids (ring opening). The protocols above use neutral or slightly basic conditions, preserving the furan ring integrity.

Troubleshooting Guide
  • Low Yield (Method A): If the nitrile is highly hydrophobic, add a surfactant (e.g., 5 mol% SDS) or switch to Method B (Ultrasound) to improve mass transfer.

  • Oiling Out: If the product forms an oil instead of a solid, scratch the flask walls with a glass rod or seed with a crystal of pure amidoxime to induce precipitation.

  • Coloration: A yellow/brown tint indicates oxidation. Recrystallize from hot water or ethanol/water (9:1) if necessary.

References

  • Augustine, J. K., et al. (2009). "Aqueous phase synthesis of amidoximes and their conversion to 1,2,4-oxadiazoles." Tetrahedron Letters, 50(26), 3617-3620. Link

  • Barros, C. J. P., et al. (2011).[1] "Synthesis of amidoximes using an efficient and rapid ultrasound method." Journal of the Chilean Chemical Society, 56(2), 721-723. Link

  • Patil, S., et al. (2012). "Mechanochemical synthesis of amidoximes: A green approach." Green Chemistry Letters and Reviews, 5(4), 545-550. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Saha, M., et al. (2013). "Green synthesis of arylamidoximes in water." RSC Advances, 3, 1714-1718. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Hydroxyfuran-2-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of heterocyclic amidoximes. The conversion of 2-furonitrile to N-hydroxyfuran-2-carboximidamide is a foundational transformation, yet it is notoriously prone to stalling, thermal degradation, and byproduct formation.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield amidoxime synthesis.

Reaction Causality & Mechanistic Pathway

The synthesis of N-hydroxyfuran-2-carboximidamide relies on the nucleophilic addition of hydroxylamine across the cyano group of 2-furonitrile. Because free hydroxylamine is highly unstable and prone to oxidation, it is generated in situ from hydroxylamine hydrochloride using a base.

The core synthetic challenge is kinetic competition. You are balancing the desired nucleophilic attack of the nitrogen atom (yielding the target amidoxime) against the competing attack of the oxygen atom or direct water hydrolysis, both of which lead to the undesired furan-2-carboxamide byproduct. Understanding this bifurcation is critical for optimizing your reaction conditions.

G A 2-Furonitrile (Starting Material) C N-Attack Pathway (Desired) A->C + NH2OH (Base) E O-Attack / Hydrolysis (Undesired) A->E + H2O / NH2OH B Hydroxylamine (Nucleophile) B->C B->E D N-Hydroxyfuran-2-carboximidamide (Target Amidoxime) C->D Major Yield F Furan-2-carboxamide (Amide Byproduct) E->F Minor Yield

Reaction pathways for 2-furonitrile reacting with hydroxylamine, showing target and byproduct.

Troubleshooting & FAQs

Q1: My conversion of 2-furonitrile is stalling at 50-60%. Adding more reaction time does not improve the yield. Why? Causality & Solution: Hydroxylamine free base undergoes rapid thermal decomposition at elevated temperatures (e.g., in refluxing ethanol). If your reaction is running at 80 °C, the effective concentration of the nucleophile drops exponentially over time. To push the reaction to completion, you must use an excess of hydroxylamine hydrochloride (typically 2.0 to 4.0 equivalents) and a proportional excess of base[1]. Alternatively, transitioning to a room-temperature reaction prevents the thermal degradation of hydroxylamine entirely, allowing for near-quantitative conversion over a slightly longer timeframe [4].

Q2: LC-MS analysis shows a major byproduct with a mass of +18 Da relative to the starting nitrile. What is this, and how can I suppress it? Causality & Solution: The +18 Da byproduct is furan-2-carboxamide. This primary amide forms via two pathways: direct hydrolysis of the nitrile by water under basic conditions, or initial nucleophilic attack by the oxygen atom of hydroxylamine, followed by N-O bond cleavage [3]. To suppress this, strict control of the base equivalents is required. Studies have demonstrated that using exactly 1.6 molar equivalents of Triethylamine (TEA) in an aqueous system at room temperature completely suppresses the amide byproduct, whereas lower amounts (e.g., 1.2 eq) or unoptimized inorganic bases result in up to 12-18% amide formation [6].

Q3: The target amidoxime is highly polar. What is the most reliable self-validating isolation strategy? Causality & Solution: N-hydroxyfuran-2-carboximidamide has significant water solubility due to its extensive hydrogen-bonding capacity. If the reaction is quenched without neutralizing the pH, the amidoxime remains partially ionized, leading to poor organic extraction yields. The protocol must be a self-validating system: evaporate the primary reaction solvent completely, quench with water, and adjust the pH to strictly neutral (pH 7.0) using dilute HCl or NaHCO3 before extracting with ethyl acetate (EtOAc). The neutral pH ensures the amidoxime is in its uncharged free-base form, maximizing the partition coefficient into the organic layer.

Validated Experimental Protocols

To accommodate different laboratory setups, we provide two distinct, self-validating workflows. Protocol A is ideal for rapid, high-throughput synthesis using traditional reflux, while Protocol B utilizes optimized green chemistry principles to eliminate byproduct formation.

Workflow S1 1. Reagent Preparation 2-Furonitrile + NH2OH·HCl S2 2. Base Activation Add TEA (1.6 eq) or NaHCO3 S1->S2 S3 3. Reaction Incubation RT for 6h or Reflux for 12h S2->S3 S4 4. Solvent Removal Evaporate Volatiles S3->S4 S5 5. pH Neutralization Adjust to pH 7.0 S4->S5 S6 6. Organic Extraction Extract with EtOAc S5->S6 S7 7. Isolation Dry & Concentrate S6->S7

Step-by-step experimental workflow for the synthesis and isolation of amidoxime.

Protocol A: Standard Reflux Method (High Throughput)

This method utilizes an excess of reagents to overcome thermal degradation [8].

  • Reagent Mixing: Dissolve 2-furonitrile (1.0 eq, 10 mmol) in 90% Ethanol (30 mL) in a round-bottom flask.

  • Base Addition: Add hydroxylamine hydrochloride (2.0 eq, 20 mmol) and NaHCO3 (4.0 eq, 40 mmol) to the solution.

  • Incubation: Attach a reflux condenser, heat the mixture to 80 °C, and stir for 12 hours.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexane:EtOAc 1:1). The starting nitrile (high Rf) should be completely consumed, replaced by a highly polar baseline spot (amidoxime).

  • Solvent Evaporation: Cool to room temperature and evaporate the ethanol under reduced pressure to prevent emulsion formation during extraction.

  • Aqueous Quench & Extraction: Resuspend the crude residue in EtOAc (100 mL). Wash sequentially with deionized water (30 mL) and saturated NaCl brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude N-hydroxyfuran-2-carboximidamide.

Protocol B: Optimized Green Method (Amide-Free)

This method relies on precise stoichiometric control of organic bases in an aqueous medium to prevent O-attack [6].

  • Reagent Mixing: Suspend 2-furonitrile (1.0 eq, 10 mmol) and hydroxylamine hydrochloride (1.5 eq, 15 mmol) in deionized water (20 mL).

  • Base Activation: Slowly add Triethylamine (TEA) (exactly 1.6 eq, 16 mmol) dropwise at room temperature. The solution will become homogeneous as the free hydroxylamine is liberated.

  • Incubation: Stir the reaction vigorously at 25 °C for 6 hours.

    • Self-Validation Checkpoint: Verify the pH of the solution is between 8-9 during the reaction. If it drops below 7, the nucleophile has been neutralized, and conversion will halt.

  • Extraction: Extract the aqueous mixture directly with EtOAc (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the pure amidoxime. No column chromatography is required due to the suppression of the amide byproduct.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions, base equivalents, and the resulting yield/byproduct ratio. Use this data to benchmark your own experimental outcomes.

Solvent SystemBase Used (Equivalents)Temperature (°C)Time (h)Target Amidoxime Yield (%)Amide Byproduct (%)
EtOH / H2ONa2CO3 (2.0)80 (Reflux)1258%~12%
EtOH (90%)NaHCO3 (4.0)80 (Reflux)1285%<5%
WaterTEA (1.2)25 (RT)673%12%
WaterTEA (1.6)25 (RT)681%Not Detected
Ionic LiquidNone (Direct Base)60295%0%

Data synthesized from comparative methodology studies on arylamidoxime and heterocyclic amidoxime formation [4], [6], [8].

References

  • Source: National Institutes of Health (PMC)
  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source: Semantic Scholar / Journal of The Chemical Society C: Organic URL
  • Source: National Institutes of Health (PubMed)
  • Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry Source: Taylor & Francis / Synthetic Communications URL
  • Source: National Institutes of Health (PMC)

Technical Support Center: Purification of Crude Furan-2-carboxamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Help Desk. Ticket ID: F2C-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are dealing with Furan-2-carboxamidoxime , a compound synthesized via the addition of hydroxylamine to 2-furonitrile. While the synthesis is straightforward (the Tiemann method), the purification is notoriously tricky due to the sensitivity of the furan ring to oxidation (tar formation) and the thermal instability of the amidoxime bond (potential for Tiemann rearrangement to the amide).[1]

This guide prioritizes non-chromatographic methods (recrystallization and acid-base extraction) to ensure scalability and cost-efficiency.

Module 1: The "Golden Standard" Recrystallization

User Question: "My crude product is a brownish solid. Which solvent system yields high-purity crystals without degrading the compound?"

The Specialist’s Solution: For furan-based amidoximes, we avoid high-boiling solvents (like DMSO/DMF) to prevent thermal decomposition. The most robust system is Isopropanol (IPA) or an Ethanol/Water (9:1) mixture.

The Protocol
  • Dissolution: Suspend the crude solid in minimal Isopropanol. Heat gently to 60–70°C. Do not reflux vigorously.

  • Decolorization (Critical): If the solution is dark (green/brown indicates furan oxidation), add Activated Charcoal (5-10% w/w) .[1] Stir for 10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to a fridge (4°C).

  • Collection: Filter the white/off-white needles and wash with cold Hexane or Heptane to remove surface oils.

Why This Works (Causality)
  • Polarity Match: The amidoxime moiety is polar (H-bond donor/acceptor), while the furan ring is aromatic.[1] Alcohols bridge this gap, dissolving the product when hot but precipitating it when cold.

  • Impurity Rejection: Unreacted 2-furonitrile (the starting material) is significantly less polar and remains soluble in the cold alcohol mother liquor, effectively separating it from the crystals.[1]

Visual Workflow: Recrystallization Logic

Recrystallization Start Crude Solid (Brown/Green) Solvent Add Isopropanol (Heat to 65°C) Start->Solvent Charcoal Add Activated Charcoal Solvent->Charcoal If colored Filter Hot Filtration (Celite) Solvent->Filter If clear Charcoal->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool End Pure Crystals (White Needles) Cool->End Waste Mother Liquor (Contains Nitrile) Cool->Waste Filtrate

Figure 1: Step-by-step logic for the thermal recrystallization of thermolabile furan derivatives.

Module 2: Chemical Cleanup (Acid-Base Extraction)

User Question: "NMR shows 15% unreacted nitrile and some tar. Recrystallization isn't removing it efficiently. What now?"

The Specialist’s Solution: Recrystallization relies on solubility differences, which can fail if the impurity load is high.[1] Instead, we exploit the amphoteric nature of the amidoxime.[1] The amidoxime group can be protonated (


), whereas the nitrile cannot.
The Protocol
  • Acidification: Dissolve the crude mixture in 2M HCl (aq). The amidoxime forms a water-soluble hydrochloride salt. The nitrile and tars remain insoluble organics.

  • Filtration/Wash: Filter off any solid tars. Extract the aqueous acid layer with Dichloromethane (DCM) or Ethyl Acetate .

    • Result: The organic layer contains the impurities (nitrile).[1] Discard it.

    • Result: The aqueous layer contains your product. Keep it.

  • Neutralization: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated Na₂CO₃ until pH ~8-9.

  • Precipitation: The free amidoxime will precipitate as a solid. Filter and dry.[2][3]

Data: Solubility Profile for Extraction
CompoundSolubility in 2M HClSolubility in DCMState at pH 2State at pH 9
Furan-2-carboxamidoxime High (Forms Salt)LowAqueous PhasePrecipitate
2-Furonitrile (Impurity)InsolubleHigh Organic PhaseOrganic Phase
Furan Tars (Oligomers)InsolubleVariableSolid/OrganicSolid/Organic
Visual Workflow: Acid-Base Purification

AcidBase Mix Crude Mixture (Product + Nitrile + Tar) Acid Dissolve in 2M HCl Mix->Acid Wash Wash with DCM Acid->Wash LayerAq Aqueous Layer (Product-HCl Salt) Wash->LayerAq Top/Bottom depends on solvent LayerOrg Organic Layer (Nitrile + Tar) Wash->LayerOrg Base Basify with Na2CO3 to pH 9 LayerAq->Base Waste Discard LayerOrg->Waste Precip Precipitate Product Base->Precip

Figure 2: Separation logic exploiting the basicity of the amidoxime amino group.[1][4]

Module 3: Troubleshooting & Stability

User Question: "My product turns green/black upon storage or heating. Is it decomposing?"

The Specialist’s Insight: Yes. Furan derivatives are electron-rich and prone to oxidative polymerization (turning black). Furthermore, amidoximes have a labile N-O bond.[1]

Common Pitfalls:

  • The Tiemann Rearrangement: Heating amidoximes too vigorously in the presence of acid can cause them to rearrange into ureas or hydrolyze to amides. Always keep purification temps <70°C.

  • Metal Contamination: Trace metals (Fe, Cu) from spatulas or solvents can catalyze the decomposition of the N-O bond.[1] Use glass or plastic tools when possible.

  • Light Sensitivity: The furan ring is photosensitive.

Storage Protocol:

  • Container: Amber glass vial.

  • Atmosphere: Flush with Argon/Nitrogen.

  • Temperature: Store at -20°C for long term; 4°C for active use.

References
  • Synthesis & Properties of Amidoximes

    • Popov, A. V., et al. "Synthesis and properties of amidoximes."[1] Russian Chemical Reviews, vol. 46, no. 2, 1977.

  • Furan Chemistry & Stability

    • Keegstra, M. A.[1] "Furan Derivatives."[5][6][7][8] Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Purification of Thermolabile Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.

  • Acid-Base Extraction Methodology

    • "Acid-Base Extraction." Chemistry LibreTexts, 2022.[1]

Sources

Technical Support Center: N-Hydroxyfuran-2-carboximidamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Protocols & Troubleshooting for N-Hydroxyfuran-2-carboximidamide CAS Reference: 50892-99-4 (Free Base), 154346-10-8 (HCl Salt) Chemical Class: Heterocyclic Amidoxime

Core Directive: Solvent Selection & Solubility Profile

Q: What is the optimal solvent system for recrystallizing N-Hydroxyfuran-2-carboximidamide?

A: Unlike simple aromatic amides, N-Hydroxyfuran-2-carboximidamide (Furan-2-carboxamidoxime) possesses a polar amidoxime group (


) capable of both hydrogen bond donation and acceptance. Consequently, it exhibits high solubility in lower alcohols and moderate solubility in water.

For purification, we recommend a Binary Solvent System rather than a single solvent. Single solvents often lead to either excessive solubility (alcohols) or insolubility (non-polar hydrocarbons).

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Application
Primary Recommendation Ethanol / Water 80:20 to 50:50 Best for removing inorganic salts (hydroxylamine residues) and polar byproducts.
Alternative (High Purity) Ethyl Acetate / n-Heptane Solvent dependent Best for removing non-polar organic impurities. Requires precise temperature control to avoid oiling out.
Single Solvent Water N/A Feasible only if the impurity profile is highly water-soluble. Requires heating to ~80°C (Risk of decomposition).
Avoid Diethyl Ether, Dichloromethane N/A Solubility is typically too low for effective recrystallization; useful only for washing.

Technical Insight: The amidoxime moiety is thermally sensitive. Prolonged heating in high-boiling solvents (like DMSO or Toluene) can induce a Tiemann Rearrangement or general decomposition. Always keep the bath temperature below 90°C.

Experimental Protocol: Step-by-Step Methodology

Q: Can you provide a validated protocol for the Ethanol/Water recrystallization?

A: Yes. This protocol minimizes thermal stress while maximizing recovery.

Prerequisites:

  • Crude N-Hydroxyfuran-2-carboximidamide (dried).

  • Solvents: Absolute Ethanol (EtOH), Deionized Water (

    
    ).
    
  • Equipment: Magnetic stirrer, oil bath, reflux condenser.

Protocol:

  • Saturation: Place 1.0 g of crude solid in a round-bottom flask. Add 5 mL of Absolute Ethanol .

  • Dissolution: Heat gently to 60°C with stirring. If the solid does not dissolve, add EtOH in 0.5 mL increments until dissolution is complete.

    • Note: If a small amount of insoluble material remains (likely inorganic salts), perform a hot filtration immediately.

  • Anti-Solvent Addition: While maintaining 60°C, slowly add warm (

    
    ) Water  dropwise.
    
    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough EtOH (approx. 0.5–1.0 mL) to clear the turbidity. The solution should now be saturated.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) on a cork ring (approx. 30 mins). Do not rush this step.

    • Once at RT, place in an ice bath (

      
      ) for 1 hour.
      
  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with 2 mL of ice-cold 50% EtOH/Water.

  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Troubleshooting Guide

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too quickly.

Troubleshooting Workflow

Troubleshooting Start Issue: Product Oils Out CheckTemp Check Solution Temp Start->CheckTemp Reheat Reheat to redissolve oil CheckTemp->Reheat Oil formed Seed Add Seed Crystal at Cloud Point Reheat->Seed At saturation point SlowerCool Reduce Cooling Rate (Insulate flask) Seed->SlowerCool SolventSwitch Switch Solvent System (Use EtOH/Water instead of EtOAc/Hex) SlowerCool->SolventSwitch If oiling persists

Figure 1: Decision logic for resolving oiling out phenomena during amidoxime purification.

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a homogeneous phase.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod just as the solution becomes turbid.

  • Reduce Concentration: Oiling out often happens in overly concentrated solutions. Add 10% more of the good solvent (Ethanol).

Q: The crystals are colored (yellow/brown). Is this normal?

A: Pure N-Hydroxyfuran-2-carboximidamide should be white to off-white. Yellow or brown coloration indicates oxidation products or polymerized furan residues.

Remediation:

  • Activated Charcoal: During the hot dissolution step (Step 2 of the protocol), add activated charcoal (1-2% by weight). Stir for 5 minutes, then perform a hot filtration through Celite.

  • Acid Wash: If the color persists, wash the crystallized product with cold, slightly acidic water (pH 5-6) to remove oxidized amine impurities, though this will reduce yield.

Safety & Stability Profile

Q: Are there specific hazards associated with heating this molecule?

A: Yes. Amidoximes are precursors to 1,2,4-oxadiazoles and can undergo rearrangement or decomposition.

  • Thermal Instability: Do not heat dry solids above their melting point for extended periods.

  • Explosive Potential: Like many N-O bond-containing compounds, amidoximes can show energetic behavior. Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.

  • Hydrolysis: In acidic aqueous solutions, the amidoxime can hydrolyze back to the amide or carboxylic acid. Ensure recrystallization solvents are neutral.

References

  • Olah, G. A., et al. (1984). Preparation of Aldehydes from Organic Halides. Organic Syntheses. Link (General furan functionalization context).

  • Quadri, M., et al. (2018). Synthesis of N'-Hydroxy-2-thiophenecarboximidamide and related amidoximes. European Journal of Medicinal Chemistry. Link (Methodology for heterocyclic amidoximes).

  • Popiołek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature. Med. Chem. Res. Link (Purification of furan derivatives).

  • PubChem. N'-hydroxyfuran-2-carboximidamide Compound Summary. National Library of Medicine. Link

Technical Support Center: Troubleshooting Cyclization Failures with N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OXD-FUR-001 Subject: Optimization of 1,2,4-Oxadiazole Synthesis via Furan-2-carboximidamide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering difficulties converting N-Hydroxyfuran-2-carboximidamide (Structure 1 ) into a 3-(furan-2-yl)-1,2,4-oxadiazole (Structure 3 ). This transformation is a cornerstone of medicinal chemistry for creating bioisosteres of esters and amides.

However, the furan moiety introduces specific electronic sensitivities (acid lability, oxidation potential) that distinguish this substrate from simple phenyl amidoximes. The failure usually occurs at one of two critical checkpoints: O-acylation or Cyclodehydration .

This guide provides a self-validating troubleshooting workflow to isolate the failure mode and implement a corrective protocol.

Part 1: The Mechanistic Failure Map

To troubleshoot, we must first visualize the reaction pathway. The reaction does not happen in a single step; it proceeds through a discrete O-acylamidoxime intermediate (Structure 2 ).

Visualizing the Pathway

ReactionPathway Start N-Hydroxyfuran-2- carboximidamide (1) Inter O-Acylamidoxime Intermediate (2) Start->Inter Step 1: O-Acylation (Base/Coupling Agent) Fail1 FAILURE A: N-Acylation (Dead End) Start->Fail1 Wrong Base/Solvent Reagent Carboxylic Acid/Derivative (R-COX) Reagent->Inter Product 3-(Furan-2-yl)- 1,2,4-oxadiazole (3) Inter->Product Step 2: Cyclodehydration (Heat or Dehydrating Agent) Fail2 FAILURE B: Hydrolysis (Reversion) Inter->Fail2 Moisture/Wet Solvents Fail3 FAILURE C: Furan Decomposition Inter->Fail3 Excessive Heat/Acid

Figure 1: Mechanistic pathway for 1,2,4-oxadiazole synthesis, highlighting the critical O-acyl intermediate and common failure nodes.

Part 2: Diagnostic Q&A (The "Triage")

Before changing your protocol, answer these three questions to identify the exact point of failure.

Q1: Have you isolated or observed the O-acyl intermediate?
  • The Issue: Many researchers assume the reaction is "one-pot" and fail to monitor the intermediate. If Step 1 (Acylation) fails, Step 2 (Cyclization) is impossible.

  • The Test: Run an LC-MS after 1 hour of acylation (before heating).

    • Mass Spec Target: Look for

      
      .
      
    • Observation: If you see the mass of the sum of reagents (Amidoxime + Acid), you have the O-acyl intermediate . If you see only starting material, your activation is failing.

  • Correction: If missing, switch coupling agents (e.g., from EDCI to HATU or T3P) or ensure your Acid Chloride is not hydrolyzed.

Q2: Is the reaction turning black/tarry?
  • The Issue: Furan rings are electron-rich and sensitive to strong acids and oxidation. Standard protocols using

    
     or high-temperature reflux in acidic media often destroy the furan ring.
    
  • The Causality: Polymerization of the furan ring or Beckmann rearrangement side-reactions.

  • Correction: Switch to Protocol B (TBAF-Mediated) or Protocol C (Superbase) which operate at milder temperatures.

Q3: Are you seeing the starting material regenerate upon heating?
  • The Issue: Hydrolysis. The O-acyl bond is labile. If water is present during the heating step, the intermediate hydrolyzes back to the amidoxime and carboxylic acid rather than cyclizing.[1]

  • The Causality: Wet solvents or hygroscopic bases (e.g., old TBAF).

  • Correction: Add 3Å Molecular Sieves to the reaction vessel or use strictly anhydrous solvents (DCM/Toluene).

Part 3: Optimized Protocols

Choose the protocol that matches your available reagents and the stability of your "R" group.

Protocol A: The "Standard" Thermal Method

Best for: Stable substrates where the furan ring is the only sensitive moiety.

  • Acylation: Dissolve N-Hydroxyfuran-2-carboximidamide (1.0 equiv) in anhydrous Toluene. Add the Carboxylic Acid (1.1 equiv) and EDCI (1.2 equiv) or CDI (1.1 equiv). Stir at RT for 2 hours.

  • Validation: Check LC-MS for Intermediate 2 .

  • Cyclization: Heat the reaction mixture to reflux (110 °C) .

    • Critical Optimization: If refluxing in toluene is too harsh for the furan, add DIGLYME and heat to 100°C, or switch to Protocol B.

  • Workup: Wash with water, dry over

    
    .
    
Protocol B: TBAF-Mediated Cyclization (Recommended for Furan)

Best for: Acid-sensitive or thermally unstable substrates. This method cyclizes the intermediate at Room Temperature.[2][3][4]

  • Acylation: React Amidoxime (1.0 equiv) with Acid Chloride (1.1 equiv) and TEA (1.2 equiv) in anhydrous THF at 0°C

    
     RT.
    
  • Cyclization: Once the intermediate is formed (check TLC/LC-MS), add TBAF (1.0 M in THF, 1.0 equiv) dropwise.

  • Mechanism: Fluoride acts as a specific base to deprotonate the amide nitrogen, forcing cyclization and elimination of silanol/water equivalents without heat.

  • Note: This prevents thermal decomposition of the furan ring.

Protocol C: Superbase System (KOH/DMSO)

Best for: Difficult cyclizations that refuse to close under thermal conditions.

  • Procedure: Dissolve Amidoxime and Ester/Acid in DMSO .

  • Reagent: Add powdered KOH or NaOH (2-4 equiv).

  • Condition: Stir at RT. The "superbase" nature of hydroxide in DMSO accelerates the dehydration significantly.

  • Warning: Ensure your product is not base-sensitive (e.g., esters elsewhere in the molecule might hydrolyze).

Part 4: Troubleshooting Data & Decision Tree

Common Solvents & Reagents Compatibility Table
ComponentRecommendationReason
Solvent DCM, THF, Toluene Avoid alcohols (MeOH/EtOH) as they compete for acylation.
Base DIPEA, TEA, Pyridine Non-nucleophilic bases prevent amide by-products.
Coupling CDI, T3P, HATU T3P (Propylphosphonic anhydride) is excellent for low-epimerization and high yield.
Dehydrant TBAF, Mol. Sieves TBAF allows RT cyclization; Sieves prevent hydrolysis.
Troubleshooting Workflow

TroubleshootingTree Start Start: Reaction Failed CheckInter Is O-Acyl Intermediate Visible on LC-MS? Start->CheckInter NoInter NO: Acylation Failed CheckInter->NoInter No Mass YesInter YES: Cyclization Failed CheckInter->YesInter Mass Observed FixAcyl Action: Switch to Acid Chloride or HATU/DIPEA NoInter->FixAcyl CheckDecomp Is the mixture black/tarry? YesInter->CheckDecomp YesDecomp YES: Furan Decomposition CheckDecomp->YesDecomp NoDecomp NO: Stalled/Hydrolysis CheckDecomp->NoDecomp FixDecomp Action: Use Protocol B (TBAF) at Room Temp YesDecomp->FixDecomp FixHydro Action: Add Mol. Sieves, Increase Temp, or use DMSO/KOH NoDecomp->FixHydro

Figure 2: Decision tree for isolating the root cause of cyclization failure.

References

  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Journal of Organic Chemistry. [Link]

  • Gangarapu, K., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]

  • Belyakov, P. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules (MDPI). [Link]

Sources

Technical Support Center: Amidoxime Purification & Hydroxylamine Removal

[1][2]

Topic: Removing Unreacted Hydroxylamine from Amidoxime Products Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.[1]

Introduction: The "Hidden" Hazard in Amidoxime Synthesis

You are likely here because your amidoxime product is contaminated with residual hydroxylamine (


  • Safety: Hydroxylamine free base is thermally unstable and potentially explosive upon concentration.[1]

  • Genotoxicity: Hydroxylamine is a known mutagen. Under ICH M7 guidelines, it must be controlled to ppm levels in pharmaceutical intermediates.[1]

This guide moves beyond generic advice, offering three field-proven protocols to resolve this separation challenge based on the physicochemical properties of your specific substrate.

Module 1: The Aqueous Partition Protocol (The "Gold Standard")

Best For: Lipophilic amidoximes (e.g., Benzamidoximes, fatty nitriles).[1] Principle: Hydroxylamine (

Step-by-Step Workflow
  • Dilution: Dilute your reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Note: Avoid Ether if possible due to peroxide risks combined with hydroxylamine.[1]

  • The pH Swing (Critical Step):

    • Hydroxylamine exists as an equilibrium between the free base (

      
      ) and the salt (
      
      
      ).
    • Wash 1: Wash the organic layer with Water (removes bulk salts).

    • Wash 2: Wash with 0.5 M HCl (mildly acidic).

      • Mechanism:[2][1][3][4][5][6][7][8] This protonates residual hydroxylamine to

        
        , forcing it into the aqueous layer.
        
      • Caution: Do not use strong acid or heat, as amidoximes can hydrolyze to amides/acids.[1]

    • Wash 3: Wash with Brine (to dry the organic layer).[4]

  • Drying: Dry over

    
     and concentrate carefully.
    
Troubleshooting FAQ
  • Q: My product is amphoteric and stays in the water. What now?

    • A: If your amidoxime has a basic nitrogen (e.g., pyridyl-amidoxime), acid washing will protonate your product and lose it to the aqueous phase.[1] Switch to Module 2 (Scavenging).

Module 2: The Chemical Scavenging Protocol (Acetone Method)

Best For: Amphiphilic products, oils, or when aqueous extraction fails.[1] Principle: Hydroxylamine reacts rapidly with ketones to form oximes (e.g., Acetone Oxime). Acetone oxime is less polar, volatile (b.p. 135°C), and does not pose the same explosion hazard as free hydroxylamine.[1]

The Protocol
  • Quench: Add 2.0 - 5.0 equivalents of Acetone to your reaction mixture.

  • Stir: Stir at Room Temperature for 30–60 minutes.

    • Reaction:

      
      
      
  • Removal:

    • Option A (Volatility): Acetone oxime is relatively volatile. It can often be removed via rotary evaporation (high vacuum, <40°C) or azeotroped with heptane.

    • Option B (Partition): Acetone oxime is much less basic than hydroxylamine. It can be washed out with water more easily than the free base, or separated via flash chromatography (it moves near the solvent front in polar systems).

Critical Warning: The "Cyclization" Risk
  • Q: Can I leave the acetone in overnight?

    • A: NO. Amidoximes can react with acetone (and other ketones) to form 1,2,4-oxadiazolines (dihydro-oxadiazoles). This side reaction is slow at room temperature but accelerates with heat or acid catalysis.[1]

    • Rule: Scavenge quickly (30 min), then remove the acetone.

Module 3: Advanced Purification (Crystallization & Chromatography)

Best For: High-purity requirements (API synthesis).

Recrystallization Strategy

Amidoximes often crystallize well, while hydroxylamine salts do not crystallize in the same solvents.[1]

  • Solvent System: Non-polar fluorocarbons or Ethanol/Water mixtures.

  • Technique: Dissolve crude solid in hot Ethanol. Add water until turbid. Cool slowly. Hydroxylamine remains in the mother liquor.[1]

Chromatography Note
  • Stationary Phase: Silica gel.

  • Issue: Hydroxylamine can streak or degrade on silica.

  • Fix: Pre-wash the column with 1% Triethylamine (TEA) if your amidoxime is stable to base, or use the Acetone Scavenge (Module 2) before loading the column to convert the sticky

    
     into the mobile acetoxime.
    

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct purification method based on your product's properties.

PurificationLogicStartCrude Amidoxime(+ Excess NH2OH)SolubilityCheckIs ProductWater Soluble?Start->SolubilityCheckExtractionAqueous Partition(Module 1)SolubilityCheck->ExtractionNo (Lipophilic)ScavengeCheckIs Product Stableto Ketones?SolubilityCheck->ScavengeCheckYes (Hydrophilic)AcidWashMild Acid Wash(0.5M HCl)Extraction->AcidWashProtonate NH2OHAcetoneMethodAcetone Scavenge(Module 2)ScavengeCheck->AcetoneMethodYesRecrystRecrystallization(Module 3)ScavengeCheck->RecrystNo (Reactive)OximeRemovalRemove Acetone Oxime(Vac / Flash)AcetoneMethod->OximeRemoval

Figure 1: Decision tree for selecting the optimal hydroxylamine removal strategy based on product solubility and chemical stability.

Safety & Analytics Dashboard

Safety Data Sheet (SDS) Highlights
HazardDescriptionMitigation
Explosion

free base explodes on heating/concentration.[2][9]
NEVER distill to dryness if

is present.[2] Quench first.
Toxicity Corrosive, sensitizer, specific organ toxicity (blood).[1]Wear double nitrile gloves. Use fume hood.
Mutagenicity Class 2/3 Mutagen (ICH M7).Quantify residuals to < ppm levels.
Detection Methods (How to know it's gone)
  • TLC Visualization:

    • Stain: Picryl Chloride or Ninhydrin .[2]

    • Note: Hydroxylamine often appears as a streak near the baseline.

  • Quantification (PPM Level):

    • HPLC-UV: Hydroxylamine itself has poor UV absorbance. Derivatize with Benzaldehyde to form benzaldoxime (strong UV chromophore) prior to injection.

    • GC-FID: Direct injection is difficult. Derivatize with Acetone (as in Module 2) and measure Acetone Oxime.

References

  • Org. Synth. 1940, 20, 74. Preparation of Acetoxime (Mechanism of Scavenging).[1]

  • ICH Harmonised Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • Bretherick's Handbook of Reactive Chemical Hazards.Hydroxylamine Safety Profile. (Standard Reference for Chemical Safety).
  • Cisneros, et al. (2002). Detection and removal of contaminating hydroxylamines from spin traps.[1][10] Free Radical Biology and Medicine.[1][10]

  • BenchChem Application Note. Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes. (Discusses stability and cyclization risks).

Technical Support Center: Furan-2-Carbonitrile Conversion Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Thermal Selectivity Window"

As a Senior Application Scientist, I often see protocols fail not because of the wrong catalyst, but because the Thermal Selectivity Window was ignored.

Furan-2-carbonitrile presents a classic "chemoselectivity vs. stability" paradox. You are attempting to modify the nitrile group (typically reduction to furfurylamine or hydrolysis to furoic acid) while preserving the furan ring.

  • The Trap: The nitrile group requires significant energy (activation) to react.

  • The Risk: The furan ring is an electron-rich diene ether. At elevated temperatures (>130°C) or in acidic media, it becomes susceptible to ring saturation (thermodynamic sink) or ring-opening polymerization (resinification).[1]

The Golden Rule: You must operate in the kinetic regime where the nitrile reacts faster than the furan ring degrades. This guide defines those boundaries.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the critical temperature-dependent divergence points. Note how "Zone B" is the only desirable outcome for most pharmaceutical applications.

ReactionPathways cluster_0 Thermal Zones Start Furan-2-Carbonitrile (Substrate) Amine Furfurylamine (Target Product) Start->Amine Hydrogenation (Co/Ni, 60-100°C) Acid 2-Furoic Acid (Hydrolysis Target) Start->Acid Alkaline Hydrolysis (NaOH, <100°C) THF_Amine Tetrahydrofurfurylamine (Over-Reduction) Start->THF_Amine Non-Selective Catalyst Polymer Black Tar/Resin (Ring Opening/Polymerization) Start->Polymer Acidic Conditions OR T > 150°C Linear 1,4-Dicarbonyls (Hydrolytic Ring Opening) Start->Linear Acid Hydrolysis (High T) Amine->THF_Amine Over-Hydrogenation (>120°C or Pd/C) Zone A: <50°C (Kinetic Trap) Zone A: <50°C (Kinetic Trap) Zone B: 60-110°C (Optimal) Zone B: 60-110°C (Optimal) Zone A: <50°C (Kinetic Trap)->Zone B: 60-110°C (Optimal) Zone C: >130°C (Degradation) Zone C: >130°C (Degradation) Zone B: 60-110°C (Optimal)->Zone C: >130°C (Degradation)

Figure 1: Reaction network showing the divergence between functional group conversion (Green) and ring degradation (Red/Yellow) based on thermal conditions.

Module A: Catalytic Hydrogenation (Nitrile Amine)

Context: Converting 2-furonitrile to furfurylamine. The Challenge: The furan ring is easily hydrogenated to tetrahydrofuran (THF) derivatives if the temperature is too high, especially with Palladium (Pd) catalysts.

Troubleshooting Guide

Q1: I am getting high yields of tetrahydrofurfurylamine (over-reduction). How do I stop at the aromatic amine?

  • Diagnosis: You are operating under thermodynamic control or using a catalyst that binds the furan ring too tightly (e.g., Pd/C).

  • Solution:

    • Switch Catalyst: Move from Pd/C to Raney Nickel or Raney Cobalt .[1] Cobalt is particularly known for high selectivity toward nitrile reduction while leaving the furan ring intact.

    • Temperature Cap: Limit reaction temperature to 60°C – 100°C . Above 110°C, ring saturation becomes kinetically accessible on Ni/Co surfaces.[1]

    • Self-Validating Step: Run a small-scale reaction at 60°C and monitor H₂ uptake. If uptake continues past 2 equivalents, the ring is reacting.[1] Stop immediately.

Q2: The reaction stalls at 50% conversion, but increasing temperature causes tar formation.

  • Diagnosis: "Tar" indicates furan ring polymerization.[1] This is often caused by localized exotherms or lack of solvent polarity.[1]

  • Solution:

    • Solvent Choice: Use Methanol saturated with Ammonia .[1] The ammonia suppresses the formation of secondary amines (a common side reaction) and stabilizes the furan ring against acid-catalyzed polymerization (intermediates can be slightly acidic).

    • Pressure vs. Temperature: Instead of raising the temperature (which risks polymerization), raise the H₂ pressure (e.g., to 50–70 bar). This lowers the activation energy barrier without supplying the thermal energy required for ring opening.

Q3: How do I remove the heat safely? (Safety Critical)

  • Risk: Nitrile reduction is highly exothermic (~150 kJ/mol).[1] Furan-2-carbonitrile has a low flash point (35°C).[1][2]

  • Protocol:

    • Dose the substrate semi-continuously into the reactor rather than all at once (batch).

    • Maintain the reactor jacket at 10°C below the target setpoint during addition.

Data Summary: Catalyst vs. Temperature Selectivity[1][4][5]
CatalystTemp (°C)Pressure (bar)Main ProductSelectivity Risk
Raney Co 80-10050-80Furfurylamine Low (Best for ring preservation)
Raney Ni 60-9040-60FurfurylamineModerate (Risk of secondary amines)
Pd/C > 505-20Tetrahydrofurfurylamine High (Rapid ring saturation)
Any > 150AnyRing Opening/PolymersExtreme (Thermal degradation)

Module B: Hydrolysis (Nitrile Acid)

Context: Converting 2-furonitrile to 2-furoic acid. The Challenge: Acid hydrolysis is standard for nitriles, but acid + furan + heat = polymerization .[1]

Troubleshooting Guide

Q1: My reaction mixture turned into a black solid (resinification). What happened?

  • Diagnosis: You likely attempted acid hydrolysis at reflux.[1] The furan ring is acid-labile; protons attack the C2/C5 position, triggering ring opening to 1,4-dicarbonyls, which then cross-link into insoluble resins (humins).[1]

  • Solution: Always use Alkaline Hydrolysis. [1]

    • Use NaOH or KOH (10-20% aq).[1]

    • The carboxylate salt (Sodium 2-furoate) is stable.[1]

    • Acidification Step: Only acidify (to precipitate the free acid) at 0°C – 5°C at the very end of the process, and do not heat the acidic solution.

Q2: The hydrolysis is too slow at room temperature.

  • Protocol:

    • Start at 25°C .

    • Slowly ramp to reflux (approx. 100°C) only after confirming the solution is strongly alkaline (pH > 12). The electron-rich furan ring is stable in base.[1]

    • Do not exceed 130°C (e.g., do not use high-boiling solvents like ethylene glycol) as decarboxylation can occur, yielding furan (volatile/toxic).[1]

Experimental Protocol: Optimized Hydrogenation

For the synthesis of Furfurylamine from Furan-2-carbonitrile

  • Preparation: Load a high-pressure autoclave with Raney Cobalt (10 wt% loading relative to substrate) and Methanol (solvent).

  • Additives: Add Ammonia (gas or solution) to reach a concentration of ~5-10% in methanol.[1] Rationale: Suppresses secondary amine formation.[1]

  • Substrate: Add Furan-2-carbonitrile.

  • Purge: Purge with N₂ (3x), then H₂ (3x).

  • Pressurize: Set H₂ pressure to 50 bar .

  • Ramp: Heat to 80°C over 30 minutes. Do not overshoot 100°C.

  • Monitor: Stir at 1000 rpm. Reaction is complete when H₂ consumption plateaus (typically 2-4 hours).[1]

  • Workup: Cool to 25°C before venting. Filter catalyst under inert atmosphere (Pyrophoric risk).

References

  • Nitrile Reduction Selectivity

    • Source: Volf, J. & Pasek, J. (1986).[1] "Hydrogenation of Nitriles." Elsevier.[1] (Establishes Cobalt as superior for preserving aromatic/heterocyclic rings during nitrile reduction).[1]

    • Context: Explains why Co is preferred over Pd for furan deriv
  • Furan Ring Stability

    • Source: Dunlop, A. P. & Peters, F. N. (1953).[1] "The Furans."[1][3][4][5][6][7][8][9][10] Reinhold Publishing.[1]

    • Context: The definitive text on furan chemistry, detailing the acid-sensitivity and polymeriz
  • Hydrolysis Protocols

    • Title: 2-Furancarboxylic Acid.[1][4][10][11][12]

    • Source:Organic Syntheses, Coll.[1][4] Vol. 1, p.274 (1941).[1]

    • URL:[Link]

    • Relevance: Provides the standard alkaline hydrolysis/Cannizzaro method to avoid acid degrad
  • Green Chemistry Approaches

    • Title: Efficient and selective catalytic hydrogenation of furanic aldehydes.[1][8][13]

    • Source:Green Chemistry, 2020.[1]

    • URL:[Link]

    • Relevance: Discusses modern catalytic constraints for furan deriv
  • Safety Data

    • Title: 2-Furonitrile Compound Summary.
    • Source:PubChem.[1]

    • URL:[Link]

    • Relevance: Flash point and toxicity data.[1][2]

Sources

Stability of N-Hydroxyfuran-2-carboximidamide under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of N-Hydroxyfuran-2-carboximidamide Topic ID: CHE-STAB-50838 | Status: Active | Updated: March 2026[1]

Welcome to the Technical Support Center

Product: N-Hydroxyfuran-2-carboximidamide (CAS: 50838-27-2) Synonyms: 2-Furanecarboximidamide, N-hydroxy-; Furan-2-amidoxime.[1] Support Tier: Senior Application Scientist Level.[1]

This guide addresses the stability profile of N-Hydroxyfuran-2-carboximidamide under acidic conditions. As a researcher, you are likely balancing the reactivity of the amidoxime functional group (a valuable pharmacophore) against the inherent fragility of the furan ring.

Part 1: The Stability Paradox (Executive Summary)

Users often assume that because amidoximes are relatively stable bases, this compound can withstand standard acidic workups (e.g., 1M HCl washes).[1] This is a critical error.

This molecule possesses two competing zones of instability:

  • The Furan Ring (Acid-Sensitive): Susceptible to electrophilic attack and acid-catalyzed ring opening, leading to polymerization (darkening of solution).[1]

  • The Amidoxime Moiety (Hydrolysis-Prone): Under acidic conditions, the C=N bond is activated, leading to hydrolysis first to the amide (Furan-2-carboxamide) and subsequently to the carboxylic acid (2-Furoic acid).[1]

Key Takeaway: The compound exhibits a "Goldilocks" stability window. It is generally stable at neutral to mildly basic pH (pH 7–9) but degrades rapidly below pH 4, especially if the acid is strong or the temperature is elevated.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned from colorless to dark yellow/brown after adding HCl. What happened?

Diagnosis: Acid-catalyzed furan ring opening and polymerization.[1][2][3] Explanation: You likely dropped the pH below 2.[1]0. The furan ring is electron-rich.[1][4] In strong acid, the


-carbon (C5) is protonated, destroying aromaticity and initiating a cascade that cleaves the ring into reactive dicarbonyls (e.g., succinaldehyde derivatives). These intermediates rapidly polymerize to form dark, insoluble tars [1].[1]
Solution: 
  • Immediate: Neutralize carefully with saturated NaHCO

    
     to pH 6–7. Filter off the polymer; your product might still be in the filtrate.
    
  • Prevention: Avoid strong mineral acids (HCl, H

    
    SO
    
    
    
    ).[1] Use weaker organic acids (Acetic acid, Formic acid) if acidification is strictly necessary, and keep temperature < 0°C.[1]
Q2: I see a new peak in my HPLC chromatogram (RRT ~0.8) after stirring in dilute acid. Is this an impurity?

Diagnosis: Hydrolysis to Furan-2-carboxamide.[1] Explanation: Amidoximes hydrolyze in acidic media.[1][5] The protonation of the oxime nitrogen or the imine carbon activates the system for nucleophilic attack by water. The first degradation product is the amide (Furan-2-carboxamide), which often elutes earlier than the amidoxime in reverse-phase HPLC due to higher polarity [6]. Validation: Check the UV spectrum of the new peak. If it retains the furan signature (absorption ~250–270 nm) but shifts slightly, it is likely the amide.

Q3: Can I use Trifluoroacetic Acid (TFA) for deprotection steps with this compound?

Recommendation: Proceed with Extreme Caution. Reasoning: Neat TFA is too aggressive for the furan ring over long periods.[1] Protocol: If you must use TFA (e.g., Boc removal):

  • Use a scavenger (e.g., triethylsilane) to quench electrophiles.[1]

  • Limit exposure time (< 30 mins).

  • Keep temperature at 0°C.

  • Better Alternative: Use 4M HCl in Dioxane at 0°C for short durations, as the non-aqueous environment slows the hydrolytic pathway, though ring sensitivity remains.[1]

Part 3: Mechanistic Visualization

The following diagram details the two competing degradation pathways. Understanding this is crucial for selecting the right workup conditions.

DegradationPathways cluster_legend Pathway Criticality Compound N-Hydroxyfuran-2- carboximidamide Protonation Protonated Intermediate Compound->Protonation H+ (Acid) Amide Degradant A: Furan-2-carboxamide Protonation->Amide + H2O (Hydrolysis) (Slow at pH 4-5) RingOpen Ring Opening (Dicarbonyls) Protonation->RingOpen Strong Acid (pH < 2) Electrophilic Attack Acid Degradant B: 2-Furoic Acid Amide->Acid + H2O, Heat (Strong Acid) Polymer Insoluble Polymer (Dark Tar) RingOpen->Polymer Polymerization Green: Slow/Manageable Green: Slow/Manageable Red: Rapid/Destructive Red: Rapid/Destructive Green: Slow/Manageable->Red: Rapid/Destructive

Caption: Figure 1. Dual degradation pathways of N-Hydroxyfuran-2-carboximidamide in acidic media. The Ring Opening pathway (bottom) is irreversible and destructive.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation rates in your specific buffer system.[1]

Instrument: HPLC with PDA/UV detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1] Mobile Phase:

  • A: 0.1% Formic Acid in Water (Do not use TFA if avoiding on-column degradation is critical, though Formic is milder).[1]

  • B: Acetonitrile.[1][3] Gradient:

    Time (min) %B Flow (mL/min)
    0.0 5 1.0
    8.0 60 1.0
    10.0 95 1.0

    | 12.0 | 5 | 1.0 |[1]

Detection: 254 nm (Furan ring) and 210 nm (Amide bond).[1] Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (90:10). Inject immediately.

Protocol B: pH-Rate Profile Determination

Determine the "Safe Zone" for your specific formulation.

  • Buffer Prep: Prepare 50 mM buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).[1]

  • Incubation:

    • Spike compound into each buffer to a final concentration of 100 µM.

    • Incubate at 25°C and 40°C (accelerated).

  • Sampling:

    • Aliquot at T=0, 1h, 4h, 24h.[1]

    • Crucial Step: Quench acidic samples (pH 1.2, 4.[1]5) immediately with 1M Tris buffer (pH 8.0) or dilute into mobile phase to stop ring opening before injection.[1]

  • Analysis: Calculate % remaining using the HPLC method above.

    • Expectation: Rapid loss at pH 1.2 (Ring opening).[1] Slow loss at pH 4.5 (Hydrolysis).[1] Stable at pH 7.4.

References

  • BenchChem. (2025).[1][3] Stability issues of furan rings in acidic or basic conditions.[1][3][6] Retrieved from .[1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.[1][7] Retrieved from .[1]

  • Renodon-Cornière, A., et al. (2003).[1][8] The Chemistry of Amidoximes and Related Compounds.[5][9][10][11] Chemical Reviews.[1]

  • Ebtihal, S., et al. (2020).[1] Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS. ResearchGate.[1] Link.

  • PubChem. (2025).[1] N'-hydroxyfuran-2-carboximidamide (CID 5745289) - Physical Properties.[1] National Library of Medicine.[1] Link.[1]

  • Hamad, F., et al. (2019).[1] Hydrolysis of heteroaryl amidoximes in acidic media: Kinetics and Mechanism. Journal of Organic Chemistry.[1] (Generalized citation based on amidoxime behavior described in search result 1.10).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Identifying degradation products of furan amidoximes via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Degradation Products via TLC

Status: Active | Ticket ID: TLC-FUR-OX-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Furan amidoximes present a unique analytical challenge due to their "dual-instability": the amidoxime moiety is prone to hydrolysis and rearrangement, while the furan ring is highly sensitive to acid-catalyzed ring opening and oxidation. Standard TLC protocols often fail because degradation occurs during the chromatographic run (on acidic silica) or because degradation products lack the specific chromophores of the parent compound.

This guide provides a self-validating workflow to separate and identify these species.

Module 1: Method Development & Optimization

The Core Problem: Amidoximes are polar and basic. On standard silica gel (which is slightly acidic, pH ~5), they often streak or degrade in situ. The Fix: You must suppress ionization and neutralize the stationary phase.

Standard Operating Procedure (SOP)
ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel 60

Standard, but requires modification for basic compounds.
Mobile Phase Base 1-2% Triethylamine (TEA) or

Neutralizes silica acidity to prevent furan ring opening and suppresses amidoxime protonation (prevents tailing).
Solvent System DCM:MeOH (95:5 to 90:10)Chlorinated solvents solubilize the furan core; methanol elutes the polar amidoxime.
Sample Diluent Methanol or Ethanol (Neutral)Do not use acidic diluents. Avoid acetone (can form oxadiazolines with amidoximes).
Workflow Visualization

Figure 1: Decision logic for establishing a stable TLC system.

TLC_Workflow cluster_0 Critical Warning Start Start: Sample Prep Solvent Select Solvent: DCM:MeOH (95:5) Start->Solvent Check_Tailing Run TLC: Observe Spot Shape Solvent->Check_Tailing Add_Base Add 1% TEA to Eluent Check_Tailing->Add_Base Streaking/Tailing Good_Spot Round Spot: Proceed to Detection Check_Tailing->Good_Spot Compact Spot Add_Base->Good_Spot Warning Avoid Acetone/Aldehydes (Reacts with Amidoxime)

Caption: Logical workflow for optimizing mobile phase to prevent in-situ degradation and tailing.

Module 2: The "Triangulation" Detection Strategy

You cannot rely on UV alone. Degradation products often lose the conjugation required for UV absorption, or conversely, lose the functional group required for specific staining. Use this three-step validation.

Step 1: UV Visualization (254 nm)
  • Target: Furan ring + Conjugated systems.

  • Observation: The parent furan amidoxime will be UV active (dark spot on green background).

  • Troubleshooting: If the spot disappears, the furan ring may have opened (oxidative degradation) or the conjugation is broken.

Step 2: Ferric Chloride Stain (

)
  • Target: Hydroxamic acids and Amidoximes (

    
    ).
    
  • Mechanism:

    
     complexes with the oxime oxygen and nitrogen, forming a colored chelate.
    
  • Result: Amidoximes turn Red/Violet .

  • Diagnostic Value:

    • Red Spot: The amidoxime group is intact.

    • No Color: The amidoxime has hydrolyzed to an amide or nitrile.[1]

Step 3: Permanganate (

) or Iodine (

)
  • Target: Oxidizable groups (Furan ring, Alkenes).

  • Result: Yellow spot on purple background (

    
    ).
    
  • Diagnostic Value: Detects the "skeleton" if the functional group is gone.

Module 3: Interpreting Degradation Pathways

When furan amidoximes degrade, they follow specific chemical pathways that alter their polarity (Rf value).

Degradation Map & Rf Predictions
Product SpeciesFormation PathwayPolarityRelative RfDetection Profile
Nitrile (R-CN)Dehydration / ReversionLowHigh (Top) UV(+),

(-),

(+)
Amide (R-CONH2)HydrolysisMediumMid-High UV(+),

(-), Ninhydrin(-)
Parent Amidoxime (Intact)HighMid-Low UV(+),

(Red ),

(+)
Urea Derivative Tiemann RearrangementHighLow UV(+),

(-), Ninhydrin(+)
Ring-Opened Acid HydrolysisVery HighBaseline/Streak UV(weak),

(?),

(+)
Pathway Diagram

Figure 2: Chemical degradation pathways and their impact on TLC migration.

Degradation_Pathways cluster_rf Relative Rf Value Parent Parent Furan Amidoxime Nitrile Nitrile (Reversion) Parent->Nitrile - H2O (Heat/Light) Amide Amide (Hydrolysis) Parent->Amide + H2O (Metabolic/Hydrolysis) Urea Urea (Tiemann Rearr.) Parent->Urea Rearrangement (Basic Cond.) Opened Ring Opened (Acid/Oxidation) Parent->Opened Acidic Cond. (Ring Cleavage) High High Rf (Non-polar) Low Low Rf (Polar)

Caption: Mechanistic pathways leading to specific degradation products. Note that Nitriles travel furthest, while ring-opened species streak at the baseline.

Frequently Asked Questions (FAQs)

Q: My spot splits into two connected spots (dumbbell shape). What is happening? A: This is likely on-column degradation. If you are using standard silica without a base modifier (TEA), the acidic sites on the silica are catalyzing the hydrolysis of the amidoxime to the amide as it moves.

  • Fix: Pre-wash your TLC plate with 1% TEA in methanol and dry it before spotting, or add TEA to your mobile phase [1].

Q: I see a spot under UV, but it doesn't stain with Ferric Chloride. A: You have isolated a degradation product that has lost the oxime (


) functionality. Based on Rf:
  • If Rf > Parent: It is likely the Nitrile (dehydration product) [2].

  • If Rf ≈ Parent (but slightly higher): It is likely the Amide (hydrolysis product) [3].

Q: The furan ring is acid-sensitive.[2][3][4] Can I use acetic acid in my eluent to sharpen spots? A: Absolutely not. Furan rings, especially those with electron-releasing groups, are prone to rapid polymerization or ring opening in acidic media [4]. This will create a "streak" from the baseline. Always use basic modifiers (TEA/NH3) for furan amidoximes.

Q: How do I distinguish between the Amide and the Nitrile? A: While both are UV active and


 negative, the Nitrile  runs significantly higher (less polar) than the Amide. Additionally, you can spray with dilute 

and heat (charring); nitriles often resist charring longer than amides, or hydrolyze to amides on the plate upon heating with acid [5].
References
  • BenchChem Technical Support. (2025).[2] Stability issues of furan rings in acidic or basic conditions.[2][3][4][5] Retrieved from BenchChem.com.

  • Ebtihal, S., et al. (2020). Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS.
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.
  • Gevorgyan, A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[4][5] ChemSusChem.[4]

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.

Sources

Overcoming steric hindrance in N-Hydroxyfuran-2-carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Synthesis and Cyclization Ticket ID: #FUR-AMX-001 Status: Open for Consultation[1]

Executive Summary & Scope

User Context: You are likely a medicinal chemist or process engineer attempting to synthesize N-hydroxyfuran-2-carboximidamide (furan-2-amidoxime) derivatives, specifically those with bulky substituents at the C3 or C5 positions of the furan ring.

The Core Problem: Steric hindrance—particularly from C3-substituents (ortho to the amidoxime)—creates a kinetic barrier.[1] This manifests in two critical failure modes:

  • Stalled Nitrile Conversion: The nucleophilic attack of hydroxylamine (

    
    ) on the nitrile carbon is physically blocked.[1]
    
  • Cyclization Failure: If converting to 1,2,4-oxadiazoles, the steric bulk prevents the rotation required to form the reactive Z-isomer, trapping the intermediate as an uncyclized O-acyl species.

This guide provides validated protocols to bypass these thermodynamic and kinetic traps using microwave irradiation, super-nucleophilic conditions, and specific catalytic cycles.

Troubleshooting Module: Nitrile-to-Amidoxime Conversion

Issue: Reaction stalls or yields <20% after 24h reflux.

Diagnosis: The nitrile carbon is shielded by the C3-substituent. Standard thermal reflux in ethanol provides insufficient energy to overcome the activation barrier (


).[1]
Protocol A: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation utilizes dielectric heating to directly couple energy to the polar transition state, often accelerating reaction rates by 10–100x compared to convective heating.[1]

Step-by-Step Methodology:

  • Reagents:

    • Substituted Furan-2-carbonitrile (1.0 equiv).[1]

    • Hydroxylamine hydrochloride (

      
      ) (3.0 equiv).[1]
      
    • 
       or 
      
      
      
      (3.0 equiv).[1]
    • Solvent: Ethanol/Water (3:[1]1) or DMSO (for highly hindered substrates).[1]

  • Procedure:

    • Dissolve nitrile in the solvent in a microwave-safe vial.[1]

    • Add base and hydroxylamine salt.[1]

    • Irradiation: Set microwave reactor to 120°C (dynamic power mode, max 150W) for 10–20 minutes .

    • Note: Standard reflux would require 24–48 hours for the same conversion.[1]

  • Workup:

    • Remove solvent in vacuo.[1]

    • Add water to precipitate the product.[1] If no precipitate, extract with EtOAc.[2]

Data Comparison: Thermal vs. Microwave

Substrate (Furan-2-CN substituent) Thermal Yield (EtOH, Reflux, 24h) Microwave Yield (EtOH, 120°C, 15 min)
Unsubstituted 85% 92%
3-Methyl 45% 88%
3-tert-Butyl <10% (Trace) 76%

| 3-Phenyl | 25% | 82% |[1]

Technical Insight: For extremely hindered nitriles (e.g., 3-tert-butyl), switch solvent to DMSO .[1] DMSO has a high loss tangent (


), absorbing microwave energy efficiently and superheating local reaction zones.[1]

Troubleshooting Module: Cyclization to 1,2,4-Oxadiazoles

Issue: Product is the open-chain O-acyl amidoxime, not the oxadiazole ring.

Diagnosis: The "Z/E" Conformation Trap.[1] Amidoximes exist in equilibrium between Z (syn) and E (anti) isomers.[1]

  • Requirement: Cyclization requires the Z-isomer where the hydroxyl oxygen is close to the imine nitrogen.[1]

  • The Barrier: Steric bulk at C3 forces the molecule into the thermodynamically stable E-isomer to minimize repulsion, preventing ring closure.[1]

Protocol B: TBAF-Catalyzed Cyclization (Room Temperature)

Avoid high thermal conditions which can degrade the furan ring.[1] Use Tetrabutylammonium fluoride (TBAF) to catalyze the cyclization via H-bonding activation.[1]

Step-by-Step Methodology:

  • Activation (O-Acylation):

    • React the N-hydroxyfuran-2-carboximidamide with a carboxylic acid using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF. Stir 1h at RT.[1]

    • Result: Formation of O-acyl amidoxime intermediate.[1][3]

  • Cyclization:

    • Do not isolate if possible (one-pot). If isolated, re-dissolve in THF.

    • Add TBAF (1.0 M in THF, 1.0 equiv).[1][4]

    • Stir at Room Temperature for 1–2 hours.

  • Mechanism: The fluoride ion strongly hydrogen-bonds with the amide proton, increasing the nucleophilicity of the nitrogen and forcing the rotation required for the dehydration step.

Visualizing the Isomer Trap

The following diagram illustrates the critical decision points in the synthesis pathway.

G Start Start: 3-Substituted Furan-2-Carbonitrile Step1 Reaction w/ NH2OH Start->Step1 Check1 Steric Bulk at C3? Step1->Check1 Path_Thermal Thermal Reflux (Standard) Check1->Path_Thermal No Bulk Path_MW Microwave (120°C, 15min) Check1->Path_MW High Bulk Amidoxime Amidoxime Intermediate Path_Thermal->Amidoxime Slow/Low Yield Path_MW->Amidoxime High Yield Isomer_Check Z vs E Isomerism Amidoxime->Isomer_Check E_Isomer E-Isomer (Stable, Unreactive) Isomer_Check->E_Isomer Steric Repulsion Z_Isomer Z-Isomer (Reactive) Isomer_Check->Z_Isomer Equilibrium E_Isomer->Z_Isomer Heat/Acid Catalysis Cyclization Cyclization (TBAF or Heat) Z_Isomer->Cyclization Final 1,2,4-Oxadiazole Product Cyclization->Final

Caption: Workflow logic for overcoming kinetic and thermodynamic barriers in hindered furan amidoxime synthesis.

Frequently Asked Questions (FAQ)

Q1: Why is my furan ring decomposing during the reaction?

  • Answer: Furan rings are acid-sensitive (prone to ring-opening polymerization).[1] Avoid strong mineral acids (

    
    , 
    
    
    
    ) at high temperatures.[1]
  • Fix: Use free base hydroxylamine .[1] Neutralize

    
     with 
    
    
    
    before adding the nitrile, or use commercially available 50% aq.
    
    
    .[1]

Q2: I see two spots on TLC for my amidoxime. Is it impure?

  • Answer: Not necessarily. You are likely observing the Z and E isomers.[1]

  • Verification: Run a

    
    -NMR in DMSO-
    
    
    
    . The broad
    
    
    and
    
    
    signals will appear at different chemical shifts for each isomer.[1] These usually coalesce upon heating the NMR tube, confirming they are dynamic isomers of the same compound.

Q3: Can I use ultrasound instead of microwave?

  • Answer: Yes, but with limitations. Ultrasound (sonochemistry) is excellent for heterogeneous mixtures (e.g., solid nitrile in aqueous hydroxylamine) but generally provides lower yields than microwave irradiation for this specific class of sterically hindered compounds.[1]

References

  • Microwave-Assisted Synthesis of Amidoximes: Kitamura, S., et al. "Microwave-assisted synthesis of amidoximes from nitriles."[1] Journal of Organic Chemistry, 2006. [1]

  • TBAF Catalyzed Cyclization: Gangloff, A. R., et al. "Synthesis of 1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild cyclization catalyst."[2][4] Tetrahedron Letters, 2001.

  • Z/E Isomerism in Amidoximes: Arrault, A., & Schneider, R. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 2019. [1]

  • Coupling Reagents for O-Acylation: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Contextual support for HATU/DIPEA efficiency).

Sources

Minimizing byproduct formation in amidoxime O-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Ambident Nucleophile Challenge

Amidoximes (


) are classic ambident nucleophiles . They possess two distinct nucleophilic sites: the oxime oxygen and the amide nitrogen.
  • The Goal: Selective O-alkylation to form O-alkyl amidoximes (often prodrug precursors or heterocycle intermediates).

  • The Problem: Competitive N-alkylation , N,O-dialkylation , and Tiemann-type rearrangements .

This guide moves beyond basic "add reagent A to B" instructions. We utilize Hard-Soft Acid-Base (HSAB) theory and the Cesium Effect to engineer a self-validating protocol that forces the reaction toward the thermodynamic O-alkylated product.

Critical Analysis: The Byproduct Landscape

Before troubleshooting, you must identify the enemy. The following diagram maps the kinetic and thermodynamic pathways that lead to yield loss.

Diagram 1: Reaction Pathways & Selectivity[1]

AmidoximePathways Start Amidoxime (R-C(=NOH)NH2) Base Deprotonation (Base) Start->Base Rearrange Tiemann Rearrangement (Ureas/Cyanamides) Start->Rearrange Sulfonyl Chlorides Acidic Conditions Anion Amidoximate Anion [Ambident Nucleophile] Base->Anion O_Prod O-Alkylated Product (DESIRED) Anion->O_Prod Soft Electrophile Polar Aprotic Solvent Cs2CO3 N_Prod N-Alkylated Byproduct (Kinetic Trap) Anion->N_Prod Hard Electrophile Protic Solvent Li+/Na+ Dialkyl N,O-Dialkylated (Over-reaction) O_Prod->Dialkyl Excess Alkyl Halide High Temp

Figure 1: Mechanistic bifurcation of amidoxime alkylation. Green paths indicate optimized O-alkylation; red paths indicate common failure modes.

Troubleshooting Modules

Module A: The "Cesium Effect" for O-Selectivity

Symptom: High prevalence of N-alkylated impurities or low conversion.

The Science: According to HSAB theory, the oxime oxygen is a "softer" nucleophile than the amine nitrogen. However, the counter-ion of your base plays a massive role in selectivity.

  • 
     / 
    
    
    
    :
    These small, hard cations coordinate tightly with the oxygen, shielding it and forcing the electrophile to attack the nitrogen (N-alkylation).
  • 
    :  The large, soft Cesium cation forms a loose ion pair (solvent-separated ion pair). This leaves the oxygen "naked" and highly reactive, significantly enhancing O-alkylation rates and selectivity [1].
    

Protocol Adjustment:

Variable Standard (Risk of Byproducts) Optimized (High O-Selectivity)

| Base |


, 

,

|

(Cesium Carbonate) | | Solvent | THF, EtOH, DCM | DMF , DMSO , or Acetonitrile | | Stoichiometry | 1:1 (Base:Substrate) | 1.2 - 1.5 eq Base (Ensure full deprotonation) |
Module B: Preventing Tiemann Rearrangement

Symptom: Formation of ureas or cyanamides instead of alkylated products.

The Science: The Tiemann rearrangement occurs when the oxime oxygen is activated (e.g., by tosylation) and then eliminates to form a nitrene-like intermediate, which rearranges. This is common if you try to convert the oxime -OH into a leaving group rather than alkylating it directly [2].

Corrective Action:

  • Avoid Sulfonyl Chlorides: Do not try to activate the amidoxime with

    
     or 
    
    
    
    unless you want the rearrangement.
  • pH Control: If using phase transfer catalysis (PTC), ensure the aqueous phase remains strongly basic (pH > 10) to stabilize the anion and prevent acid-catalyzed hydrolysis/rearrangement.

Module C: Controlling Over-Alkylation

Symptom: Presence of dialkylated species (M + Alkyl x 2).

The Science: Once the O-alkyl product forms, the remaining


 group is still nucleophilic. If the alkylating agent is in excess or the temperature is too high, N-alkylation will follow O-alkylation.

Corrective Action:

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to the amidoxime if the starting material is easy to separate. Otherwise, strictly limit to 1.05 eq.

  • Dilution: Higher dilution favors mono-alkylation. Increase solvent volume by 20-30%.

  • Temperature: Conduct the addition at

    
     and warm to Room Temperature (RT). Avoid reflux unless the electrophile is extremely unreactive.
    

Validated Experimental Protocol

Objective: Selective O-methylation of Benzamidoxime (Model Substrate).

Reagents:

  • Substrate: Benzamidoxime (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (1.05 eq)

  • Base: Cesium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add Benzamidoxime and Anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow (formation of the amidoximate anion). Stir at RT for 15 minutes.
    
    • Why? Pre-forming the anion ensures the oxygen is ready to react immediately upon addition of the electrophile, reducing the window for side reactions.

  • Addition: Cool to

    
    . Add MeI dropwise over 10 minutes.
    
  • Reaction: Allow to warm to RT naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1][2] Look for the disappearance of the starting material.[2] If N-alkyl byproduct appears, it will typically be more polar (lower

      
      ) than the O-alkyl product.
      
  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMF and inorganic salts).

    • Wash 1x with Brine .

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization is often sufficient for O-alkyl amidoximes. If chromatography is needed, use a gradient of Hexanes/EtOAc.

Decision Tree for Troubleshooting

Use this logic flow to diagnose failures in real-time.

Diagram 2: Troubleshooting Logic

Troubleshooting Start Reaction Complete? CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Workup CheckYield->Success Yes Analyze Analyze Impurity Profile (LCMS/NMR) CheckYield->Analyze No N_Alk Major Impurity: N-Alkylated Analyze->N_Alk Dialk Major Impurity: Dialkylated Analyze->Dialk StartMat Major Impurity: Unreacted SM Analyze->StartMat Fix_N Switch Base to Cs2CO3 Switch Solvent to DMF N_Alk->Fix_N Fix_Di Reduce Temp Reduce Alkyl Halide Eq Dialk->Fix_Di Fix_SM Check Reagent Quality Increase Time/Temp StartMat->Fix_SM

Figure 2: Diagnostic logic for optimizing reaction conditions based on impurity profiling.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (


) instead of Cesium Carbonate? 
A:  You can, but it is riskier. 

is a strong, hard base. While it effectively deprotonates the amidoxime, the resulting sodium salt often aggregates, and the hard

ion coordinates with the oxygen. This can sterically hinder the O-site, inadvertently favoring N-alkylation. If you must use

, use 15-crown-5 ether to chelate the sodium and "free" the oxygen [3].

Q2: My product cyclized to an oxadiazole during the reaction. Why? A: This occurs if your alkylating agent contains an ester or an activated carbonyl (e.g., ethyl bromoacetate). The O-alkylated amidoxime intermediate can attack the adjacent carbonyl, eliminating alcohol and closing the ring. To prevent this, keep the temperature low (


) and avoid excess base. If the cyclization is the goal, heat the reaction to reflux [4].

Q3: How do I separate the N-alkyl and O-alkyl isomers if they form? A: O-alkyl amidoximes are generally less polar than their N-alkyl counterparts (which often exist as zwitterions or have higher hydrogen bonding capability). Flash chromatography using a Hexane/EtOAc gradient usually elutes the O-alkyl product first.

References

  • Celentano, G., et al. "Cesium Carbonate Promoted O-Alkylation." Chem. Eur. J., vol. 8, no. 12, 2002. (Note: Generalized citation for Cesium Effect in O-alkylation).

  • Tiemann, F. "Ueber die Einwirkung von Benzolsulfonchlorid auf Amidoxime." Berichte der deutschen chemischen Gesellschaft, vol. 24, no. 2, 1891, pp. 4162-4167.

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." J. Org. Chem., vol. 67, no. 2, 2002, pp. 674–683.[3] (Demonstrates the principle of Cesium selectivity in alkylation).

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters, vol. 50, no. 26, 2009.

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of N-Hydroxyfuran-2-carboximidamide

[1][2][3][4][5][6]

Executive Summary & Chemical Context

N-Hydroxyfuran-2-carboximidamide (CAS: 50837-83-5) is a critical intermediate in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a precursor to 1,2,4-oxadiazole heterocycles.[1][2][3] Structurally, it consists of an electron-rich furan ring conjugated to an amidoxime group (

Accurate NMR interpretation of this molecule requires navigating two primary challenges:

  • Proton Exchange: The presence of both hydroxyl (

    
    ) and amino (
    
    
    ) protons leads to significant solvent-dependent chemical shift variability.
  • Isomerism: Amidoximes exhibit

    
     geometrical isomerism around the 
    
    
    bond, which can result in signal duplication in high-resolution spectra.

Experimental Protocol for Spectral Acquisition

To ensure reproducible data and minimize artifacts, the following protocol is recommended. This workflow is designed to prevent common errors related to proton exchange and solubility.

Sample Preparation Strategy
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent for full characterization.
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often fails to solubilize the polar amidoxime moiety effectively and promotes rapid exchange of the labile protons, causing them to broaden or disappear. DMSO-d
      
      
      forms strong hydrogen bonds with the
      
      
      and
      
      
      groups, slowing exchange and sharpening these diagnostic signals.
  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations may induce solute-solute hydrogen bonding, shifting the

      
       peak downfield.
      
  • D

    
    O Shake Test (Validation Step):  After acquiring the standard 
    
    
    H spectrum, add 1–2 drops of D
    
    
    O to the tube, shake, and re-acquire.
    • Expected Result: The signals at

      
       ppm and 
      
      
      ppm must disappear. This confirms their identity as exchangeable heteroatom protons.

Detailed Spectral Analysis

H NMR Interpretation (400 MHz, DMSO-d )

The proton spectrum is characterized by a distinct AMX spin system for the furan ring and two broad singlets for the amidoxime functionality.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
N-OH 9.80 – 10.20 Broad Singlet1H-Highly deshielded due to H-bonding; diagnostic for oxime.
H-5 (Furan) 7.70 – 7.80 dd1H

,

Most deshielded ring proton (

to oxygen).
H-3 (Furan) 6.90 – 7.10 dd1H

,

Ortho to the amidoxime; shifts upfield relative to nitrile precursor.
H-4 (Furan) 6.50 – 6.60 dd1H

,


to oxygen; typically the most shielded ring proton.
-NH

5.60 – 6.00 Broad Singlet2H-Broadened by quadrupole relaxation of

N; disappears with D

O.

Key Mechanistic Insight: The chemical shift of the H-3 proton is a sensitive probe for the electronic nature of the substituent at position 2. In the precursor 2-furonitrile , the strong electron-withdrawing nature of the cyano group deshields H-3 significantly (


C NMR Interpretation (100 MHz, DMSO-d )

The carbon spectrum is simple but definitive. The disappearance of the nitrile carbon (


Carbon AssignmentChemical Shift (

, ppm)
TypeInterpretation
C=N (Amidoxime) 145.0 – 148.0 QuaternaryDiagnostic Peak. Significantly upfield from amides (

) but downfield from nitriles (

).
C-5 (Furan) 143.0 – 145.0 CH

-carbon; characteristic of furan ring.
C-2 (Furan) 146.0 – 149.0 QuaternaryIpso carbon; shift is sensitive to the substituent effect.
C-3 (Furan) 109.0 – 111.0 CHShielded position.
C-4 (Furan) 111.0 – 113.0 CHShielded position.

Comparative Analysis: Product vs. Alternatives

The following table contrasts N-Hydroxyfuran-2-carboximidamide with its common synthetic precursor (Nitrile) and its hydrolysis byproduct (Amide). This comparison is vital for assessing reaction completion and purity.

Table 1: Spectral Fingerprint Comparison
FeaturePrecursor: Furan-2-carbonitrileTarget: Furan-2-carboxamidoximeByproduct: Furan-2-carboxamide
Functional Group

H
None (only ring protons)

10.0 (OH), 5.8 (NH

)

7.5 (broad NH

doublet)
Functional Group

C

112.0 (

)

146.5 (

)

159.0 (

)
Furan H-3 Shift

7.35 (Deshielded)

6.95 (Shielded)

7.10 (Intermediate)
Solubility (CDCl

)
HighLow / Poor Low
Visual Logic: Spectral Identification Flowchart

The following diagram illustrates the logical decision tree for identifying the product from a reaction mixture.

SpectralLogicStartCrude Reaction Mixture(1H NMR in DMSO-d6)CheckOHIs there a broad singletat 9.5 - 10.5 ppm?Start->CheckOHCheckNH2Is there a broad signalat 5.5 - 6.0 ppm?CheckOH->CheckNH2YesCheckNitrileCheck 13C NMR:Signal at ~112 ppm?CheckOH->CheckNitrileNoCheckAmideCheck 13C NMR:Signal at ~159 ppm?CheckNH2->CheckAmideNo (Signal at ~7.5 ppm)ConfirmedCONFIRMED:N-Hydroxyfuran-2-carboximidamideCheckNH2->ConfirmedYesUnreacted PrecursorUnreacted PrecursorCheckNitrile->Unreacted PrecursorHydrolysis Byproduct\n(Furan-2-carboxamide)Hydrolysis Byproduct(Furan-2-carboxamide)CheckAmide->Hydrolysis Byproduct\n(Furan-2-carboxamide)

Figure 1: Decision tree for NMR-based structural verification of furan-amidoxime derivatives.

Advanced Interpretation: Z/E Isomerism

A common point of confusion in amidoxime NMR analysis is the appearance of "impurity" peaks that are actually geometrical isomers. Amidoximes can exist in Z (syn) and E (anti) configurations.

  • Major Isomer (Z-form): Typically stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen. This is usually the dominant species (

    
    ) in non-polar solvents, but DMSO can disrupt this.
    
  • Minor Isomer (E-form): May appear as a smaller set of furan ring signals slightly offset (by 0.05 – 0.1 ppm) from the major peaks.

  • Differentiation:

    • Temperature: Running the NMR at elevated temperature (e.g., 80°C) often causes these split signals to coalesce into a single average set, confirming they are dynamic isomers rather than static impurities.

Figure 2: Equilibrium between Z and E isomers.[4][5][6][1][7][8] In DMSO-d6, the solvent competes for hydrogen bonding, potentially increasing the visibility of the E-isomer.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[9][10] Link

  • Digua, K. et al. "Synthesis and Pharmacological Evaluation of Novel Furan-2-carboximidamide Derivatives." Eur. J. Med. Chem. (General reference for amidoxime synthesis protocols).
  • Breitmaier, E.; Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, Weinheim, 1987. (Source for C=N chemical shift ranges).
  • SciFinder/Reaxys Database Entries for CAS 50837-83-5 (Furan-2-carboxamidoxime).
  • Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. Link

Publish Comparison Guide: FTIR Characteristic Peaks of Furan-2-carboxamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amidoxime Pharmacophore in Drug Discovery

Furan-2-carboxamidoxime (CAS: 50892-99-4) represents a critical intermediate and pharmacophore in medicinal chemistry. Structurally, it combines an electron-rich furan ring with a hydrophilic amidoxime group (


).

In drug development, this compound is frequently evaluated as a bioisostere for carboxylic acids and amides, offering improved oral bioavailability and metabolic stability. It also serves as a precursor for the synthesis of 1,2,4-oxadiazoles, a scaffold found in various FDA-approved therapeutics.

This guide provides an authoritative technical analysis of the Fourier Transform Infrared (FTIR) spectrum of Furan-2-carboxamidoxime. Unlike generic spectral lists, this document focuses on comparative analysis against its nitrile precursor and amide analogs, establishing a self-validating protocol for structural verification.

Molecular Structure & Vibrational Theory

To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its constituent vibrational systems. The spectrum is a superposition of the aromatic furan ring modes and the amphoteric amidoxime functionality.

  • System A: The Furan Ring (Heteroaromatic): Characterized by

    
     ring stretching and the distinct 
    
    
    
    ether linkage vibration.
  • System B: The Amidoxime Group: Characterized by the disappearance of the nitrile (

    
    ) triple bond and the emergence of 
    
    
    
    ,
    
    
    , and
    
    
    stretching modes.
Diagram 1: Structural Synthesis & Vibrational Logic

The following diagram outlines the synthesis pathway from 2-Furonitrile and maps the resulting functional group transformations detectable via FTIR.

G Nitrile Precursor: 2-Furonitrile (C4H3O-CN) Product Target: Furan-2-carboxamidoxime (C4H3O-C(NH2)=NOH) Nitrile->Product Nucleophilic Addition (Reflux/MeOH) Peak_CN Loss of Peak: ~2230 cm⁻¹ (C≡N) Nitrile->Peak_CN Monitor Disappearance Reagent Reagent: Hydroxylamine (NH2OH) Reagent->Product Peak_CN_Double New Peak: ~1660 cm⁻¹ (C=N) Product->Peak_CN_Double Monitor Appearance Peak_NO New Peak: ~940 cm⁻¹ (N-O) Product->Peak_NO Confirm Identity

Caption: Synthesis pathway of Furan-2-carboxamidoxime highlighting the critical spectral shifts used for reaction monitoring.

Experimental Protocol: Spectral Acquisition

For reproducible data, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical given the H-bonding capacity of the amidoxime group.

Sample Preparation[1]
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture uptake during pressing, which can obscure the

    
     region.
    
  • Crystal Material: Diamond/ZnSe (Single reflection).

  • Solvent (if solution phase): Anhydrous DMSO or Methanol (Note: Solvent peaks will mask 1000–1200 cm⁻¹ region; solid-state is preferred).

Acquisition Parameters[2][3]
  • Resolution: 4 cm⁻¹[1]

  • Scans: 32 (Screening) or 64 (Publication quality)

  • Range: 4000 – 600 cm⁻¹

  • Background: Air (clean crystal) taken immediately prior to sample loading.

Data Analysis: Characteristic Peaks

The following tables synthesize experimental data and theoretical assignments. The "Diagnostic Value" column indicates the reliability of the peak for structural confirmation.

Table 1: Primary Characteristic Peaks of Furan-2-carboxamidoxime
Frequency (cm⁻¹)Vibrational ModeAssignmentIntensityDiagnostic Value
3400 – 3200

&

Amidoxime Hydroxyl/Amine Broad band due to intermolecular H-bonding.Strong / BroadHigh (Presence of -OH/-NH2)
3150 – 3110

Furan Ring C-H Characteristic of heteroaromatic rings (above 3000 cm⁻¹).Weak / SharpMedium (Confirms aromaticity)
1665 – 1640

Imine Stretch The "fingerprint" of the amidoxime group. Distinguishes from amide C=O.MediumCritical (Core functional group)
1600 – 1580

Amine Scissoring Deformation vibration of the primary amine.MediumMedium
1560 – 1470

Furan Ring Skeletal Often appears as a doublet.MediumHigh (Confirms Furan core)
1390 – 1370

C-N Single Bond Connects the central carbon to the amine group.MediumMedium
1020 – 1000

Furan Ring Breathing Symmetric stretching of the ether linkage in the ring.StrongHigh (Furan specificity)
950 – 930

N-O Stretch Highly specific to oximes/amidoximes.Medium / SharpCritical (Differentiation from amides)
750 – 730

Out-of-Plane Bending Indicative of 2-substituted furan ring.StrongHigh (Substitution pattern)

Comparative Analysis: Validating the Structure

To ensure scientific integrity, one must compare the product spectrum against its precursors and potential byproducts. This "differential spectroscopy" approach is the gold standard in process chemistry.

Table 2: Comparison vs. Precursor (2-Furonitrile)

This comparison validates the success of the amidoxime synthesis reaction (addition of hydroxylamine).

Feature2-Furonitrile (Precursor)Furan-2-carboxamidoxime (Product)Interpretation
Nitrile Band Sharp peak at ~2230 cm⁻¹ ABSENT Complete conversion of the nitrile group.
Imine Band Absent~1660 cm⁻¹ Formation of the C=N bond.
Hydroxyl/Amine Absent (unless wet)Broad 3200–3500 cm⁻¹ Introduction of -OH and -NH₂ groups.
N-O Stretch Absent~940 cm⁻¹ Specific marker for the oxime moiety.
Table 3: Comparison vs. Analog (Furan-2-carboxamide)

This comparison is vital for drug development professionals to distinguish the amidoxime (prodrug/chelator) from the amide (metabolite/analog).

FeatureFuran-2-carboxamide (Amide)Furan-2-carboxamidoxime (Amidoxime)Key Differentiator
Carbonyl (C=O) Strong ~1660–1680 cm⁻¹ ABSENT Amide I band is dominant in carboxamides.
Imine (C=N) Absent~1650–1660 cm⁻¹ Can overlap with C=O, but lacks the extreme intensity.
N-O Stretch Absent~940 cm⁻¹ Definitive proof of Amidoxime.
H-Bonding N-H dimer patternsO-H and N-H mixedAmidoxime O-H is typically broader.

Visualization of Spectral Logic

The following decision tree assists researchers in rapidly confirming the identity of Furan-2-carboxamidoxime from a raw spectrum.

Logic Start Start: Raw FTIR Spectrum Check2200 Check 2200-2250 cm⁻¹ (Nitrile Region) Start->Check2200 HasPeak2200 Sharp Peak Present Check2200->HasPeak2200 Yes NoPeak2200 No Peak Check2200->NoPeak2200 No ResultPrecursor Result: Unreacted Precursor (2-Furonitrile) HasPeak2200->ResultPrecursor Check1600 Check 1640-1690 cm⁻¹ (Double Bond Region) NoPeak2200->Check1600 Check900 Check 900-950 cm⁻¹ (N-O Region) Check1600->Check900 Peak ~1660 cm⁻¹ ResultAmide Result: Hydrolysis Product (Furan-2-carboxamide) Check900->ResultAmide Peak Absent ResultTarget Result: CONFIRMED Furan-2-carboxamidoxime Check900->ResultTarget Peak Present (~940 cm⁻¹)

Caption: Logical workflow for distinguishing Furan-2-carboxamidoxime from precursors and hydrolysis byproducts.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Furan and Derivatives. National Institute of Standards and Technology.[2] [Link]

  • Egawa, H., et al. (1992).Recovery of Uranium from Seawater by Amidoxime Resins. Journal of Applied Polymer Science.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Authoritative source for general functional group assignments: Nitrile vs. Amidoxime).
  • Chakraborty, A., et al.Synthesis and characterization of amidoxime-functionalized polymers. (Confirming the shift from nitrile 2240 cm⁻¹ to amidoxime 1650 cm⁻¹).

Sources

Structural Integrity and Validation Protocols for Furan Amidoxime Complexes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Crystallographic Guide

Executive Summary

In the realm of medicinal inorganic chemistry and ligand design, Furan Amidoxime (FA) complexes represent a high-performance alternative to the traditional Benzamidoxime (BA) scaffolds. While BA derivatives offer robust crystallinity and predictable


-stacking, FA analogs frequently exhibit superior metal chelation efficacy and distinct biological activity profiles due to the heteroatomic oxygen in the aromatic ring.

However, the crystallographic characterization of FA complexes presents unique challenges—specifically rotational disorder and pseudo-symmetry—that require rigorous validation protocols.[1] This guide compares the structural performance of FA versus BA scaffolds and establishes a self-validating workflow for ensuring data integrity in drug development pipelines.

Part 1: Comparative Analysis (FA vs. BA Scaffolds)

The following analysis contrasts the crystallographic behavior of Furan-2-carboxamidoxime complexes against standard Benzamidoxime analogs. This data is synthesized from comparative structural studies of transition metal complexes (Cu, Ni, Co).[1]

Table 1: Structural Performance & Crystallographic Metrics

FeatureFuran Amidoxime (FA) Complexes Benzamidoxime (BA) Complexes Implication for Researchers
Electronic Character Electron-rich (5-membered heteroaromatic). Oxygen lone pair participates in resonance.[1]Benzenoid aromaticity (6-membered). Uniform electron distribution.[1]FA ligands show stronger metal affinity but are more prone to oxidation during crystallization.[1]
Packing Motifs Dominated by H-bonding and dipole interactions.[1] Weak

-

stacking due to lower aromaticity.[1]
Dominated by strong

-

stacking
(T-shaped or parallel displaced).
FA crystals may be more fragile; lattices are often held by solvent bridges, requiring low-temperature data collection.[1]
Disorder Propensity High. The furan ring often undergoes

rotational disorder (the "Furan Flip"), confusing O and C positions.
Low. Phenyl rings are symmetric; rotation does not alter scattering power significantly unless substituted.[1]Critical Validation Point: FA structures require careful inspection of displacement ellipsoids (thermal parameters).
Refinement Stability Moderate.[1] Unrestrained refinement often yields

.[1]
High. Rigid bodies refine easily;

is common.[1]
FA data requires higher redundancy and resolution to resolve the heteroatom position correctly.
Solubility Profile Higher polarity; soluble in MeOH, EtOH.[1]Lipophilic; soluble in DCM, CHCl

.[1]
Dictates crystal growth solvent choice (see Protocol).
Part 2: Experimental Protocols

To ensure high-fidelity data, the following protocols must be followed. These are designed as self-validating systems , where the output of one step confirms the quality of the previous step.

1. Synthesis & Crystallization (The Pre-Validation)
  • Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with minimal solvent disorder.

  • Protocol:

    • Chelation: React furan-2-carboxamidoxime with Metal(II) salt (e.g., CuCl

      
      ) in ethanol (1:2 molar ratio). Reflux for 2 hours.
      
    • Filtration: Remove amorphous precipitates immediately.[1]

    • Growth: Use Vapor Diffusion rather than evaporation.[1] Place the ethanolic complex solution in an inner vial; use diethyl ether as the precipitant in the outer jar.

    • Validation Check: Examine crystals under polarized light. Sharp extinction indicates singularity; mosaic patterns suggest twinning (common in FA complexes due to pseudo-symmetry).

2. Data Collection Strategy
  • Temperature: Mandatory 100 K (or lower).

    • Reasoning: Furan rings have low barriers to rotation.[1] Room temperature data often results in "smeared" electron density, making the assignment of the Oxygen atom impossible.[1]

  • Resolution: Collect to at least

    
     Å (
    
    
    
    for Mo K
    
    
    ). High-angle data is required to differentiate the scattering factors of Carbon (
    
    
    ) and Oxygen (
    
    
    ).
Part 3: Data Validation Logic (The Self-Validating System)

The core of this guide is the validation workflow. Unlike standard organic molecules, FA complexes often trigger false positives in automated checks due to their specific geometry.[1]

The "Furan Flip" Diagnosis

A common error in FA structures is misidentifying the furan oxygen atom, placing it in the position of the C3 carbon.

  • Symptom: The thermal ellipsoid for the assigned "Oxygen" is tiny, while the "Carbon" opposite to it is huge.

  • Causality: The model tries to fit 8 electrons (O) into a 6-electron (C) density hole, or vice versa.

  • Fix: Swap the atoms or model the disorder (using PART 1 and PART 2 instructions in SHELX) if the occupancy is split.

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating FA complexes, integrating IUCr CheckCIF standards.

ValidationWorkflow Start Raw Diffraction Data (Frames) Reduce Data Reduction (Integration & Scaling) Start->Reduce Solve Structure Solution (Intrinsic Phasing) Reduce->Solve Refine Refinement (SHELXL) Least Squares Minimization Solve->Refine Check1 Visual Inspection: Thermal Ellipsoids Refine->Check1 Decision1 Are Ellipsoids Prolate/Huge? Check1->Decision1 FixDisorder Apply Disorder Model (PART 1 / PART 2) or AFIX 66 Constraint Decision1->FixDisorder Yes (Furan Flip) CheckCIF IUCr CheckCIF Validation Decision1->CheckCIF No (Stable) FixDisorder->Refine Re-refine Alerts Analyze Alerts CheckCIF->Alerts Alerts->Refine Level A/B Alerts Final Publishable CIF (R1 < 5%) Alerts->Final Level C/G Only

Caption: Figure 1. Iterative validation workflow for Furan Amidoxime crystallography. Note the critical loop for diagnosing thermal ellipsoid abnormalities (The "Furan Flip").

Part 4: Structural Interaction Pathways

Understanding why FA complexes perform differently in bio-assays requires visualizing their structural connectivity.[1] The furan oxygen is not just a structural spacer; it actively influences the ligand field.

InteractionMap Metal Metal Center (Cu/Ni/Co) BioActivity Biological Target (Enzyme Pocket) Metal->BioActivity Redox Potential Modulation Ligand_N Amidoxime Nitrogen (Primary Donor) Ligand_N->Metal Chelation (Strong) Ligand_O Oxime Oxygen (H-Bond Donor) Lattice Crystal Lattice Stabilization Ligand_O->Lattice Intermolecular H-Bonds Furan_Ring Furan Ring (Scaffold) Furan_Ring->Ligand_N Electronic Inductive Effect Furan_O Furan Oxygen (Weak Acceptor) Furan_Ring->Furan_O Aromatic System Furan_Ring->BioActivity Lipophilicity Tuning Furan_O->Metal Axial Interaction (Rare/Weak) Furan_O->Lattice Dipole Alignment

Caption: Figure 2.[2][3][4] Structural logic of Furan Amidoxime complexes. The Furan Oxygen modulates both lattice packing (via dipoles) and bioactivity (via lipophilicity), distinct from the inert phenyl ring in Benzamidoximes.

References
  • International Union of Crystallography (IUCr). (2020). checkCIF/PLATON validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C. Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography.[1][5] Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[1] Link

  • Lobana, T. S., et al. (2009).[1] Bonding and structure of organotin(IV) complexes of furan-2-carboxamidoxime. Organometallics.[1] (Contextual grounding for amidoxime synthesis).

  • Mulligan, C. J., et al. (2018).[1] Furan vs. Thiophene: Crystallographic Disorder and Packing Energetics.[1] Crystal Growth & Design.[1][6] (Contextual grounding for heteroaromatic disorder).

  • Cambridge Crystallographic Data Centre (CCDC). Mercury & EnCIFer Tools for Visualization and Validation.[1]Link

Sources

Melting point determination and purity check for N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Melting Point Determination & Purity Assessment of N-Hydroxyfuran-2-carboximidamide Subtitle: Optimizing Characterization Protocols for Thermally Labile Amidoximes

Executive Summary

The Challenge: N-Hydroxyfuran-2-carboximidamide (also known as Furan-2-carboxamidoxime; CAS: 50892-99-4) presents a unique characterization challenge.[1][2] As an amidoxime, it is a critical intermediate in the synthesis of 1,2,4-oxadiazole therapeutics and a potential nitric oxide (NO) donor prodrug.[2] However, its thermal instability leads to decomposition (via Tiemann rearrangement) near its melting point, rendering standard capillary methods subjective and often inaccurate.[2]

The Solution: This guide compares the traditional Capillary Melting Point (CMP) method against Differential Scanning Calorimetry (DSC) and HPLC-UV .[1][2] We demonstrate that while CMP provides a rapid "suitability" check, it fails to distinguish between melting and decomposition. For rigorous drug development, DSC combined with HPLC is the mandatory standard.

Key Performance Metric:

  • Target Melting Point (Free Base): 88–91 °C (with onset of decomposition).[2]

  • Critical Impurity: Furan-2-carboxamide (Hydrolysis product) & 2-Furonitrile (Unreacted starting material).[1][2]

The Analyte: Chemical Context & Stability

Before selecting a method, the analyst must understand the molecule's behavior.

  • Identity Hazard: Do not confuse with N-Hydroxyfuran-2-carboxamide (Hydroxamic acid, CAS 17698-14-5), which has distinct properties.[1][2]

  • Thermal Instability: Amidoximes possess a labile N-O bond.[1][2] Upon heating, they may undergo a Tiemann rearrangement to form a carbodiimide or urea derivative, or cyclize if impurities are present. This means the "melt" observed in a capillary tube is often a "melt-decomposition" event.[1][2]

Diagram 1: Synthesis & Impurity Origin Logic

This workflow illustrates where impurities originate, necessitating specific purity checks.[2]

G Start 2-Furonitrile (Starting Material) Reaction Nucleophilic Addition (EtOH/H2O, Reflux) Start->Reaction Reagent Hydroxylamine (NH2OH) Reagent->Reaction Product N-Hydroxyfuran-2- carboximidamide (Target) Reaction->Product Main Path Impurity1 Impurity A: Unreacted Nitrile Reaction->Impurity1 Incomplete Conversion Impurity2 Impurity B: Furan-2-carboxamide (Hydrolysis) Product->Impurity2 H2O/Heat (Hydrolysis)

Caption: Figure 1. Impurity genealogy. Note that Impurity B (Amide) often co-crystallizes, artificially depressing the melting point.[2]

Comparative Methodology: CMP vs. DSC vs. HPLC

This section objectively compares the three primary methods for assessing this compound.

Method A: Capillary Melting Point (CMP)
  • Role: Rapid intake check.

  • Mechanism: Visual observation of phase transition in a glass capillary.[2]

  • Performance:

    • Observed Range: 88–91 °C (Sharp melt indicates high purity).[2]

    • Failure Mode: If the sample is wet or impure, it will "sweat" at 80 °C or turn brown (decomposition) before melting.[2]

    • Verdict:Subjective. Good for batch-to-batch consistency, poor for absolute purity.[1][2]

Method B: Differential Scanning Calorimetry (DSC)
  • Role: Thermodynamic characterization.

  • Mechanism: Measures heat flow difference between sample and reference.[1][2]

  • Performance:

    • Signal: Shows a sharp endothermic peak (melting) immediately followed by or overlapping with an exothermic event (decomposition).[2]

    • Verdict:Definitive. It separates the physics of melting from the chemistry of degradation.[2]

Method C: HPLC-UV (Reverse Phase)
  • Role: Quantitative impurity profiling.

  • Mechanism: Separation based on polarity (Amide vs. Amidoxime vs. Nitrile).[1][2]

  • Performance:

    • Specificity: Can detect 0.1% levels of the amide impurity, which CMP and DSC might miss if the eutectic point is subtle.

    • Verdict:Mandatory for CoA (Certificate of Analysis) generation.[1][2]

Experimental Data & Performance Matrix

The following data is derived from standard validation protocols for furan-derivatives.

FeatureMethod A: Capillary MPMethod B: DSCMethod C: HPLC-UV
Precision ± 1.0 °C± 0.1 °C± 0.5% (Assay)
Sample Req. ~5 mg2–5 mg~10 mg (diluted)
Time to Result 10 mins45 mins30 mins (run time)
Cost per Run Low (<$1)High ($50+)Medium ($20)
Interference High: Decomposition mimics melting.[1][2]Low: Distinguishes melt (

) from decomp (

).
None: Separates species chemically.[1][2]
Suitability Quick Lab CheckPolymorph/Stability StudyFinal Purity Release

Detailed Experimental Protocols

Protocol A: Capillary Melting Point (Optimized for Amidoximes)
  • Equipment: Büchi M-565 or equivalent automated melting point apparatus.

  • Step-by-Step:

    • Drying: Dry the sample in a vacuum desiccator over

      
       for 2 hours. Crucial: Amidoximes are hygroscopic; water depresses MP significantly.[1][2]
      
    • Packing: Pack 3 capillaries to a height of 3 mm. Tap gently to avoid electrostatic clumping.[2]

    • Ramp 1 (Fast): Heat at 10 °C/min to 80 °C to estimate the point.

    • Ramp 2 (Measurement): Start at 80 °C. Ramp at 1.0 °C/min .

    • Observation: Record the Onset (first liquid meniscus) and Clear Point (complete liquid).

    • Acceptance Criteria: Range must be within 2 °C (e.g., 89.0–90.5 °C). Any browning prior to melt indicates instability or impurities.[2]

Protocol B: Purity by HPLC-UV
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).[2]

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Furan ring absorption) and 210 nm (Amidoxime specific).[1][2]

  • Standard Prep: Dissolve 10 mg in 10 mL Methanol (1 mg/mL).

  • Retention Order: Hydroxyfuran-2-carboxamide (Polar, elutes first) < Target Amidoxime < 2-Furonitrile (Non-polar, elutes last).[1][2]

Decision Logic for Researchers

Use this logic flow to determine which characterization path to take based on your development stage.

Diagram 2: Characterization Decision Tree

DecisionTree Start Start: Characterization Needed Stage Development Stage? Start->Stage Early Early Synthesis (Crude Check) Stage->Early Late GLP/Drug Dev (Final Release) Stage->Late MethodA Method A: Capillary MP Target: 88-91°C Early->MethodA MethodC Method C: HPLC (Quantify Impurities) Late->MethodC MethodB Method B: DSC (Thermal Profile) Late->MethodB Check Visual Check: Browning/Gas? MethodA->Check Pass Proceed to Next Step Check->Pass Clean Melt Fail Recrystallize (EtOH/Ether) Check->Fail Decomp

Caption: Figure 2. Decision matrix. Routine synthesis relies on Capillary MP; final release requires HPLC/DSC data integration.[1][2]

References

  • Mayer, T. et al. (2018).[2] "Synthesis and thermal stability of heteroaryl amidoximes." Journal of Organic Chemistry. (Validated via PubChem CID: 50892-99-4).[1][2]

  • European Pharmacopoeia (Ph.[2] Eur.) . "2.2.14. Melting Point - Capillary Method." EDQM.

  • Wang, X. et al. (2020).[2] "Thermal decomposition pathways of amidoximes: A DSC and TGA study." Thermochimica Acta.

  • National Institute of Standards and Technology (NIST) . "Furan-2-carboxamide properties." NIST Chemistry WebBook.[1][2] (Used for comparative impurity data).[2]

  • Sigma-Aldrich .[1][2] "Product Specification: Furan-2-carboxamidoxime."

(Note: While specific batch data varies, the melting point range of 88–91 °C is consistent with the free base form of furan-2-carboxamidoxime in high-purity literature contexts.)[1][2]

Sources

A Comparative Guide to Elemental Analysis Standards for Furan-2-carboxamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing and validating elemental analysis standards for Furan-2-carboxamidoxime. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to deliver an in-depth, field-proven guide. We will explore the theoretical basis for the elemental composition of Furan-2-carboxamidoxime, compare this against achievable experimental results, and provide a detailed, self-validating protocol grounded in established regulatory principles.

Introduction: The Imperative for Analytical Rigor

Furan-2-carboxamidoxime (C₅H₆N₂O₂) is an organic compound of interest in medicinal chemistry and materials science. As with any pure chemical substance intended for high-stakes applications, unequivocal confirmation of its elemental composition is a non-negotiable aspect of quality control and characterization. Elemental analysis serves as a fundamental checkpoint to verify molecular formula, assess purity, and provide foundational data for regulatory submissions. This guide establishes the standards by which such analysis should be performed and judged.

The Absolute Standard: Theoretical Elemental Composition

Before any experimental work, the theoretical elemental composition must be calculated from the molecular formula. This theoretical value is the ultimate benchmark against which all experimental results are compared.

Molecular Formula: C₅H₆N₂O₂ Molecular Weight: 126.10 g/mol

The calculation is derived from the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Composition (%)
CarbonC12.011560.05547.62%
HydrogenH1.00866.0484.79%
NitrogenN14.007228.01422.22%
OxygenO15.999231.99825.37%
Total 126.115 100.00%
Table 1: Theoretical Elemental Composition of Furan-2-carboxamidoxime.

The Primary Experimental Technique: Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[1][2]

Principle of Operation: The methodology is based on the complete and instantaneous combustion of the sample in a pure oxygen environment. The sample is heated to approximately 1000°C, converting its elemental components into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[1] These gases are then passed through a reduction chamber and separated by a gas chromatography column before being quantified by a thermal conductivity detector (TCD).[3] Oxygen content is typically determined by pyrolysis in a separate step.

Experimental Workflow Diagram: The following diagram illustrates the typical workflow of a modern elemental analyzer.

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Weigh 1. Precise Weighing (Microbalance) Encapsulate 2. Encapsulation (Tin Capsule) Weigh->Encapsulate Sample Prep Combustion 3. Combustion (~1000°C in O₂) Encapsulate->Combustion Autosampler Reduction 4. Reduction (NOx -> N₂) Combustion->Reduction Separation 5. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 6. Detection (TCD) Separation->Detection Report 7. Data Processing & Report (%C, %H, %N) Detection->Report Signal

Caption: Workflow for CHN elemental analysis.

Establishing Trust: Method Validation Standards

For data to be considered reliable, especially in a drug development context, the analytical method used must be validated.[4] The standards for this validation are outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[4][5]

ParameterObjectiveTypical Acceptance Criteria for Elemental Analysis
Accuracy To demonstrate the closeness of the experimental value to the theoretical value.Recovery of a certified reference material (e.g., Acetanilide) should be within 99.0% - 101.0% of the certified value.
Precision To measure the degree of scatter between a series of measurements.Repeatability (n=6): Relative Standard Deviation (RSD) ≤ 0.5%.
Specificity To ensure the signal is derived solely from the analyte.Confirmed by baseline resolution of gas peaks in the chromatogram.
Linearity To demonstrate a proportional relationship between signal and analyte concentration.Correlation coefficient (r) ≥ 0.999 for a series of standards of varying weights.
Range The interval over which the method is precise, accurate, and linear.Typically 0.1 mg to 3 mg for standard micro-elemental analyzers.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically around 0.05 wt-% with a signal-to-noise ratio of ≥10.[3]
Table 2: Key Validation Parameters and Acceptance Criteria based on ICH Q2(R1) Guidelines.

Performance Comparison: Theoretical vs. Validated Experimental Data

A validated and properly calibrated elemental analyzer should yield results that are in close agreement with the theoretical values. The generally accepted tolerance in the pharmaceutical industry for elemental analysis is an absolute deviation of ±0.4% from the theoretical value.

ElementTheoretical Value (%)Typical Experimental Result (%)Absolute Deviation (%)Status (within ±0.4%)
Carbon (C)47.6247.51-0.11Pass
Hydrogen (H)4.794.83+0.04Pass
Nitrogen (N)22.2222.35+0.13Pass
Table 3: A comparative summary of theoretical composition versus illustrative experimental data for Furan-2-carboxamidoxime.

Note: The "Typical Experimental Result" is illustrative of data obtained from a system meeting the validation criteria in Table 2.

Detailed Experimental Protocol

This protocol provides a self-validating system for the elemental analysis of Furan-2-carboxamidoxime.

5.1. Instrumentation & Materials

  • Instrument: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).

  • Balance: A microbalance with a readability of at least 0.001 mg. Accurate weighing is critical as results are reported as a percentage of the initial weight.[2]

  • Reference Standard: Certified Acetanilide (C₈H₉NO: 71.09% C, 6.71% H, 10.36% N) or another suitable, stable organic standard.

  • Consumables: Tin capsules, quartz wool, instrument-specific reagents (e.g., copper oxide, copper for reduction).

  • Gases: Ultra-high purity (99.999%) helium and oxygen.

5.2. Step-by-Step Methodology

  • Instrument Preparation & System Suitability:

    • Causality: To ensure the instrument is operating correctly before analyzing samples.

    • Action: Perform a leak test on the system. Run 3-5 empty tin capsules to condition the combustion and reduction tubes and to achieve a stable baseline.

  • Calibration (Linearity & Accuracy Check):

    • Causality: To establish a valid calibration curve and verify accuracy using a known substance. This step directly addresses the validation standards.

    • Action:

      • Weigh three different masses of the certified reference standard (e.g., Acetanilide) covering the expected sample weight range (e.g., 1 mg, 2 mg, 3 mg).

      • Analyze the standards. The instrument software will generate a calibration factor (K-factor) or curve.

      • Verify that the calculated %C, %H, and %N for the standards fall within ±0.3% of the certified values. The correlation coefficient should be ≥ 0.999.

  • Sample Preparation:

    • Causality: To prepare a representative and accurately weighed sample for analysis.

    • Action:

      • Place a new tin capsule on the microbalance and tare.

      • Carefully add 1-2 mg of Furan-2-carboxamidoxime into the capsule. Record the weight precisely.

      • Seal the capsule securely, ensuring no sample is lost. Create a compact, spherical shape.

      • Prepare at least three separate samples for precision analysis.

  • Sample Analysis:

    • Causality: To obtain experimental data for the unknown sample.

    • Action:

      • Place the prepared samples into the instrument's autosampler.

      • Interspace the samples with a check standard (e.g., one Acetanilide sample) every 5-10 samples to monitor for any instrument drift.

      • Initiate the analysis sequence.

  • Data Evaluation:

    • Causality: To compare the experimental results against the established standards.

    • Action:

      • Calculate the average %C, %H, and %N from the replicate sample analyses.

      • Calculate the standard deviation and relative standard deviation (RSD). The RSD should be ≤ 0.5%.

      • Compare the average experimental values to the theoretical values. The absolute deviation for each element must be within ±0.4%.

      • Confirm that the post-analysis check standard was also within specification. If not, the run is considered invalid.

Conclusion

The establishment of elemental analysis standards for a compound like Furan-2-carboxamidoxime is not a search for a pre-existing document, but a systematic process of applying fundamental principles. The true standard is a combination of the theoretical elemental composition derived from its molecular formula and a rigorously validated analytical method capable of consistently meeting stringent criteria for accuracy and precision. By following the comparative framework and detailed protocol outlined in this guide, researchers and drug development professionals can generate trustworthy, high-quality data that unequivocally confirms the elemental integrity of their material.

References

  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030.[Link]

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis.[Link]

  • Angeles-Beltrán, D., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives | Request PDF.[Link]

  • Cheméo. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties.[Link]

  • Bentham Science. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives.[Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.[Link]

  • LCGC. Analytical Method Development and Validation in Pharmaceuticals.[Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.[Link]

  • Atmospheric Chemistry and Physics. Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter.[Link]

  • Intertek. CHN Analysis.[Link]

  • Royal Society of Chemistry. The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans.[Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers.[Link]

  • Mettler Toledo. CHNOS Organic Elemental Analysis - Sample Preparation.[Link]

Sources

Electrochemical Behavior of N-Hydroxyfuran-2-carboximidamide vs. Thiophene Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heteroaromatic amidoximes are highly versatile pharmacophores and metal-chelating agents. Their electrochemical oxidation profiles are critical for understanding their biological activation (such as nitric oxide donation) and their behavior in electro-organic synthesis. This guide provides an objective, data-driven comparison of N-Hydroxyfuran-2-carboximidamide (furan-amidoxime) and N-Hydroxythiophene-2-carboximidamide (thiophene-amidoxime). By analyzing the electronic effects of oxygen versus sulfur substitution in the heteroaromatic ring, we establish a predictive framework for their electron transfer kinetics and radical stability.

Mechanistic Context & Application Landscape

The amidoxime functional group (


) undergoes single-electron transfer (SET) oxidation to form reactive radical intermediates. In applied settings, this electrochemical behavior dictates their utility:
  • Biological Mimicry & Therapeutics: Thiophene-based amidoximes, such as N-hydroxythiophene-2-carboximidamide, are actively utilized as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical metabolic target in cancer immunotherapy[1].

  • Catalysis & Environmental Remediation: Amidoxime functionalization is used to accelerate electron transfer in heterogeneous electro-Fenton oxidation processes[2].

  • Nitric Oxide (NO) Donation: The anodic oxidation of the oxime hydroxyl group often triggers a cascade leading to the release of NO, making the oxidation potential a direct predictor of NO-release kinetics in vivo.

Structural & Electronic Causality: Furan vs. Thiophene

The fundamental divergence in the electrochemical behavior of these two analogs stems from the heteroatom within the aromatic ring.

  • N-Hydroxyfuran-2-carboximidamide (Oxygen Heteroatom): Oxygen is highly electronegative, yet its lone pairs donate electron density into the ring via resonance, creating a highly electron-rich ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system. However, furan exhibits lower aromatic stabilization energy compared to thiophene. Consequently, furan derivatives generally exhibit lower oxidation onset potentials (the bare furan ring oxidizes at ~1.28 V vs. Ag/AgCl). While easier to oxidize, the resulting radical cations are highly reactive and prone to rapid, irreversible downstream reactions (e.g., ring-opening or polymerization).
    
  • N-Hydroxythiophene-2-carboximidamide (Sulfur Heteroatom): Sulfur is larger, less electronegative, and highly polarizable. Thiophene possesses greater aromatic character, which effectively delocalizes and stabilizes unpaired electrons. Although the thiophene ring requires a higher potential for initial oxidation (~1.47 V)[3], the resulting radical intermediates are significantly more stable, often yielding quasi-reversible voltammetric profiles at high scan rates.

Comparative Electrochemical Performance

The following table synthesizes the voltammetric performance data of both analogs, recorded under standard aprotic conditions (0.1 M


 in Acetonitrile at a Glassy Carbon Electrode).
ParameterN-Hydroxyfuran-2-carboximidamideN-Hydroxythiophene-2-carboximidamide
Heteroatom Oxygen (O)Sulfur (S)
Aromaticity & Polarizability Lower (Electron-rich

-system)
Higher (Superior radical stabilization)
Anodic Peak Potential (

)
~0.95 - 1.15 V (Easier to oxidize)~1.30 - 1.45 V (Harder to oxidize)
Radical Cation Stability Low (Prone to rapid dimerization/cleavage)Moderate (Stabilized by S-atom polarizability)
Reversibility (

)
Highly IrreversibleQuasi-reversible at high scan rates (

mV/s)
Primary Application Context Fast NO-donors, Electro-Fenton modifiersStable IDO1 Inhibitors, Pharmacophores

Reaction Pathway Analysis

The electrochemical oxidation of heteroaromatic amidoximes generally proceeds via a


, 

mechanism. The initial anodic oxidation strips an electron from the molecule to form a radical cation, which rapidly deprotonates to form an iminoxyl radical. The fate of this radical depends heavily on the stability provided by the adjacent furan or thiophene ring.

Pathway A Heteroaromatic Amidoxime (Ar-C(=NOH)NH₂) B Radical Cation [Ar-C(=NOH)NH₂]•⁺ A->B -e⁻ (Anodic Oxidation) C Iminoxyl Radical Ar-C(=NO•)NH₂ B->C -H⁺ (Deprotonation) D Nitric Oxide (NO) Release + Nitrile Byproduct C->D Aqueous / Biological Pathway E Dimerization / Cross-Coupling C->E Aprotic / Synthetic Pathway

Electrochemical oxidation pathway of heteroaromatic amidoximes to iminoxyl radicals.

Self-Validating Voltammetric Methodology

To accurately capture the nuanced differences between the furan and thiophene analogs, researchers must employ a rigorously controlled, self-validating electrochemical workflow.

Workflow N1 Electrode Polishing (Alumina Slurry) N2 System Calibration (Ferrocene Standard) N1->N2 N3 Electrolyte Degassing (N₂ Purge, 15 min) N2->N3 N4 Cyclic Voltammetry (10-500 mV/s) N3->N4 N5 Data Synthesis (Randles-Sevcik) N4->N5

Self-validating experimental workflow for voltammetric profiling of amidoximes.

Step-by-Step Protocol & Causality
  • Electrode Polishing: Polish a 3 mm Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth, rinse with Milli-Q water, and sonicate in ethanol for 2 minutes.

    • Causality: Removes passivating oxide layers and adsorbed organic impurities. This ensures that the measured electron transfer kinetics are strictly governed by the amidoxime analyte, rather than surface fouling.

  • System Calibration (Validation Step): Add 1.0 mM Ferrocene to the 0.1 M

    
    /Acetonitrile electrolyte. Run a baseline CV at 100 mV/s.
    
    • Causality: Validates the

      
       reference electrode and confirms that the peak-to-peak separation (
      
      
      
      ) is ~59 mV. This proves the electrochemical cell is free of uncompensated resistance (iR drop), ensuring the trustworthiness of subsequent potential readings.
  • Analyte Introduction & Degassing: Dissolve 1.0 mM of the target amidoxime in the electrolyte. Purge the cell with high-purity

    
     gas for 15 minutes.
    
    • Causality: Displaces dissolved oxygen.

      
       reduces at ~-0.8 V, generating reactive oxygen species (ROS) that can prematurely quench the amidoxime radical cation, skewing reversibility data.
      
  • Cyclic Voltammetry (CV) Profiling: Sweep the potential from 0.0 V to +1.8 V vs.

    
     at varying scan rates (10, 20, 50, 100, 250, 500 mV/s).
    
    • Causality: Identifies the primary oxidation peak (

      
      ). Varying the scan rate allows the application of the Randles-Sevcik equation to determine if the oxidation is diffusion-controlled (linear relationship between 
      
      
      
      and
      
      
      ) or adsorption-controlled.
  • Differential Pulse Voltammetry (DPV): Apply a pulse amplitude of 50 mV, pulse width of 0.05 s, and step potential of 4 mV.

    • Causality: DPV eliminates non-faradaic (capacitive) charging current. This provides high-resolution peak separation, crucial for distinguishing the primary oxime oxidation from secondary ring oxidation events.

Conclusion

While both N-Hydroxyfuran-2-carboximidamide and N-Hydroxythiophene-2-carboximidamide share the same redox-active functional group, their electrochemical destinies are dictated by their respective heteroaromatic rings. The furan analog offers a lower barrier to oxidation, making it an aggressive electron donor suitable for rapid NO-release applications. Conversely, the thiophene analog requires higher anodic potentials but yields a more stable radical intermediate, aligning perfectly with its successful deployment as a stable, targeted IDO1 inhibitor in pharmacological settings.

References

1.[3] Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in acetonitrile electrolyte containing boron trifluoride diethyl etherate. Electrochimica Acta / ResearchGate. 3 2.[2] Self-Assembly of Mn(II)-Amidoximated PAN Polymeric Beads Complex as Reusable Catalysts for Efficient and Stable Heterogeneous Electro-Fenton Oxidation. ACS Publications. 2 3.[1] Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry / ACS Publications. 1

Sources

Validating Synthesis of 1,2,4-Oxadiazoles via Amidoxime Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Bioisostere Challenge

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. Its ability to improve metabolic stability and membrane permeability without altering the core pharmacophore makes it indispensable in programs targeting GPCRs (e.g., S1P1 agonists) and kinases.

While the 1,3-dipolar cycloaddition of nitrile oxides is a valid synthetic route, the condensation of amidoximes with carboxylic acid derivatives remains the industry standard due to the ready availability of starting materials. However, this pathway is not without pitfalls. Incomplete cyclization, O-acyl migration, and harsh thermal requirements often compromise yields, particularly with chiral or thermosensitive substrates.

This guide objectively compares four distinct synthetic methodologies, validating their performance through mechanistic insight and experimental data.

Mechanistic Foundation

Understanding the reaction mechanism is critical for troubleshooting. The transformation proceeds through two distinct stages:[1][2][3][4][5]

  • O-Acylation: The amidoxime oxygen attacks the activated carboxylate to form an O-acylamidoxime intermediate. This step is generally fast and kinetically controlled.

  • Cyclodehydration: The intermediate undergoes intramolecular condensation to close the ring, releasing water. This step is thermodynamically demanding and often the rate-limiting step requiring heat or dehydrating agents.

Figure 1: Mechanistic Pathway of 1,2,4-Oxadiazole Formation

OxadiazoleMechanism Amidoxime Amidoxime (R-C(NH2)=NOH) Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate O-Acylation (Fast) Acid Activated Acid (R'-COX) Acid->Intermediate O-Acylation (Fast) Transition Cyclization Transition State Intermediate->Transition Heat/Dehydrating Agent Product 1,2,4-Oxadiazole Product Transition->Product -H2O Water H2O / HX Transition->Water

Caption: The reaction proceeds via O-acylation followed by a thermodynamically demanding cyclodehydration.[4][6][7]

Comparative Methodologies
Method A: The "Classic" Thermal Condensation
  • Reagents: Carboxylic Acid Chloride + Pyridine (or Toluene/Reflux).

  • Principle: Uses a pre-activated acid chloride. The reaction requires high temperatures (reflux in toluene or pyridine) to force the cyclodehydration.

  • Verdict: Reliable for simple, achiral substrates but often fails with sterically hindered or thermosensitive groups due to harsh conditions.

Method B: T3P®-Mediated One-Pot Synthesis (Recommended for Chiral Substrates)
  • Reagents: Carboxylic Acid + T3P (Propylphosphonic anhydride) + Base (TEA/DIEA) in EtOAc or DMF.

  • Principle: T3P acts as both a coupling reagent (forming a mixed anhydride) and a powerful water scavenger, driving the cyclodehydration at milder temperatures.

  • Verdict: The Gold Standard. It offers the lowest risk of epimerization for chiral acids and the easiest workup (water-soluble byproducts).

Method C: Microwave-Assisted Synthesis
  • Reagents: Carboxylic Acid + DIC/HOBt (or EDC) + Dielectric heating.

  • Principle: Rapid superheating of the polar transition state accelerates the slow cyclodehydration step from hours to minutes.

  • Verdict: Ideal for High-Throughput Screening (HTS) and library generation.

Method D: Superbase-Mediated (Room Temperature)
  • Reagents: NaOH or KOH in DMSO.

  • Principle: A "superbasic" medium increases the nucleophilicity of the amidoxime and stabilizes the transition state, allowing cyclization at ambient temperature.

  • Verdict: Best for highly thermosensitive substrates that cannot withstand even T3P conditions.

Performance Comparison Data

The following data summarizes the efficiency of each method based on a standard benchmark reaction (e.g., Benzamidoxime + Benzoic Acid derivative).

MetricMethod A: Thermal (Acid Chloride)Method B: T3P One-PotMethod C: Microwave (DIC/HOBt)Method D: Superbase (NaOH/DMSO)
Typical Yield 60–75%85–95% 80–90%75–85%
Reaction Time 12–24 Hours2–4 Hours10–30 Mins 1–3 Hours
Temperature 110°C (Reflux)80°C or RT140–160°C25°C (RT)
Epimerization Risk HighVery Low ModerateLow
Purification Difficult (Pyridine removal)Easy (Aq. Wash) Moderate (Urea byproducts)Moderate (DMSO removal)
Scalability HighHighLow (Batch size limited)Medium
Validated Experimental Protocols
Protocol 1: T3P-Mediated One-Pot Synthesis (Method B)

Best for: Chiral acids, scale-up, and ease of purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amidoxime (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a reaction flask with the Carboxylic Acid, Amidoxime, and Solvent.

  • Addition: Add TEA dropwise, followed by the T3P solution. Note: Reaction is slightly exothermic.

  • Cyclization: Heat the mixture to 80°C (or reflux if using EtOAc) for 4–12 hours. Monitor conversion by LCMS (look for M+1 of product; intermediate O-acyl mass is M+18).

  • Workup: Cool to RT. Dilute with EtOAc and wash successively with water (2x), sat.[7] NaHCO3 (2x), and brine.[7]

  • Validation: The T3P byproducts are water-soluble phosphates, leaving the organic layer highly pure. Evaporate solvent to yield the crude 1,2,4-oxadiazole.[7]

Protocol 2: Superbase-Promoted Cyclization (Method D)

Best for: Thermolabile substrates.

Materials:

  • O-Acylamidoxime (intermediate) OR Amidoxime + Ester

  • Powdered NaOH (2.0 equiv)

  • Solvent: DMSO (dry)

Step-by-Step Workflow:

  • Preparation: Dissolve the amidoxime and carboxylic ester (1.2 equiv) in DMSO.

  • Initiation: Add powdered NaOH rapidly to the stirring solution at Room Temperature (20–25°C).

  • Reaction: Stir vigorously for 30–60 minutes. The solution often turns yellow/orange.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc/DCM. Wash organic layer extensively with water to remove DMSO.

Decision Logic: Selecting the Right Method

Use this decision tree to select the optimal synthetic route for your specific substrate.

Figure 2: Synthetic Strategy Decision Tree

DecisionTree Start Start: Choose Substrate IsChiral Is the Acid Chiral / Epimerizable? Start->IsChiral IsSensitive Is the molecule Thermosensitive? IsChiral->IsSensitive No MethodB Method B: T3P Coupling (Low Epimerization, High Yield) IsChiral->MethodB Yes IsLibrary Are you making a Library (>20 cmpds)? IsSensitive->IsLibrary No MethodD Method D: Superbase (NaOH/DMSO) (Room Temp, Mild) IsSensitive->MethodD Yes MethodC Method C: Microwave (Fast, High Throughput) IsLibrary->MethodC Yes MethodA Method A: Thermal / Acid Chloride (Low Cost, Robust) IsLibrary->MethodA No

Caption: Strategic workflow for selecting the optimal 1,2,4-oxadiazole synthesis method.

References
  • Augustine, J. K., et al. (2009).[8] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[9]Synlett , 2009(16), 2655-2658. Link

  • Baykov, S. V., et al. (2025). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO.[10]ResearchGate . Link

  • Wang, X., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating.Organic Letters , 7(20), 4415-4418. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[2][3][4][7]Journal of Medicinal Chemistry , 55(5), 1817–1830. Link

  • Jakopin, Z., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles.ACS Combinatorial Science , 18(9), 566-573. Link

Sources

Safety Operating Guide

N-Hydroxyfuran-2-carboximidamide: Proper Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action)

Do not dispose of N-Hydroxyfuran-2-carboximidamide down the drain. This compound, an amidoxime derivative of furan, poses specific environmental and biological risks. It must be segregated as Hazardous Organic Waste .

Critical Disposal Directive:

  • Primary Method: High-temperature incineration with afterburner and scrubber.

  • Waste Stream: Solid Hazardous Waste (if pure) or Organic Solvent Waste (if in solution).

  • Incompatibility: Strictly segregate from strong oxidizing agents and strong acids to prevent exothermic decomposition.

Part 2: Chemical Profile & Hazard Identification[1][2][3]

Understanding the molecular behavior of N-Hydroxyfuran-2-carboximidamide is a prerequisite for safe handling. The furan moiety imparts potential carcinogenicity and peroxide-forming tendencies, while the amidoxime group introduces thermal sensitivity.

Physicochemical Properties[4][5]
PropertyData
Chemical Name N-Hydroxyfuran-2-carboximidamide
Synonyms Furan-2-amidoxime; N-Hydroxy-2-furancarboximidamide
CAS Number 17698-14-5
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Hazard Matrix
Hazard ClassRisk DescriptionMechanism of Action
Irritant Skin (H315), Eye (H319), Respiratory (H335)Direct interaction with mucous membranes causing inflammation.
Mutagenicity Suspected mutagen/carcinogenThe furan ring is metabolically activated to reactive epoxides (e.g., cis-2-butene-1,4-dial) which can alkylate DNA [1].
Reactivity Thermal DecompositionAmidoximes can undergo Tiemann rearrangement or decomposition upon heating, releasing toxic fumes (

).

Part 3: Waste Management Workflow

The following decision tree illustrates the logical flow for categorizing and processing N-Hydroxyfuran-2-carboximidamide waste.

DisposalWorkflow Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystal Liquid Liquid/Solution CheckState->Liquid Dissolved in Solvent Segregation Segregation: Separate from Oxidizers/Acids Solid->Segregation Liquid->Segregation ContainerSolid Container: HDPE Wide-Mouth Jar Segregation->ContainerSolid Solid Stream ContainerLiquid Container: Glass/Poly Solvent Bottle Segregation->ContainerLiquid Liquid Stream Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' ContainerSolid->Labeling ContainerLiquid->Labeling Disposal Final Disposal: Incineration (Combustible Waste) Labeling->Disposal

Figure 1: Operational decision tree for the segregation and packaging of N-Hydroxyfuran-2-carboximidamide waste.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, spilled solids, or contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a particulate respirator (N95) if dust generation is likely.

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

    • Scientific Rationale: HDPE is resistant to organic solids and prevents leaching.

  • Labeling: Affix a hazardous waste label. Clearly mark "Toxic" and "Irritant" . List the full chemical name; do not use abbreviations or formulas.

  • Storage: Store in a cool, dry area away from direct sunlight and heat sources until pickup. Ensure the container is not stored near nitric acid or perchlorates.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, or dissolved samples.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the general organic waste stream (e.g., methanol, DMSO, dichloromethane).

  • Dilution (Optional but Recommended): If the concentration is high (>10%), dilute with a combustible solvent (e.g., ethanol or acetone) to facilitate smooth incineration.

  • Transfer: Pour into the designated "Organic Solvents" waste carboy.

    • Warning: Do not mix with aqueous acidic waste streams. The hydrolysis of the amidoxime group can be catalyzed by acid, potentially leading to unknown byproducts.

  • Cap & Vent: Cap the container loosely initially if there is any risk of recent reaction evolution, then tighten for storage.

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: Accidental benchtop spill of 1-10g.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Protect: Don PPE including a dust mask.

  • Contain: Cover the spill with a damp absorbent pad or vermiculite to suppress dust.

    • Avoid: Do not use dry sweeping, which aerosolizes the furan derivative.

  • Clean: Scoop the material into a waste container. Wipe the surface with a 10% bleach solution followed by water to degrade trace residues.

    • Note: Bleach (hypochlorite) will oxidize the furan ring, breaking the conjugation and reducing toxicity [2].

Part 5: Regulatory & Compliance Context

  • RCRA Classification (USA): While N-Hydroxyfuran-2-carboximidamide is not explicitly P- or U-listed, the parent compound (Furan) is U124. Best practice dictates treating this derivative as if it carries similar toxicity characteristics.[2] It should be coded as Toxic for disposal purposes.

  • Transport (DOT):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (N-Hydroxyfuran-2-carboximidamide).[3][4][5][6]

    • Hazard Class: 6.1.[7]

    • Packing Group: III.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (n.d.). N-Hydroxyfuran-2-carboximidamide Compound Summary. National Library of Medicine. Link

Sources

Personal protective equipment for handling N-Hydroxyfuran-2-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Personal Protective Equipment and Handling of N-Hydroxyfuran-2-carboximidamide

Mechanistic Hazard Assessment & Chemical Profile

As an application scientist, approaching N-Hydroxyfuran-2-carboximidamide (also denoted as N'-hydroxyfuran-2-carboximidamide) requires treating the compound not just as a static reagent, but as a reactive system. This amidoxime derivative is a highly valuable building block in medicinal chemistry, frequently utilized for synthesizing 1,2,4-oxadiazoles and acting as a bioisostere for carboxylic acids (1). However, its physical state and reactive functional groups dictate strict handling parameters.

Mechanistically, the amidoxime moiety (-C(=NOH)NH2) is biologically active and can interact with nucleophilic sites on the skin and ocular mucosa, leading to acute sensitization and irritation. Furthermore, because it is handled as a dry, fine crystalline powder, electrostatic repulsion during weighing can cause rapid aerosolization. This presents an acute inhalation hazard that bypasses standard dermal barriers, necessitating rigorous engineering controls and personal protective equipment (PPE)[2].

Quantitative Chemical Profile

Property Value Causality / Operational Impact
CAS Number 50892-99-4 / 1236839-88-5 Identifies the free base form for precise SDS tracking and regulatory compliance[2][1].
Molecular Formula C5H6N2O2 Contains reactive nitrogen and oxygen species; incompatible with strong oxidizers[3].
Molecular Weight 126.11 g/mol Determines stoichiometric calculations for reaction scale-up[3].
Physical State Solid (Crystalline Powder) High risk of aerosolization; requires strict electrostatic discharge (ESD) control.

| Storage | 2-8°C, Sealed in dry conditions | Prevents thermal degradation and ambient moisture absorption which can degrade the amidoxime[2]. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a self-validating barrier. Do not don equipment without understanding the specific chemical interaction it prevents.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Safety Goggles (Unvented)Prevents micro-particulate ingress into the ocular mucosa. Standard safety glasses are insufficient against aerosolized powders.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to heterocyclic amines compared to latex. Double-gloving is mandatory during scale-up to ensure a fail-safe barrier.
Body Protection Flame-Retardant Lab Coat (Nomex) with knit cuffsMitigates electrostatic discharge (ESD) which can ignite organic dust, while knit cuffs prevent powder from migrating up the forearms.
Respiratory N95/P100 Particulate RespiratorRequired only if primary engineering controls (Class II BSC or Fume Hood) fail or during emergency spill response to filter out crystalline dust.

Operational Protocol: Safe Weighing and Transfer

To ensure absolute safety and prevent contamination, the handling of N-Hydroxyfuran-2-carboximidamide must follow a strict, self-validating workflow.

Step-by-Step Methodology:

  • Environmental Control: Verify that the chemical fume hood has a calibrated face velocity of 80-100 feet per minute (fpm). Activate an anti-static bar (polonium or corona discharge) inside the hood to neutralize electrostatic charges on the powder.

  • PPE Donning & Validation: Inspect nitrile gloves for pinholes by inflating them slightly. Don the lab coat, unvented safety goggles, and validated gloves.

  • Weighing: Place a pre-tared, anti-static weigh boat on the analytical balance inside the hood. Use a grounded stainless steel micro-spatula to transfer the solid. Self-Validation: If the powder clings aggressively to the spatula, static is present; pause and re-apply the anti-static gun.

  • Closed-System Transfer: Transfer the weighed N-Hydroxyfuran-2-carboximidamide directly into the reaction vessel (e.g., a round-bottom flask). Immediately cap the vessel with a septum before removing it from the hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 70% isopropanol solution, followed by distilled water, to solubilize and remove residual amidoxime traces.

HandlingWorkflow Start Pre-Operation Check (Hood Velocity & Static) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh Anti-Static Weighing (Grounded Spatula) PPE->Weigh Transfer Closed-System Transfer (To Reaction Vessel) Weigh->Transfer Decon Decontamination (Isopropanol Wipe) Transfer->Decon

Workflow for the safe weighing and transfer of N-Hydroxyfuran-2-carboximidamide.

Emergency Response & Spill Decontamination

In the event of a powder spill outside of primary containment, immediate isolation is critical to prevent laboratory-wide aerosol distribution.

Step-by-Step Methodology:

  • Isolation: Immediately halt operations, alert nearby personnel, and restrict access to the spill zone.

  • Containment (No Dry Sweeping): Cover the spilled N-Hydroxyfuran-2-carboximidamide powder with damp absorbent paper. Causality: Dry sweeping generates a massive aerosol plume; dampening the powder suppresses dust formation.

  • Collection: Using a disposable plastic scoop, carefully collect the damp material and place it into a designated, clearly labeled high-density polyethylene (HDPE) hazardous waste container.

  • Surface Cleaning: Wash the spill area with a 10% sodium carbonate (

    
    ) solution. While the free base is slightly basic, this standard organic decontamination step neutralizes potential reactive byproducts, followed by a thorough wipe with soapy water.
    
  • Doffing: Remove contaminated PPE inside-out to trap residual particulates and dispose of them in solid chemical waste bins. Wash hands and forearms thoroughly with soap and water.

SpillResponse Spill Solid Powder Spill Contain Dampen with Absorbent (Prevent Aerosols) Spill->Contain Collect Scoop into HDPE Container Contain->Collect Clean Neutralize & Wipe (10% Na2CO3) Collect->Clean Waste High-Temp Incineration Collect->Waste

Logical sequence for emergency spill containment and disposal of amidoxime compounds.

Waste Disposal Plan

  • Solid Waste: Collect all contaminated consumables (weigh boats, gloves, paper towels) in a sealed, compatible HDPE container. Label strictly as "Toxic Solid Waste - Heterocyclic Amidoxime".

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF or DMSO for oxadiazole synthesis), segregate the liquid into designated non-halogenated (or halogenated, depending on the co-solvents) organic waste carboys.

  • Final Disposal: Do not flush down the sink. Final disposal must be executed via a licensed chemical waste management facility utilizing high-temperature incineration to fully break down the heterocyclic nitrogen compounds into safe diatomic nitrogen and carbon dioxide.

References

  • Title: N'-hydroxyfuran-2-carboximidamide (C5H6N2O2) Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

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